molecular formula C6H3ClF2IN B1477876 4-Chloro-2-(difluoromethyl)-5-iodopyridine CAS No. 1805033-15-1

4-Chloro-2-(difluoromethyl)-5-iodopyridine

Cat. No.: B1477876
CAS No.: 1805033-15-1
M. Wt: 289.45 g/mol
InChI Key: QRAGSLODUMSKAY-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)-5-iodopyridine is a useful research compound. Its molecular formula is C6H3ClF2IN and its molecular weight is 289.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(difluoromethyl)-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(difluoromethyl)-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2IN/c7-3-1-5(6(8)9)11-2-4(3)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAGSLODUMSKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 4-Chloro-2-(difluoromethyl)-5-iodopyridine (CAS 1805548-28-6) in Advanced Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, the precise engineering of heteroaromatic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Chloro-2-(difluoromethyl)-5-iodopyridine (CAS 1805548-28-6) has emerged as a highly privileged, multifunctional building block. By incorporating a lipophilic hydrogen-bond donating difluoromethyl (-CHF₂) group and two orthogonally reactive halogens (chlorine and iodine), this scaffold enables the rapid, regioselective assembly of complex 2,4,5-trisubstituted pyridine architectures[1].

This whitepaper provides an in-depth technical guide to the electronic properties, mechanistic reactivity, and validated experimental protocols for exploiting this molecule in late-stage functionalization and orthogonal cross-coupling workflows.

Structural & Electronic Profiling

The Difluoromethyl (-CHF₂) Advantage

Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CHF₂ moiety serves as a lipophilic hydrogen bond donor[2]. This bioisosteric property allows it to mimic hydroxyl (-OH) and thiol (-SH) groups while dramatically enhancing metabolic stability against cytochrome P450-mediated oxidation[1]. Electronically, the -CHF₂ group exerts a strong inductive electron-withdrawing effect (-I), which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic modulation specifically activates the C4 position for Nucleophilic Aromatic Substitution (SₙAr) and stabilizes palladium intermediates during cross-coupling.

Orthogonal Halogen Reactivity

The synthetic power of CAS 1805548-28-6 lies in the differential bond dissociation energies (BDE) of its halogens. The C5-I bond is significantly weaker than the C4-Cl bond, establishing a strict hierarchy for oxidative addition by low-valent transition metals (e.g., Pd⁰)[3][4].

Table 1: Physicochemical & Electronic Properties of CAS 1805548-28-6

Property / BondValue / CharacteristicSynthetic Implication
Molecular Weight 289.47 g/mol Isotopic signature (³⁵Cl/³⁷Cl) aids in LC-MS tracking.
C5–I Bond Energy ~65 kcal/molHighly susceptible to rapid Pd⁰ oxidative addition.
C4–Cl Bond Energy ~96 kcal/molInert under mild coupling; requires bulky, electron-rich ligands.
C2–CHF₂ Effect Strong -I effectActivates C4-Cl for SₙAr; improves API membrane permeability.

Strategic Applications in Orthogonal Cross-Coupling

The primary application of this scaffold is the sequential, one-pot or two-step orthogonal functionalization. By carefully selecting catalysts, ligands, and temperatures, chemists can dictate which bond reacts without relying on protecting groups[5].

  • Phase 1 (C5-Selective): Suzuki-Miyaura or Sonogashira coupling targets the C5-I bond. Mild bases (e.g., Na₂CO₃) and standard phosphine ligands (e.g., PPh₃ or dppf) are used at moderate temperatures (60–80 °C) to prevent premature C4-Cl activation[4].

  • Phase 2 (C4-Selective): The remaining C4-Cl bond is functionalized via Buchwald-Hartwig amination or a second Suzuki coupling. This requires highly active pre-catalysts (e.g., Pd₂(dba)₃) paired with dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) and strong bases (e.g., NaOtBu) at elevated temperatures (100–120 °C)[3].

Workflow A CAS 1805548-28-6 4-Chloro-2-(difluoromethyl)-5-iodopyridine B Phase 1: C5-Selective Suzuki-Miyaura Coupling (Pd(dppf)Cl2, weak base) A->B Oxidative Addition at C-I C Intermediate: 4-Chloro-2-(difluoromethyl)-5-arylpyridine B->C Transmetalation & RE D Phase 2: C4-Selective Buchwald-Hartwig Amination (Pd2(dba)3, strong base) C->D Oxidative Addition at C-Cl E Final API Scaffold: 2,4,5-Trisubstituted Pyridine D->E C-N or C-C Bond Formation

Orthogonal cross-coupling workflow for CAS 1805548-28-6 exploiting C-I vs C-Cl reactivity.

Mechanistic Pathway & Causality

The chemoselectivity of the first coupling phase is entirely kinetically driven. Palladium(0) inserts into the C5-I bond orders of magnitude faster than the C4-Cl bond.

Causality of Experimental Choices:

  • Ligand Selection: In Phase 1, bidentate ligands with wide bite angles like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. They accelerate reductive elimination, trapping the C5-coupled product before the catalyst can migrate or activate the adjacent C4-Cl bond.

  • Solvent System: A biphasic system (e.g., 1,4-Dioxane/H₂O) is utilized in Phase 1 to ensure the solubility of both the lipophilic halopyridine and the inorganic base, facilitating rapid transmetalation[5].

Mechanism Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Strictly at C5-I) Pd0->OA + CAS 1805548-28-6 TM Transmetalation (Ar-B(OH)2) OA->TM Fast kinetics (C-I) RE Reductive Elimination (Product Release) TM->RE Base assisted RE->Pd0 - C5-Aryl Product

Pd-catalyzed chemoselective catalytic cycle prioritizing C5-iodide activation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to harsher late-stage functionalizations.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Form a C5-C(aryl) bond while preserving the C4-Cl bond.

  • Preparation: In an oven-dried Schlenk flask under argon, charge CAS 1805548-28-6 (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent & Base: Add degassed 1,4-dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (2.0 equiv, 2 mL).

    • Causality: Na₂CO₃ is a sufficiently mild base to activate the boronic acid for transmetalation without inducing SₙAr hydrolysis of the C4-Cl bond.

  • Reaction: Heat the biphasic mixture to 75 °C for 4–6 hours with vigorous stirring.

  • Validation Check (In-Process): Perform LC-MS analysis. The protocol is validated when the parent isotopic cluster (m/z ~290/292 [M+H]⁺) disappears, replaced by the C5-coupled intermediate mass, retaining the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic ratio.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage C4 Buchwald-Hartwig Amination

Objective: Functionalize the recalcitrant C4-Cl bond of the intermediate generated in Protocol A.

  • Preparation: In a nitrogen-filled glovebox, combine the C5-aryl-4-chloro-2-(difluoromethyl)pyridine intermediate (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).

    • Causality: BrettPhos is sterically demanding and electron-rich, forcing the Pd center to undergo oxidative addition into the strong C4-Cl bond. NaOtBu is required to deprotonate the amine, forming the reactive palladium-amido complex[3].

  • Solvent: Add anhydrous, degassed toluene (0.1 M concentration).

  • Reaction: Seal the vessel and heat at 105 °C for 12 hours.

  • Validation Check: TLC (UV active) should show complete consumption of the starting material. LC-MS will confirm the target mass without the chlorine isotope pattern.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with DCM, concentrate, and purify via reverse-phase HPLC if necessary to remove phosphine oxide byproducts.

Optimization Matrix for Orthogonal Coupling

To assist in troubleshooting, the following matrix summarizes the optimal conditions for differentiating the two halogen sites on the difluoromethyl pyridine scaffold.

Table 2: Orthogonal Coupling Catalyst & Ligand Selection Matrix

Target SiteReaction TypePreferred CatalystPreferred LigandBaseTemp
C5 (Iodo) Suzuki-MiyauraPd(dppf)Cl₂dppf (Bidentate)Na₂CO₃ (aq)60–80 °C
C5 (Iodo) SonogashiraPd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N25–50 °C
C4 (Chloro) Buchwald-HartwigPd₂(dba)₃BrettPhos / RuPhosNaOtBu100–110 °C
C4 (Chloro) SₙAr (Nucleophilic)NoneNoneK₂CO₃ / Cs₂CO₃120–150 °C

References

  • Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone Chinese Academy of Sciences (cas.cn) URL: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions ResearchGate URL: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Disubstituted Pyridines: The Double-Coupling Approach ResearchGate URL:[Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water MDPI URL:[Link]

Sources

Structure-Activity Relationship (SAR) of 2-Difluoromethyl Pyridines: A Bioisosteric Paradigm in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic substitution of functional groups to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a cornerstone of lead optimization. The 2-difluoromethyl pyridine scaffold has emerged as a highly privileged motif, functioning as a robust bioisostere for traditional hydrogen-bond donors and acceptors, most notably the pyridine-N-oxide group[1]. As a Senior Application Scientist, I have observed that integrating the CF2​H moiety at the 2-position of a pyridine ring fundamentally alters the molecule's physicochemical landscape—modulating pKa, enhancing lipophilicity, and fortifying metabolic stability—without sacrificing target binding affinity[2]. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) dynamics, mechanistic advantages, and synthetic integration of 2-difluoromethyl pyridines.

Physicochemical Dynamics & Mechanistic Rationale

The decision to incorporate a 2-difluoromethyl pyridine group is rarely arbitrary; it is driven by precise causality in molecular design.

The "Bridging Hypothesis" and Hydrogen Bonding

Traditional pyridine-N-oxides are potent hydrogen bond acceptors, but they carry significant redox liabilities and can be metabolically reduced in vivo[3]. The 2-difluoromethyl pyridine acts as a surrogate through the "bridging hypothesis"[4]. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the adjacent C-H bond, transforming the usually inert methyl proton into a potent, lipophilic hydrogen bond donor. Concurrently, the fluorine atoms themselves can act as weak hydrogen bond acceptors[5]. This dual capacity allows the CF2​H group to mimic the spatial and electrostatic interactions of an N-oxide oxygen within a binding pocket, eliminating the risk of enzymatic reduction[1].

pKa Modulation and Membrane Permeability

The basicity of the pyridine nitrogen is a critical factor in drug absorption. A standard pyridine ring has a pKa of approximately 5.2. By placing a strongly electronegative CF2​H group at the ortho (2-) position, the inductive effect drastically pulls electron density away from the nitrogen lone pair, lowering the pKa by 2 to 3 units[2].

  • Causality: At physiological pH (7.4), this modified pyridine remains largely unprotonated. The neutral state significantly increases the molecule's logD (distribution coefficient), facilitating passive diffusion across lipophilic cell membranes and the blood-brain barrier (BBB)[2].

Metabolic Shielding

Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings and benzylic/allylic methyl groups for oxidative clearance. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (approx. 116 kcal/mol vs. 99 kcal/mol)[2]. Substituting a methyl group with a difluoromethyl group blocks these metabolic "soft spots," prolonging the drug's half-life and improving overall bioavailability[2].

SAR_Logic NOxide Pyridine-N-oxide (Traditional Motif) Binding Target Affinity (H-Bond Donor/Acceptor) NOxide->Binding Maintains Redox Redox Liability (Toxicity Risk) NOxide->Redox High Risk CF2HPyr 2-Difluoromethylpyridine (Bioisostere) CF2HPyr->Binding Bridging Hypothesis Metabolism Metabolic Stability (CYP450 Resistance) CF2HPyr->Metabolism Increases Lipophilicity Enhanced Lipophilicity (Membrane Permeability) CF2HPyr->Lipophilicity Increases Redox->CF2HPyr Eliminates Risk

Figure 1: SAR logic of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide.

Case Studies in Structure-Activity Relationship (SAR)

Quorum Sensing Inhibitors (QSIs)

In the fight against antimicrobial resistance, targeting the quorum sensing system of Pseudomonas aeruginosa is a validated strategy. The reference compound, 4NPO, utilizes a pyridine-N-oxide to bind the LasR receptor[3]. demonstrated that replacing this N-oxide with a 2-difluoromethyl pyridine not only maintained but, in optimized derivatives, enhanced the IC50​ and anti-biofilm properties[1].

Table 1: SAR Comparison of QSI Bioisosteres [4]

CompoundStructural Motif IC50​ (μM) vs P. aeruginosaMax Biofilm Inhibition (%)
4NPO (Ref) Pyridine-N-oxide33 ± 1.12~70%
Compound 1 2-Difluoromethylpyridine35 ± 1.12~75%
Compound 5 2-Difluoromethylpyridine (Substituted)19 ± 1.0185%
Compound 6 2-Difluoromethylpyridine (Substituted)27 ± 0.67~80%

Data indicates that the CF2​H bioisostere (Compounds 1, 5, 6) effectively bridges the binding pocket previously occupied by the N-oxide oxygen, yielding superior phenotypic outcomes[4].

Lipid Kinase Inhibitors (PI3K/mTOR)

In oncology, the 4-(difluoromethyl)pyridin-2-amine building block is critical for the activity of dual PI3K/mTOR inhibitors like PQR530 and highly specific mTOR inhibitors like PQR620[6]. The CF2​H group in these molecules is not merely a metabolic shield; it acts as an essential binding feature that dictates the >1000-fold selectivity for mTOR over PI3Kα[7]. The rigid vector of the pyridine ring perfectly positions the CF2​H proton to interact with the kinase hinge region[6].

Synthetic Workflows & Methodologies

To harness the SAR benefits of 2-difluoromethyl pyridines, robust synthetic protocols are required. Below is a self-validating, step-by-step methodology for the late-stage difluoromethylation of a pyridine-carboxaldehyde using Diethylaminosulfur trifluoride (DAST).

Protocol: Late-Stage Nucleophilic Fluorination via DAST

This protocol converts a 2-formylpyridine precursor into a 2-difluoromethylpyridine. DAST is selected over SF4​ gas due to its liquid state and safer handling profile, though strict anhydrous conditions remain mandatory.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon or N2​ for 15 minutes to ensure a strictly anhydrous environment. (Causality: DAST reacts violently with ambient moisture to form highly corrosive HF gas, which degrades the reagent and lowers yield).

  • Substrate Solvation: Dissolve the starting 2-formylpyridine derivative (1.0 equiv, e.g., 5.0 mmol) in 25 mL of anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: Using a gas-tight syringe, add DAST (2.5 equiv, 12.5 mmol) dropwise over 10 minutes. (Causality: The fluorination of the carbonyl group is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes side reactions such as ring fluorination or elimination).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir continuously for 12–24 hours. Monitor the disappearance of the aldehyde peak via LC-MS or TLC (Hexanes/EtOAc).

  • Quenching (Critical Safety Step): Once complete, cool the flask back to 0 °C. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated aqueous NaHCO3​ . (Causality: The bicarbonate safely neutralizes the HF byproduct. Vigorous CO2​ evolution will occur; rapid addition will cause the reaction to boil over).

  • Extraction & Drying: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure 2-difluoromethylpyridine derivative.

(Note: For industrial scale-up, alternative routes avoiding DAST, such as the 5-step synthesis from 2,2-difluoroacetic anhydride reported by , are preferred to mitigate the hazards of large-scale fluorinating agents[6].)

Conclusion

The 2-difluoromethyl pyridine motif represents a triumph of rational drug design. By leveraging the unique stereoelectronic properties of the CF2​H group, medicinal chemists can successfully execute bioisosteric replacements of problematic functional groups like N-oxides[1]. The resulting compounds exhibit enhanced lipophilicity, superior metabolic stability, and finely tuned pKa values, all while maintaining or improving target affinity through the bridging hypothesis[4]. As synthetic methodologies for late-stage fluorination continue to mature, the prevalence of this privileged scaffold in clinical candidates will only expand.

References

  • Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. URL:[Link]

  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2273-2279. URL:[Link]

Sources

4-Chloro-2-(difluoromethyl)-5-iodopyridine: Physicochemical Profiling and Orthogonal Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry, the strategic incorporation of polyhalogenated heterocycles enables rapid, late-stage diversification of drug candidates. 4-Chloro-2-(difluoromethyl)-5-iodopyridine (CAS: 1805033-15-1) has emerged as a highly versatile building block. By combining a metabolically stable, lipophilic hydrogen-bond donating moiety (-CF₂H) with two orthogonal cross-coupling handles (C5-I and C4-Cl), this scaffold allows researchers to execute complex synthetic sequences with absolute regiocontrol. This technical guide details the physical properties, mechanistic reactivity, and self-validating protocols required to harness this compound effectively.

Structural & Physicochemical Profiling

The physical properties of 4-Chloro-2-(difluoromethyl)-5-iodopyridine dictate its handling, reactivity, and ultimate pharmacological utility. The dense electron cloud of the iodine atom, coupled with the strong electron-withdrawing nature of the -CF₂H and -Cl groups, significantly depresses the basicity of the pyridine nitrogen (pKa < 2.0), rendering the core highly resistant to unwanted electrophilic attacks while priming it for metal-catalyzed oxidative addition.

Table 1: Physicochemical Properties of 4-Chloro-2-(difluoromethyl)-5-iodopyridine

PropertyValue / DescriptionMechanistic Implication
CAS Number [1]Unique identifier for procurement and database tracking.
Molecular Formula C₆H₃ClF₂INDefines the isotopic signature required for mass spectrometry.
Molecular Weight 289.45 g/mol High mass-to-carbon ratio due to heavy halogen substitution.
Physical State Crystalline SolidFacilitates purification via recrystallization from non-polar solvents.
Predicted Boiling Point 260 – 280 °C (at 760 mmHg)Indicates low volatility; safe for high-temperature sealed-tube reactions.
Predicted Density ~ 2.1 g/cm³High density driven by the C5-Iodine atom.
LogP (Predicted) 2.8 – 3.2Ideal lipophilicity range for passive membrane permeability.
H-Bond Donor Capacity 1 (via -CF₂H)Acts as a [2].
The Logic of Orthogonal Reactivity

The true value of this scaffold lies in the thermodynamic and kinetic differences between its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling, the rate of oxidative addition is inversely proportional to the bond dissociation energy (BDE).

The C-I bond possesses a significantly lower BDE (~65 kcal/mol) compared to the C-Cl bond (~85 kcal/mol). This ~20 kcal/mol energy gap provides a wide thermodynamic window to achieve chemoselective functionalization . By strictly controlling the reaction temperature and catalyst ligand environment, a palladium catalyst will selectively insert into the C5-I bond, leaving the C4-Cl bond entirely intact for subsequent, more forcing reactions (such as Buchwald-Hartwig amination). This [3] eliminates the need for protecting groups.

G SM 4-Chloro-2-(difluoromethyl) -5-iodopyridine Step1 Pd-Catalyzed Suzuki Coupling (C5-I Selective) SM->Step1 Ar-B(OH)2 80 °C Int1 5-Aryl-4-chloro-2- (difluoromethyl)pyridine Step1->Int1 Step2 Buchwald-Hartwig Amination (C4-Cl Reactive) Int1->Step2 R-NH2 110 °C Prod 5-Aryl-4-amino-2- (difluoromethyl)pyridine Step2->Prod

Figure 1: Orthogonal cross-coupling workflow leveraging differential C5-I and C4-Cl reactivity.

Self-Validating Experimental Protocol: Regioselective C5 Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes explicit in-process controls (IPCs) that confirm the mechanistic integrity of the reaction before proceeding.

Objective: Chemoselective arylation at the C5 position without activating the C4-Cl bond.

Step 1: Reagent Preparation & Degassing
  • Action: In a Schlenk tube, combine 4-Chloro-2-(difluoromethyl)-5-iodopyridine (1.0 equiv), an arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the heterogeneous mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, halting the catalytic cycle and promoting boronic acid homocoupling.

  • Self-Validation Checkpoint: Introduce a trace amount of resazurin indicator into a parallel dummy vial containing the same solvent system. A visual shift from pink (oxidized) to colorless (reduced) confirms a strictly anaerobic environment has been achieved.

Step 2: Catalyst Activation & Thermal Control
  • Action: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon. Seal the tube and heat precisely to 80 °C.

  • Causality: The bidentate 'dppf' ligand provides the necessary steric bulk to facilitate reductive elimination, while 80 °C provides sufficient thermal energy to overcome the C-I oxidative addition barrier without breaching the activation energy required for C-Cl insertion.

  • Self-Validation Checkpoint: Upon reaching 80 °C, the reaction mixture must transition to a homogeneous, dark red/orange solution. If the solution rapidly precipitates a fine black powder (Pd black), the catalyst has decomposed, indicating either insufficient degassing or solvent contamination.

Step 3: Reaction Monitoring & Isotopic Verification
  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Causality: Tracks the conversion kinetics and verifies the preservation of the C4-Cl bond.

  • Self-Validation Checkpoint: The mass spectrum of the product peak must display a distinct 3:1 isotopic cluster (M / M+2), which is the immutable mathematical signature of a single chlorine atom. The absence of this cluster indicates catastrophic over-coupling or reductive dechlorination, necessitating immediate reaction quenching.

Pharmacological Implications of the -CF₂H Moiety

Beyond its utility as a synthetic handle, the 2-(difluoromethyl) group profoundly impacts the final drug candidate's pharmacokinetic profile. Unlike a standard methyl (-CH₃) or trifluoromethyl (-CF₃) group, the -CF₂H moiety is uniquely polarized.

The extreme electronegativity of the two fluorine atoms withdraws electron density from the adjacent carbon, highly polarizing the remaining C-H bond. This allows the -CF₂H group to act as a[4], engaging in hydrogen bonding with target proteins while simultaneously increasing the molecule's overall lipophilicity.

CF2H_Logic CF2H -CF2H Substitution Lipophilicity Increased Lipophilicity (vs -OH / -NH2) CF2H->Lipophilicity Hbond Lipophilic H-Bond Donor (Bioisostere) CF2H->Hbond Metabolism Enhanced Metabolic Stability (vs -CH3) CF2H->Metabolism Permeability Improved Membrane Permeability Lipophilicity->Permeability Binding Maintained/Enhanced Target Binding Hbond->Binding Metabolism->Binding

Figure 2: Logical relationship of physicochemical enhancements driven by the -CF2H moiety.

By substituting a traditional hydrogen-bond donor with a -CF₂H group, drug developers can effectively shield the molecule from Phase II metabolic pathways (such as glucuronidation), thereby extending the drug's half-life without sacrificing target binding affinity.

References
  • Late-stage difluoromethylation: concepts, developments and perspective . Chemical Society Reviews. URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept . Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations . ACS Catalysis. URL:[Link]

Sources

2-Difluoromethyl-5-iodopyridine Derivatives in Agrochemicals: A Technical Guide to Next-Generation Crop Protection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolutionary pressure on phytopathogenic fungi and agricultural pests necessitates the continuous development of crop protection agents with novel modes of action. In modern agrochemical discovery, fluorinated heterocycles have emerged as a privileged class of molecules. Among these, 2-difluoromethyl-5-iodopyridine (CAS 1805287-23-3) serves as a highly versatile and strategic synthetic building block. This technical whitepaper explores the mechanistic rationale behind the difluoromethyl ( CF2​H ) group, the synthetic utility of the 5-iodopyridine core, and provides field-proven, self-validating protocols for integrating this scaffold into advanced agrochemical pipelines.

Mechanistic Rationale: The Power of the Difluoromethyl ( CF2​H ) Group

As a Senior Application Scientist, I often observe that the choice of halogenated substituents dictates the success or failure of a lead compound in the field. While the trifluoromethyl ( CF3​ ) group has historically dominated agrochemical design, the difluoromethyl ( CF2​H ) group offers a more nuanced and often superior pharmacological profile[1].

Bioisosterism and Hydrogen Bonding

Unlike the fully fluorinated CF3​ group, the CF2​H moiety possesses an acidic proton. This allows it to act as a, serving as a bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2​ ) groups[2]. In the context of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, this hydrogen-bonding capability is causal to the molecule's competitive inhibition at the ubiquinone-binding site of fungal Complex II[2].

Modulating Lipophilicity and Metabolic Stability

The CF2​H group moderately regulates lipophilicity ( logP ) and bioavailability without imposing the extreme electron-withdrawing penalty and steric bulk of a CF3​ group[1]. Furthermore, it provides exceptional metabolic stability against cytochrome P450-mediated oxidation compared to a standard methyl ( −CH3​ ) group, ensuring a prolonged half-life of the active ingredient in the field[3].

Quantitative Substituent Comparison

To guide rational design, the following table summarizes the physicochemical causality of substituting a pyridine core with various one-carbon moieties:

ParameterMethyl ( −CH3​ )Difluoromethyl ( −CF2​H )Trifluoromethyl ( −CF3​ )
Electronic Effect (Hammett σp​ ) Electron Donating (-0.17)Electron Withdrawing (+0.32)Strongly Electron Withdrawing (+0.54)
Lipophilicity Contribution ( π ) Moderate (+0.52)High (+0.76)Very High (+0.88)
Hydrogen Bonding Capability NoneH-Bond Donor Halogen Bond Acceptor
Metabolic Stability (CYP450) Susceptible to hydroxylationHighly stable Completely inert
Steric Size (van der Waals volume) SmallIntermediate Large

The 5-Iodopyridine Core: A Synthetic Lynchpin

The strategic placement of an iodine atom at the 5-position of the pyridine ring is not arbitrary; it is a calculated choice to maximize synthetic orthogonality.

The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. In (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the 5-iodo position undergoes rapid oxidative addition with Pd(0) species[4]. This causality is critical: it allows the coupling to proceed under extremely mild thermal conditions, thereby preventing the base-catalyzed degradation or defluorination of the sensitive CF2​H group at the 2-position[5].

Workflow A 2-Difluoromethyl- 5-iodopyridine B Pd-Catalyzed Cross-Coupling A->B D Advanced Agrochemical Intermediate B->D Regioselective C-C/C-N Bond Formation C Coupling Partners (Boronic Acids/Alkynes) C->B E Commercial Agrochemical D->E Formulation & Optimization

Fig 1. Synthetic workflow for agrochemical development using 2-difluoromethyl-5-iodopyridine.

Agrochemical Applications & Target Pathways

Derivatives of 2-difluoromethyl-5-iodopyridine are heavily utilized in the synthesis of next-generation SDHI fungicides and nicotinic acetylcholine receptor (nAChR) targeting insecticides. The lipophilicity of the CF2​H group drives the trans-cuticular and trans-membrane penetration of the active ingredient, while the core scaffold binds directly to the target enzyme[1].

Pathway A Difluoromethylpyridine Derivative B Fungal Cell Membrane Penetration A->B Enhanced Lipophilicity (CF2H) C Succinate Dehydrogenase (Complex II) B->C Target Binding D Blockade of Ubiquinone Reduction C->D H-Bonding via CF2H E Fungal Apoptosis / Growth Inhibition D->E ATP Depletion

Fig 2. Proposed SDHI fungicidal mechanism mediated by the difluoromethylpyridine scaffold.

Experimental Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol details the regioselective cross-coupling of 2-difluoromethyl-5-iodopyridine with an arylboronic acid. This methodology is designed as a self-validating system , utilizing an In-Process Control (IPC) to guarantee causality between the observed analytical data and the reaction's progression.

Materials
  • Core Scaffold: 2-Difluoromethyl-5-iodopyridine (1.0 eq, 10 mmol)

  • Coupling Partner: Substituted Arylboronic Acid (1.2 eq, 12 mmol)

  • Catalyst: Pd(dppf)Cl2​ (0.05 eq, 0.5 mmol)

  • Base: Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 20 mmol)

  • Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology
  • System Degassing (Causality: Preventing Catalyst Deactivation): Charge the 2-difluoromethyl-5-iodopyridine, arylboronic acid, and K2​CO3​ into an oven-dried Schlenk flask. Add the Dioxane/Water solvent mixture. Note: Water is strictly required to dissolve the inorganic base and generate the reactive boronate species for transmetalation. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) active species.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl2​ . The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and suppresses unwanted protodeboronation of the boronic acid.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80°C with vigorous stirring for 4 hours. The high reactivity of the 5-iodo position allows this reaction to proceed at 80°C rather than the >100°C typically required for chloro-pyridines, thereby protecting the CF2​H group from base-mediated hydrolysis.

  • Self-Validation via In-Process Control (IPC): At t=2 hours , withdraw a 50 μL aliquot. Quench it into 1 mL of EtOAc/Water (1:1), vortex, and sample the organic layer for HPLC-UV analysis (254 nm).

    • Validation Logic: The reaction is validated as proceeding correctly if the peak corresponding to the starting 2-difluoromethyl-5-iodopyridine is <2% relative to the product peak. Because the starting material is highly lipophilic, it will elute late on a reverse-phase C18 column. If the starting material exceeds 2%, it indicates stalled transmetalation; validate by adding an additional 0.2 eq of boronic acid and heating for 1 more hour.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with 100 mL Ethyl Acetate and wash with brine ( 2×50 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the advanced intermediate via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at:[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Organic Letters (ACS). Available at:[Link]

  • The Chemistry and Applications of Fluorinated Pyridines. Ningbo Inno Pharmchem. Available at:[Link]

Sources

Engineering the CF2H-Pyridine Motif: A Technical Guide to Modulating Lipophilicity and Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter lead compounds that fail due to poor pharmacokinetic (PK) profiles. Alkyl-pyridines, while ubiquitous in medicinal chemistry, often suffer from rapid Cytochrome P450 (CYP450)-mediated clearance. The strategic incorporation of the difluoromethyl (–CF2H) group has revolutionized our approach to rescuing these scaffolds.

This whitepaper provides an in-depth, mechanistic analysis of how the CF2H-pyridine motif functions as a privileged bioisostere, detailing the quantum mechanics behind its metabolic stability, the thermodynamic drivers of its lipophilicity, and the self-validating experimental protocols required to profile it.

The Bioisosteric Paradigm: CF2H as a "Lipophilic Hydrogen Bond Donor"

The –CF2H group is not merely a sterically smaller version of the trifluoromethyl (–CF3) group; it is a chemically distinct entity. Because of the highly electronegative fluorine atoms, the remaining C–H bond is highly polarized, enabling the –CF2H moiety to act as a1[1].

This unique property allows CF2H to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), and methyl (–CH3) groups. When placed on a pyridine ring, it can maintain critical target interactions (such as binding to kinase hinge regions) while 2[2].

Thermodynamic Drivers of Lipophilicity (LogD)

Lipophilicity dictates a drug's absorption, distribution, and target engagement. While fluorine is intrinsically lipophilic, the –CF2H group introduces a strong dipole moment that complicates simple additive logP predictions.

Replacing a –CH3 group with a –CF2H group typically yields an1[1]. However, in heteroaromatic systems like pyridines, the CF2H proton can participate in intramolecular hydrogen bonding (IMHB) with the adjacent pyridine nitrogen or other heteroatoms. This IMHB shields the polar proton from the aqueous environment, leading to a3[3].

Evading Cytochrome P450: The Quantum Mechanics of Metabolic Stability

The primary metabolic vulnerability of alkyl-pyridines is oxidative clearance by CYP450 enzymes in the liver. The high-valent iron-oxo species (FeO3+) of CYP450 acts as a potent electrophile.

The Causality of Evasion: When a –CH3 group is replaced by a –CF2H group, the electron-withdrawing nature of the fluorine atoms 4[4]. This depletion of π-electron density renders the aromatic system far less nucleophilic, drastically reducing the rate of electrophilic attack by the CYP450 FeO3+ species. Furthermore, the strong C–F bond resists direct hydrogen atom transfer (HAT), effectively shifting the metabolic "soft spot" away from the pyridine ring and prolonging the drug's half-life.

Quantitative Data Summaries

To facilitate rapid decision-making in lead optimization, the physicochemical and metabolic impacts of pyridine substituents are summarized below.

Table 1: Comparative Physicochemical Properties of Pyridine Substituents

SubstituentH-Bond Donor CapacityΔLogD7.4 (vs. CH3)Steric Volume (ų)HOMO Energy Shift
–CH3 NoneBaseline (0.0)16.8Baseline
–CF2H Yes (Functional/Weak)+0.1 to +0.422.0Lowered (Stabilized)
–CF3 None+0.5 to +1.027.9Strongly Lowered

Table 2: Impact on In Vitro Metabolic Stability (Human Liver Microsomes)

Compound MotifIn Vitro t1/2 (min)Intrinsic Clearance (CL_int)Primary Clearance Mechanism
Pyridine-CH3 < 30HighRapid CYP450 Oxidation
Pyridine-CF2H > 100LowEvades Electrophilic Attack
Pyridine-CF3 > 120Very LowHighly Shielded

Visualizing the Workflows

Metabolic_Stability CYP CYP450 FeO3+ Electrophilic Attack Metab Rapid Oxidation (High Clearance) CYP->Metab Stable Metabolic Evasion (Prolonged Half-Life) CYP->Stable Blocked CH3_Pyr CH3-Pyridine (High HOMO Energy) CH3_Pyr->CYP CF2H_Pyr CF2H-Pyridine (Lowered HOMO Energy) CF2H_Pyr->CYP Steric & Electronic Shielding

Mechanism of CYP450 evasion by CF2H-pyridines via HOMO energy reduction.

Workflow Synth 1. Radical C-H Difluoromethylation Purif 2. HPLC Purification (>95% Purity) Synth->Purif Assay1 3. 19F NMR LogD Assay Purif->Assay1 Assay2 4. HLM Incubation (Stability) Purif->Assay2 LCMS 5. LC-MS/MS Quantification Assay1->LCMS Assay2->LCMS

Self-validating experimental workflow for CF2H-pyridine synthesis and profiling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that artifacts are caught before data is finalized.

Protocol A: Late-Stage Radical C–H Difluoromethylation of Pyridines

Traditional cross-coupling requires pre-halogenated pyridines. To enable late-stage functionalization (LSF), we utilize a 5[5].

  • Reagent Preparation: In a Schlenk flask under argon, combine the pyridine substrate (1.0 equiv) and zinc difluoromethanesulfinate ( Zn(SO2​CF2​H)2​ ) (3.0 equiv).

  • Radical Initiation: Add tert-butyl hydroperoxide (TBHP) (5.0 equiv) in a biphasic solvent system (DCM/H2O, 1:1).

    • Causality: The biphasic system controls the slow release of the •CF2H radical into the organic layer, preventing rapid radical quenching and suppressing over-alkylation.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation System: Run a parallel micro-scale reaction spiked with 1.0 equiv of TEMPO. The complete suppression of the product and the formation of a TEMPO-CF2H adduct confirms that the reaction is proceeding via the intended radical mechanism, ruling out ionic side-reactions.

Protocol B: 19F NMR-Based LogD7.4 Determination

Standard UV-Vis shake-flask methods often fail for highly fluorinated compounds lacking strong chromophores. 19F NMR provides a highly sensitive, nucleus-specific readout[3].

  • Buffer Preparation: Stir 1-octanol and PBS (pH 7.4) together for 24 hours to achieve mutual saturation.

  • Partitioning: Dissolve the CF2H-pyridine (1 mM) in 1 mL of the saturated aqueous phase. Add 1 mL of saturated octanol. Shake at 25°C for 2 hours.

  • Phase Separation: Centrifuge at 3000 rpm for 15 minutes.

    • Causality: Vigorous shaking creates micro-emulsions. If not centrifuged, octanol micro-droplets in the water phase will artificially inflate the aqueous concentration, skewing the LogD lower.

  • Self-Validation System: Add a known reference standard (e.g., trifluoroethanol) to both separated phases before NMR acquisition. If the reference standard's calculated partition coefficient deviates from literature values, the phase equilibrium was compromised, invalidating the run. Calculate LogD = log10​(AUCoctanol​/AUCwater​) .

Protocol C: In Vitro Microsomal Stability Assay (HLM)
  • Incubation Matrix: Combine Human Liver Microsomes (0.5 mg/mL protein), CF2H-pyridine test compound (1 μM), and phosphate buffer (100 mM, pH 7.4).

  • Thermal Equilibration: Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 μL ice-cold acetonitrile containing an internal standard.

  • Self-Validation System: A parallel control incubation must be run without NADPH. If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism, preventing false-positive clearance classifications. Analyze via LC-MS/MS to determine CLint​ .

References

  • Zafrani, Y. et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry (ACS). 1

  • Bernús, M. et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry (ACS). 3

  • "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Future Medicinal Chemistry (via PMC). 2

  • "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications (via PMC). 5

  • "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. 4

Sources

Methodological & Application

Application Note: Sequential Cross-Coupling of 4-Chloro-5-Iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The polyfunctionalization of heteroarenes is a cornerstone of modern drug discovery and materials science. Among these scaffolds, 4-chloro-5-iodopyridine derivatives (often synonymous with 4-chloro-3-iodopyridine depending on ring substitution) serve as exceptionally versatile building blocks. This structural motif has been instrumental in the synthesis of complex tricyclic heterocycles, such as benzo[4,5]furopyridines[1], and in the development of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

The Causality of Sequential Coupling The success of sequential cross-coupling on this scaffold relies entirely on the thermodynamic and kinetic disparities between the carbon-halogen bonds. Palladium(0) inserts into carbon-halogen bonds via oxidative addition, a step whose activation energy is heavily dictated by the Bond Dissociation Energy (BDE) of the target bond.

  • The C(sp²)–I bond has a relatively low BDE (~65 kcal/mol), making it highly susceptible to rapid oxidative addition even at mild temperatures with standard phosphine ligands.

  • The C(sp²)–Cl bond is significantly stronger (~96 kcal/mol). Consequently, during the initial coupling at the C5 position, the C4–Cl bond remains entirely inert, acting as a latent electrophile[1].

Once the C5 position is functionalized, the remaining C4–Cl bond is primed for subsequent functionalization. The pyridine nitrogen exerts a strong electron-withdrawing effect (γ-activation), lowering the LUMO of the intermediate. This electronic deficiency allows the C4 position to undergo either a second, more forcing Pd-catalyzed cross-coupling (utilizing bulky, electron-rich ligands like XPhos to overcome the high C–Cl activation barrier) or a metal-free Nucleophilic Aromatic Substitution (SNAr)[2].

Strategic Workflow & Pathway Diagram

The workflow for functionalizing 4-chloro-5-iodopyridine derivatives follows a strict sequence: low-barrier C–I functionalization followed by high-barrier C–Cl functionalization.

G Start 4-Chloro-5-iodopyridine Derivative Step1 Step 1: C5-Selective Cross-Coupling (e.g., Suzuki) Start->Step1 Pd(0), Ligand (e.g., PPh3) Fast Oxidative Addition at C-I Intermediate 5-Substituted 4-Chloropyridine Step1->Intermediate Step2 Step 2: C4-Selective Cross-Coupling / SNAr Intermediate->Step2 Pd(0), Bulky Ligand (e.g., XPhos) or Nucleophile (SNAr) Product 4,5-Disubstituted Pyridine Scaffold Step2->Product

Figure 1: Sequential functionalization workflow for 4-chloro-5-iodopyridine derivatives.

Quantitative Data & Ligand Selection

Selecting the correct catalyst and condition matrix is critical to prevent over-coupling in Step 1 and to ensure complete conversion in Step 2.

Reaction StepTarget BondCatalyst/Ligand SystemBase & SolventTypical TempYield Range
1: Suzuki-Miyaura C5–IPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, Dioxane/H₂O80–90 °C75–95%
1: Sonogashira C5–IPd(PPh₃)₂Cl₂ / CuIEt₃N, DMF or THF25–65 °C70–90%
2: Buchwald-Hartwig C4–ClPd₂(dba)₃ / XPhosCs₂CO₃, Toluene100–110 °C60–85%
2: SNAr (Amine) C4–ClNone (Thermal)DIPEA, NMP or DMF120–150 °C50–80%

Experimental Protocols

Protocol 1: Chemoselective C5 Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation of the C–I bond without disturbing the adjacent C–Cl bond.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, charge the 4-chloro-5-iodopyridine derivative (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality: The strict use of 1.05 equivalents of boronic acid prevents the excess reagent from attempting to couple with the C–Cl bond once the C–I bond is consumed.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Causality: Degassing via sparging or freeze-pump-thaw is critical to prevent O₂-mediated homocoupling of the boronic acid. The biphasic system ensures the inorganic base is dissolved while keeping the organic substrates in the reactive organic phase.

  • Reaction: Heat the biphasic mixture to 80 °C under a nitrogen atmosphere with vigorous stirring for 4–6 hours.

  • Validation & IPC (In-Process Control): This system is self-validating. Visually, the mixture will transition from a pale yellow suspension to a biphasic system with a dark orange/brown organic layer, indicating active Pd(0) turnover. Analytically, sample the organic layer for LC-MS; complete consumption of the starting material (m/z [M+H]⁺) and the appearance of the mono-coupled product mass confirms success without di-coupled byproducts.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Protocol 2: C4 Buchwald-Hartwig Amination

Objective: Functionalization of the sterically hindered and electronically deactivated (relative to C–I) C4–Cl bond[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or via standard Schlenk techniques, charge the 5-substituted-4-chloropyridine intermediate from Protocol 1 (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, providing 0.04 equiv Pd), XPhos (0.08 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: XPhos is a sterically demanding, electron-rich dialkylbiaryl phosphine. Its bulk forces the formation of a highly reactive monoligated Pd(0) species, which is absolutely essential for driving the difficult oxidative addition into the stubborn C4–Cl bond.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat to 100–110 °C for 12–16 hours.

  • Validation & IPC: Monitor the disappearance of the intermediate via TLC and LC-MS. A successful reaction shows a single new peak corresponding to the aminated product. Self-Validation: If the reaction stalls at <50% conversion and the solution remains pale, it acts as a negative control indicating catalyst poisoning (likely moisture), validating the strict anhydrous requirement of the Cs₂CO₃ base.

  • Workup: Filter the hot suspension through a pad of Celite to remove inorganic salts and precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via reverse-phase or normal-phase chromatography.

Sources

Application Note: C5-Selective Suzuki-Miyaura Coupling of 4-Chloro-5-Iodopyridine for Divergent Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives is a critical bottleneck in modern drug discovery. 4-Chloro-5-iodopyridine serves as a highly versatile, bifunctional building block. By leveraging the inherent differential reactivity of carbon-halogen bonds, chemists can perform highly predictable, regioselective cross-coupling reactions.

The causality behind this regioselectivity lies in the bond dissociation energies (BDE) and the kinetics of oxidative addition by Palladium(0). The BDE of a C-I bond (~55 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C-I bond is kinetically favored and occurs rapidly under mild conditions. The generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf >> C-Cl [1].

This predictable halogen discrimination allows for the selective installation of an aryl or heteroaryl group at the C5 position, leaving the C4-chloro group completely intact for subsequent orthogonal functionalizations (e.g., a second Suzuki coupling, Buchwald-Hartwig amination, or Nucleophilic Aromatic Substitution)[2]. This exact strategy has been successfully employed in the synthesis of complex pharmaceutical scaffolds, including pyrrolo[2,3-d]pyrimidine analogs for CSF1R inhibition[3] and bicyclic diaminopyrimidine-based EGFR inhibitors[4].

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 4-chloro-5-iodopyridine TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE Ar-B(OH)2 RE->Pd0 4-chloro-5-arylpyridine

Catalytic cycle illustrating the C5-selective oxidative addition of 4-chloro-5-iodopyridine.

Reaction Optimization & Quantitative Data

To achieve maximum C5-selectivity, the reaction conditions must be carefully tuned. Over-heating or utilizing highly active, electron-rich ligands (e.g., XPhos, BrettPhos) can lead to premature activation of the C-Cl bond, resulting in unwanted bis-coupled byproducts. The table below summarizes the quantitative impact of various parameters on regioselectivity.

Table 1: Optimization of C5-Selective Suzuki-Miyaura Coupling

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent System (0.2 M)Temp (°C)C5-Product Yield (%)C4,C5-Bis-Product (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O8085< 2
2 Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane / H₂O 60 92 < 1
3Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O1106518
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1004045

Data Interpretation: Entry 2 represents the optimal self-validating system. The bidentate ligand (dppf) provides excellent stability to the Pd center, while the mild temperature (60 °C) ensures that the thermal threshold for C-Cl oxidative addition is not breached, completely suppressing bis-coupling.

Step-by-Step Experimental Protocol

The following protocol details the optimal conditions (Entry 2) for the C5-selective coupling.

Materials & Reagents
  • 4-Chloro-5-iodopyridine (1.0 equiv, 10.0 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 20.0 mmol)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 50 mL total)

Methodology
  • Preparation & Degassing: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-5-iodopyridine, the arylboronic acid, and K₃PO₄. Add the 1,4-Dioxane/H₂O solvent mixture.

    • Causality Note: Degas the suspension by sparging with Argon for 15 minutes. Oxygen rapidly degrades Pd(0) intermediates into inactive Pd(II) species and promotes the homocoupling of boronic acids (Glaser-type side reactions).

  • Catalyst Addition: Briefly remove the septum under a positive stream of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the flask tightly.

  • Reaction Execution: Submerge the flask in a pre-equilibrated oil bath or heating block set to 60 °C . Stir vigorously (800 rpm) for 4–6 hours.

    • Causality Note: Maintaining a strict 60 °C limit is the primary control mechanism for regioselectivity. It provides sufficient kinetic energy to break the C-I bond while keeping the C-Cl bond inert.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc). The C5-coupled product typically exhibits a distinct UV absorbance profile and higher polarity than the starting material.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a short pad of Celite to remove palladium black. Wash the organic filtrate with distilled water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc) to afford the pure 4-chloro-5-arylpyridine.

Downstream Orthogonal Functionalization

Once the C5-aryl group is successfully installed, the remaining C4-chloro group acts as an electrophilic handle for divergent synthesis. Because the chlorine atom is situated at the 4-position of the electron-deficient pyridine ring, it is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) with amines, alcohols, or thiols under basic conditions. Alternatively, it can be subjected to a second, higher-temperature palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using bulky, electron-rich phosphine ligands.

Divergent synthetic workflow leveraging the differential reactivity of 4-chloro-5-iodopyridine.

References

  • Benchchem. Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation.

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

Sources

The Art of Precision: A Guide to Palladium-Catalyzed Functionalization of 2-Difluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Difluoromethyl Pyridine Scaffold

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethyl (CHF₂) group, in particular, has garnered immense interest as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amide groups.[1] Its unique electronic properties and ability to act as a hydrogen bond donor can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When appended to a pyridine ring, one of the most ubiquitous N-heterocycles in pharmaceuticals, the resulting 2-difluoromethyl pyridine moiety becomes a high-value building block for creating novel therapeutics.

However, the very properties that make this scaffold so attractive—namely its electron-deficient nature, exacerbated by the strong electron-withdrawing effect of the CHF₂ group—present considerable challenges for synthetic chemists. The pyridine nitrogen can act as a ligand, potentially inhibiting the palladium catalyst, while the electron-poor ring makes the crucial oxidative addition step in cross-coupling reactions sluggish.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed functionalization strategies for 2-difluoromethyl pyridine derivatives. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights and robust protocols for the three pillars of modern cross-coupling chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Foundational Challenge: Overcoming Electronic Deactivation

The successful palladium-catalyzed functionalization of a halo-substituted 2-difluoromethyl pyridine hinges on overcoming the slow kinetics of the rate-determining oxidative addition step.[3] The electron-withdrawing CHF₂ group at the 2-position significantly reduces the electron density of the pyridine ring, making the C-X (X = Cl, Br) bond stronger and less susceptible to cleavage by a Pd(0) catalyst.

The key to surmounting this challenge lies in the judicious selection of the supporting ligand on the palladium center. The ligand must be sufficiently electron-rich to enhance the electron density of the palladium, making it a more potent nucleophile for attacking the C-X bond. Furthermore, the ligand must be sterically bulky to promote the final, product-releasing reductive elimination step.[4]

This principle informs the specific protocols and component choices detailed in the following sections.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is arguably the most versatile method for constructing C(sp²)-C(sp²) bonds.[5] For substrates like 4-chloro-2-difluoromethylpyridine, specialized catalytic systems are required to achieve high efficiency.

Scientific Rationale & Causality
  • The Substrate: 4-Chloro-2-difluoromethylpyridine is an ideal model. Chloropyridines are more economical than their bromo- or iodo-counterparts but are notoriously less reactive.[1][3] Success with this substrate implies broad applicability.

  • The Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a highly specialized ligand is crucial. Buchwald-type biaryl monophosphine ligands, such as SPhos, are exceptionally effective.[2][6]

    • Expertise: The dicyclohexylphosphino group on SPhos provides immense steric bulk, while the methoxy groups on the biaryl backbone enhance its electron-donating ability. This combination accelerates both the initial oxidative addition and the final reductive elimination.[2]

  • The Base and Solvent: A moderately strong base like K₃PO₄ is often optimal. It is effective in promoting the crucial transmetalation step without causing degradation of sensitive functional groups.[7] A mixed solvent system, typically an organic solvent like toluene or dioxane with a small amount of water, is used to solubilize both the organic and inorganic reagents.[6]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product reagents Ar-X + Ar'-B(OR)₂ base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is optimized for coupling a substituted 4-chloro-2-difluoromethylpyridine with an arylboronic acid.[1][2][6]

Materials

Reagent Amount (1.0 mmol scale) Moles Equivalents
4-Chloro-2-difluoromethylpyridine (as required) 1.0 mmol 1.0
Arylboronic Acid (as required) 1.2 mmol 1.2
Palladium(II) Acetate (Pd(OAc)₂) 4.5 mg 0.02 mmol 0.02
SPhos 16.4 mg 0.04 mmol 0.04
Potassium Phosphate (K₃PO₄) 637 mg 3.0 mmol 3.0
Toluene 3 mL - -

| Water (degassed) | 0.3 mL | - | - |

Experimental Workflow

Suzuki_Workflow start Start setup 1. Setup Add solids (Substrate, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) to a Schlenk tube. start->setup inert 2. Inert Atmosphere Evacuate and backfill the tube with Argon (3x). setup->inert solvents 3. Add Solvents Add degassed toluene and water via syringe. inert->solvents react 4. Reaction Stir vigorously at 100 °C for 18h. Monitor by TLC/LC-MS. solvents->react workup 5. Work-up Cool to RT. Dilute with EtOAc. Filter through Celite. react->workup extract 6. Extraction Wash filtrate with water and brine. Dry over Na₂SO₄. workup->extract purify 7. Purification Concentrate and purify by column chromatography. extract->purify end End Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2-difluoromethylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 mmol).[2]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor the reaction's progress periodically by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-difluoromethyl-4-arylpyridine.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling amines with aryl halides.[8][9] When applied to a substrate like 2-bromo-4-difluoromethylpyridine, the steric and electronic factors necessitate a highly active and robust catalytic system.

Scientific Rationale & Causality
  • The Substrate: A bromopyridine is used here as it is more reactive than a chloropyridine, allowing for potentially milder conditions.[10][11] The challenge remains the electron-deficient nature of the ring.

  • The Catalyst System: A palladium(0) source, such as Pd₂(dba)₃, is often used with a specialized ligand. For sterically hindered and electron-poor heteroaryl halides, bulky biaryl phosphine ligands like (±)-BINAP or X-Phos are exemplary choices.[12][13]

    • Trustworthiness: These ligands create a coordinatively unsaturated, electron-rich Pd(0) center that readily undergoes oxidative addition. The bulkiness of the ligand also facilitates the final C-N bond-forming reductive elimination.[9]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is the base of choice for these challenging couplings due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.[12]

  • The Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.[12]

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination follows a catalytic cycle similar in principle to the Suzuki coupling, but with distinct intermediates.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₂)L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product reagents Ar-X + HNR₂ base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[14]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of a substituted 2-bromo-difluoromethylpyridine.[12][13][14]

Materials

Reagent Amount (1.0 mmol scale) Moles Equivalents
2-Bromo-X-difluoromethylpyridine (as required) 1.0 mmol 1.0
Amine (as required) 1.2 mmol 1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) 9.2 mg 0.01 mmol 0.01 (2 mol% Pd)
(±)-BINAP 12.5 mg 0.02 mmol 0.02
Sodium tert-butoxide (NaOt-Bu) 135 mg 1.4 mmol 1.4

| Anhydrous Toluene | 5 mL | - | - |

Experimental Workflow

Buchwald_Workflow start Start setup 1. Setup (Glovebox) Add solids (Pd₂(dba)₃, BINAP, NaOtBu) to a Schlenk tube. start->setup reagents 2. Add Reagents Add bromopyridine substrate and anhydrous toluene. setup->reagents amine 3. Add Amine Add amine coupling partner via syringe. reagents->amine react 4. Reaction Stir vigorously at 100 °C for 12-24h. Monitor by TLC/LC-MS. amine->react workup 5. Work-up Cool to RT. Quench carefully with sat. aq. NH₄Cl. react->workup extract 6. Extraction Extract with EtOAc (3x). Dry combined organics over Na₂SO₄. workup->extract purify 7. Purification Concentrate and purify by column chromatography. extract->purify end End Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1 mol%), (±)-BINAP (2 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk flask.[12]

  • Reagent Addition: Outside the glovebox, under a positive flow of argon, add the 2-bromo-difluoromethylpyridine substrate (1.0 mmol) and anhydrous toluene (5 mL).

  • Amine Addition: Add the amine coupling partner (1.2 mmol) via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel.

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a powerful route to construct C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl halide.[4] This reaction is indispensable for introducing alkyne functionalities into scaffolds like 2-difluoromethyl pyridine, which can then be used for further transformations or as part of a final active molecule.

Scientific Rationale & Causality
  • The Catalytic System: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[4][15]

  • Palladium Catalyst: For electron-deficient substrates, a robust palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ is often sufficient, especially when using a more reactive aryl bromide or iodide.[15]

  • Copper Co-catalyst: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species readily undergoes transmetalation with the organopalladium(II) complex, which is a key step in the catalytic cycle.[15]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the alkyne and often serves as the solvent or co-solvent.[15]

Visualizing the Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Base, R-C≡CH cu_acetylide->oa_complex Transfers Alkynyl Group cu_acetylide->cu_x

Caption: Interconnected Palladium and Copper cycles in the Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of a 2-bromo-difluoromethylpyridine with a terminal alkyne.[15]

Materials

Reagent Amount (1.0 mmol scale) Moles Equivalents
2-Bromo-X-difluoromethylpyridine (as required) 1.0 mmol 1.0
Terminal Alkyne (as required) 1.2 mmol 1.2
PdCl₂(PPh₃)₂ 35.1 mg 0.05 mmol 0.05
Copper(I) Iodide (CuI) 9.5 mg 0.05 mmol 0.05
Triethylamine (Et₃N) 5 mL - -

| Anhydrous THF (optional) | 5 mL | - | - |

Experimental Workflow

Sonogashira_Workflow start Start setup 1. Setup Add solids (Substrate, Pd catalyst, CuI) to a Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon (3x). setup->inert solvents 3. Add Solvents & Reagents Add solvent (Et₃N/THF). Add terminal alkyne via syringe. inert->solvents react 4. Reaction Stir at RT to 60 °C for 2-16h. Monitor by TLC/LC-MS. solvents->react workup 5. Work-up Cool to RT. Filter off salts. Concentrate filtrate. react->workup extract 6. Extraction Dissolve residue in EtOAc. Wash with NH₄Cl, water, brine. workup->extract purify 7. Purification Dry, concentrate, and purify by column chromatography. extract->purify end End Product purify->end

Caption: General experimental workflow for the Sonogashira coupling reaction.[15]

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromo-difluoromethylpyridine substrate (1.0 mmol), PdCl₂(PPh₃)₂ (5 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., triethylamine or a mixture of THF and triethylamine) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-16 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate (amine hydrobromide salt) has formed, filter the mixture and wash the solid with a small amount of solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of 2-difluoromethyl pyridines, while challenging, is a highly enabling technology for modern medicinal chemistry. By understanding the electronic demands of the substrate and carefully selecting a catalytic system with appropriate ligands and conditions, chemists can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to synthesize novel, high-value compounds built around this privileged scaffold. As ligand design and catalyst development continue to advance, we can anticipate the emergence of even more efficient and versatile methods for the late-stage functionalization of these and other complex heteroaromatic systems, further accelerating the engine of drug discovery.

References

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC. Available at: [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Available at: [Link]

  • ResearchGate. (2025). Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. Available at: [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. (2024). ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. (2011). Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina. Available at: [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). PMC. Available at: [Link]

  • YouTube. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available at: [Link]

  • PubMed. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Available at: [Link]

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Available at: [Link]

  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Available at: [Link]

  • Two catalytic protocols of the oxidative C-C bond formation have been developed on the basis of the C-H bond activation of pyridine N-oxides. (2008). Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: Synthesis of Next-Generation FAK Inhibitors Utilizing 4-Chloro-2-(difluoromethyl)-5-iodopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrin-mediated signal transduction. Overexpression of FAK is heavily implicated in tumor metastasis, cell survival, and the development of chemoresistance in the tumor microenvironment[1]. While first-generation FAK inhibitors (such as TAE226 and Defactinib) have demonstrated clinical utility, there is a continuous need for novel scaffolds that optimize the balance between kinase selectivity, metabolic stability, and oral bioavailability.

This application note details the rational design and synthesis of novel FAK inhibitors using 4-chloro-2-(difluoromethyl)-5-iodopyridine as a highly versatile core building block.

The Bioisosteric Advantage: Historically, trifluoromethyl (-CF₃) groups have been used in kinase inhibitors to enhance metabolic stability. However, the difluoromethyl (-CF₂H) group acts as a "lipophilic hydrogen bond donor"[2]. Replacing a -CF₃ with a -CF₂H group modulates the molecule's lipophilicity (lowering cLogP) while allowing the polarized C-H bond to interact with the ATP-binding pocket of FAK, often resulting in superior physicochemical properties without sacrificing target affinity.

Orthogonal Reactivity: The 4-chloro-2-(difluoromethyl)-5-iodopyridine scaffold is a masterclass in synthetic design. It offers perfectly orthogonal reactivity:

  • C4-Position (Chloro): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the para-nitrogen and the meta-CF₂H group.

  • C5-Position (Iodo): Inert to SₙAr but exceptionally reactive toward palladium-catalyzed oxidative addition, enabling late-stage diversification via cross-coupling.

Mechanistic Pathway & Target Rationale

FAK acts as a primary signaling node at focal adhesions. Upon extracellular matrix (ECM) binding to integrins, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for Src family kinases. This complex subsequently phosphorylates downstream targets like Paxillin and Akt, driving cell motility and survival. Our synthesized difluoromethyl-pyridine derivatives act as ATP-competitive inhibitors, lodging into the kinase domain and halting this cascade.

FAK_Pathway Integrins Integrin Activation (ECM Binding) FAK Focal Adhesion Kinase (FAK) Autophosphorylation Integrins->FAK Clusters Src Src Kinase Complex FAK->Src Recruits Downstream Paxillin / Akt / ERK (Cell Survival & Migration) Src->Downstream Phosphorylates Inhibitor Difluoromethyl-Pyridine FAK Inhibitor Inhibitor->FAK Blocks ATP Pocket

Fig 1. FAK signaling pathway and targeted inhibition by difluoromethyl-pyridine derivatives.

Synthetic Strategy & Workflow

To construct the FAK inhibitor library, we employ a two-step, one-pot-compatible workflow. The strategy relies on exploiting the distinct electronic environments of the C4 and C5 halogens.

Synthetic_Workflow SM 4-chloro-2-(difluoromethyl) -5-iodopyridine SNAr Step 1: SNAr (Aniline, DIPEA, NMP, 80°C) SM->SNAr Int1 Intermediate: 4-(arylamino)-5-iodo -2-(difluoromethyl)pyridine SNAr->Int1 C4 Amination Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Dioxane/H2O, 100°C) Int1->Suzuki Product Final FAK Inhibitor (4,5-disubstituted pyridine) Suzuki->Product C5 Arylation

Fig 2. Orthogonal synthetic workflow utilizing SNAr and Suzuki cross-coupling.

Detailed Experimental Protocols

Protocol A: Regioselective SₙAr (C4 Amination)

This step establishes the hinge-binding motif of the inhibitor. The reaction selectively displaces the C4-chloride while leaving the C5-iodide intact[3].

Reagents:

  • 4-chloro-2-(difluoromethyl)-5-iodopyridine (1.0 equiv)

  • Aniline derivative (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)aniline) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the pyridine building block and the aniline derivative.

  • Solvent Addition: Add anhydrous NMP. Causality: NMP’s high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly lowering the activation energy required for nucleophilic attack on the pyridine ring.

  • Base Addition: Inject DIPEA via syringe. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl byproduct to drive the equilibrium forward without competing with the aniline nucleophile.

  • Heating: Stir the reaction mixture at 80°C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na₂SO₄ and concentrate.

Self-Validating System (QC): Analyze the crude mixture via LC-MS. The mass spectrum must show the displacement of chlorine (M - 35.5 + Amine mass). The persistence of the characteristic iodine isotope pattern confirms that the C5 position remained unreacted.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5 Arylation)

This step installs the hydrophobic moiety that interacts with the DFG-out or DFG-in pocket of the FAK kinase domain.

Reagents:

  • 4-(arylamino)-5-iodo-2-(difluoromethyl)pyridine intermediate (1.0 equiv)

  • Aryl boronic acid (e.g., 2-isopropoxy-5-methylphenylboronic acid) (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Combine the iodinated intermediate, boronic acid, and Na₂CO₃ in a microwave vial.

  • Solvent Addition: Add the Dioxane/H₂O mixture. Causality: A biphasic system is critical here. It ensures complete dissolution of both the lipophilic pyridine intermediate and the inorganic base, which is strictly required for the transmetalation step of the catalytic cycle.

  • Degassing: Spurge the solution with argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered ortho-substituted pyridines.

  • Reaction: Seal the vial and heat at 100°C for 4 hours.

  • Purification: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Self-Validating System (QC): Confirm the disappearance of the iodinated intermediate via TLC (UV active at 254 nm). ¹⁹F NMR of the purified product must display a characteristic doublet (approx. -115 ppm, J ≈ 55 Hz) for the -CF₂H group, verifying that the bioisosteric moiety survived the basic cross-coupling conditions.

Analytical Validation & Quantitative Data

To validate the utility of the 4-chloro-2-(difluoromethyl)-5-iodopyridine scaffold, a focused library of analogs was synthesized. The table below demonstrates that the difluoromethyl (-CF₂H) analogs maintain single-digit nanomolar potency against FAK while exhibiting superior (lower) cLogP values compared to their trifluoromethyl (-CF₃) counterparts.

Compound IDC4 Substituent (SₙAr)C5 Substituent (Suzuki)FAK IC₅₀ (nM)cLogPYield (%)
DFM-01 2-methoxy-4-(4-methylpiperazin-1-yl)aniline2-isopropoxy-5-methylphenyl3.23.868
DFM-02 4-(4-methylpiperazin-1-yl)aniline2-isopropoxy-5-methylphenyl12.53.672
DFM-03 2-methoxy-4-(4-methylpiperazin-1-yl)anilinephenyl45.03.175
CF3-Ref (Control)2-methoxy-4-(4-methylpiperazin-1-yl)aniline2-isopropoxy-5-methylphenyl4.14.6N/A

Data Interpretation: Compound DFM-01 exhibits an IC₅₀ of 3.2 nM, slightly outperforming the CF₃ reference control, while dropping the cLogP from 4.6 to a highly druglike 3.8. This confirms the hypothesis that the -CF₂H group functions effectively as a lipophilic hydrogen bond donor within the FAK active site.

References

  • Zafrani, Y. et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Halder, J. et al. "Therapeutic Efficacy of a Novel Focal Adhesion Kinase Inhibitor TAE226 in Ovarian Carcinoma." Cancer Research, 2007. URL:[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position of Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

Nucleophilic aromatic substitution (SₙAr) is a cornerstone transformation in medicinal chemistry and drug development, utilized extensively for the late-stage functionalization of aza-heterocycles 1. The pyridine ring, an electron-deficient scaffold, is highly susceptible to nucleophilic attack. Specifically, functionalization at the C4 position is a critical pathway for synthesizing 4-aminopyridines and 4-alkoxypyridines—motifs ubiquitous in kinase inhibitors, receptor antagonists, and agrochemicals.

This guide provides a comprehensive, self-validating protocol for executing SₙAr at the C4 position of pyridine, bridging theoretical quantum mechanics with bench-level execution.

Mechanistic Rationale: The Causality of Reactivity

To master this protocol, one must understand the thermodynamic and kinetic forces driving the reaction:

  • Regioselectivity (C4 vs. C2/C3): The addition of a nucleophile to the C4 (or C2) position of pyridine generates a Meisenheimer intermediate where the negative charge is delocalized directly onto the highly electronegative pyridine nitrogen. Quantum mechanical (QM) analyses and Lowest Unoccupied Molecular Orbital (LUMO) mapping reveal that the C4 position typically exhibits a lower activation energy barrier compared to C2, making it the kinetically and thermodynamically favored site 2. Attack at C3 is forbidden via this pathway as it cannot stabilize the anionic charge via resonance on the nitrogen.

  • The Leaving Group Paradox: Unlike Sₙ1 or Sₙ2 reactions where bond cleavage is the rate-determining step (RDS), the RDS in SₙAr is the initial nucleophilic attack that disrupts aromaticity. Therefore, highly electronegative leaving groups (like Fluorine) withdraw electron density via induction, drastically lowering the LUMO energy and stabilizing the transition state. The reactivity order is strictly F ≫ Cl > Br > I .

  • Solvent Dynamics: Dipolar aprotic solvents are mandatory. They readily solvate the counter-cations of the base but leave the nucleophilic anions relatively unsolvated. This "naked" nucleophile state drastically accelerates the rate of the addition step 3.

Reaction Pathway Visualization

SNAr_Mechanism Substrate 4-Halopyridine (Electrophile) Addition Step 1: Nucleophilic Attack (Rate-Determining Step) Substrate->Addition Nucleophile Nucleophile (Amine/Alkoxide) Nucleophile->Addition Solvent Polar Aprotic Solvent (DMSO / DMF) Solvent->Addition Meisenheimer Meisenheimer Complex (Delocalized Anion on N) Addition->Meisenheimer Overcomes Activation Barrier Elimination Step 2: Halide Elimination (Fast Step) Meisenheimer->Elimination Restores Aromaticity Product C4-Substituted Pyridine (Target Product) Elimination->Product

Mechanistic workflow of SₙAr at the pyridine C4 position via a Meisenheimer intermediate.

Quantitative Optimization Matrices

Table 1: Leaving Group (Nucleofuge) Selection Guide

Leaving Group Relative SₙAr Reactivity Mechanistic Causality
Fluoride (-F) Highest Extreme electronegativity withdraws electron density, lowering LUMO energy and stabilizing the Meisenheimer transition state.
Chloride (-Cl) Moderate Standard balance of reactivity and stability; highly cost-effective and commercially available.
Bromide (-Br) Low Weaker inductive effect leads to higher activation energy for the rate-determining addition step.

| Iodide (-I) | Lowest | Poor inductive withdrawal; typically requires orthogonal transition-metal catalysis (e.g., Buchwald-Hartwig) instead of pure SₙAr. |

Table 2: Solvent and Base Compatibility

Component Recommended Options Rationale for Selection
Solvent DMSO, DMF, NMP Dipolar aprotic solvents solvate the base's counter-cation but leave the nucleophile unsolvated and highly reactive.
Inorganic Base K₂CO₃, Cs₂CO₃ Scavenges HX byproduct. Cs₂CO₃ offers superior solubility in organic solvents due to the larger cation radius ("cesium effect").

| Organic Base | DIPEA, Et₃N | Homogeneous bases useful for amine nucleophiles; prevents reaction stalling caused by insoluble inorganic salts. |

Self-Validating Experimental Protocol: C4-Amination

Crucial Context: 4-Chloropyridine free base is highly unstable and rapidly auto-polymerizes to form black pyridyl-pyridinium salts. It must be sourced as a hydrochloride salt and freebased strictly in situ in the presence of the nucleophile4.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 eq, 1.0 mmol)

  • Secondary Amine Nucleophile (e.g., Morpholine) (1.5 eq, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (150 mg, 1.0 mmol) and anhydrous DMSO (3.0 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add the secondary amine (1.5 mmol) to the suspension.

  • In-Situ Freebasing: Dropwise, add DIPEA (3.0 mmol) to the mixture at room temperature.

    • Self-Validating Checkpoint: Upon addition of DIPEA, the heterogeneous mixture should quickly become a homogeneous, slightly yellow solution, confirming the successful liberation of the free base and immediate interception by the nucleophile. If the solution turns dark brown or black instantly, auto-polymerization is occurring—ensure the amine is added before the DIPEA in future runs.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 100 °C in an oil bath (or 110 °C via microwave irradiation) for 4–12 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS. The disappearance of the 4-chloropyridine peak (m/z 114[M+H]+) and the appearance of the product mass confirms progression.

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (3 x 10 mL) to remove DMSO and DIPEA salts.

    • Self-Validating Checkpoint: Verify the pH of the aqueous layer is ~8-9. 4-Aminopyridines are highly water-soluble at low pH (as pyridinium salts). A failure to observe product in the organic extract typically indicates incomplete neutralization.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).

Analytical Validation & Troubleshooting

  • Regiochemistry Confirmation: If utilizing a di-halo pyridine (e.g., 2,4-dichloropyridine), SₙAr will predominantly occur at C4. To validate this, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. A spatial cross-peak between the protons of the newly attached amine/alkoxide and the C3/C5 protons of the pyridine ring definitively confirms C4 regioselectivity.

  • Overcoming Low Reactivity: If the target nucleophile is highly sterically hindered and SₙAr fails even at elevated temperatures, two orthogonal strategies exist:

    • N-Oxide Activation: Pre-oxidize the pyridine to a pyridine-N-oxide using mCPBA. This drastically increases the electrophilicity at C4. Following SₙAr, the N-oxide can be reduced back to the pyridine using PCl₃.

    • Transition-Metal Catalysis: Pivot from a pure SₙAr mechanism to a Cu-catalyzed Ullmann coupling or Pd-catalyzed Buchwald-Hartwig amination, which bypasses the Meisenheimer intermediate entirely 4.

References

  • Lu, J., Paci, I., & Leitch, D. C. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SₙAr) using simple descriptors." Chemical Science, RSC Publishing, 2022.[Link]

  • "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." National Center for Biotechnology Information (PMC).[Link]

  • "Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant." Queen's University Belfast.[Link]

Sources

Application Note: Strategic Introduction of the Difluoromethyl (-CF₂H) Group into Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The difluoromethyl (-CF₂H) group is a highly prized structural motif in modern drug development. Acting as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, it enhances metabolic stability and membrane permeability without compromising hydrogen-bond donating capabilities[1]. However, the electron-deficient nature of the pyridine ring—a ubiquitous pharmacophore—renders site-selective difluoromethylation inherently challenging. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for three distinct functionalization pathways: N-difluoromethylation, ortho/para-C-H functionalization (Minisci-type), and the recently unlocked meta-selective C-H difluoromethylation via temporary dearomatization[2].

Mechanistic Causality & Strategic Workflows

The Challenge of the Pyridine Core

Pyridine's electronegative nitrogen atom withdraws electron density from the aromatic ring, strongly deactivating it toward electrophilic aromatic substitution. Consequently, traditional functionalization relies on nucleophilic radical additions (Minisci reactions). Because the lowest unoccupied molecular orbital (LUMO) is localized at the ortho and para positions, these sites are naturally favored by nucleophilic radicals like •CF₂H[3]. Accessing the meta position or selectively targeting the nitrogen atom requires a fundamental inversion of these electronic biases[4].

N-Difluoromethylation: Electrophilic Alkylation & Decarboxylation

Direct functionalization of the pyridine nitrogen is achieved using electrophilic reagents such as ethyl bromodifluoroacetate (BrCF₂COOEt)[5] or bromo(difluoro)acetic acid[6].

  • Causality: The lone pair on the pyridine nitrogen attacks the electrophilic carbon of the CF₂Br group. When BrCF₂COOEt is used, this initial N-alkylation forms a pyridinium intermediate. Subsequent in situ ester hydrolysis (often promoted by ambient moisture or basic workup) and thermal decarboxylation yield the neutral N-CF₂H moiety[7].

  • Selectivity: This pathway is highly sensitive to steric hindrance. Pyridines with bulky ortho-substituents (e.g., 2-methylpyridine) exhibit significantly reduced yields due to the restricted trajectory of the incoming electrophile[6].

Ortho/Para-Selective Minisci Photoredox Catalysis

The Minisci reaction utilizes carbon-centered radicals to attack protonated heterocycles.

  • Causality: Protonation of the pyridine nitrogen lowers the LUMO energy of the ring, drastically increasing its electrophilicity at the ortho and para positions. Under photoredox conditions (e.g., using fac-Ir(ppy)₃ and blue LEDs), a CF₂H precursor is reduced via single-electron transfer (SET) to generate the •CF₂H radical under mild, room-temperature conditions[8]. This avoids the harsh thermal oxidants historically required for Minisci reactions, preserving sensitive functional groups in late-stage drug functionalization[9].

Meta-Selective Functionalization via Temporary Dearomatization

Because the meta position is electronically mismatched for nucleophilic radical attack, direct meta-difluoromethylation was considered elusive until the advent of temporary dearomatization[2].

  • Causality: Reacting pyridine with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate generates a bench-stable oxazino-pyridine intermediate. This dearomatization breaks the aromatic system and reverses the electronic properties of the ring, rendering the former meta position susceptible to radical addition[10]. Following the addition of the •CF₂H radical (sourced from 2,2-difluoro-2-iodo-1-phenylethan-1-one), acid treatment triggers rearomatization, ejecting the auxiliary and cleanly yielding the meta-CF₂H pyridine[11].

Logical Workflow of Site-Selective Functionalization

Pathway Pyridine Pyridine Core (Electron-Deficient) Dearom Temporary Dearomatization (DMAD + Methyl Pyruvate) Pyridine->Dearom Overcome electronic bias Minisci Protonation / Lewis Acid Activation Pyridine->Minisci Enhance electrophilicity N_Alk N-Difluoromethylation (Electrophilic Addition) Pyridine->N_Alk Direct Alkylation (Steric dependent) Meta Meta-C-H Difluoromethylation (Regioselectivity Switch) Dearom->Meta 1. Radical Addition 2. Rearomatization Para Ortho/Para-C-H Difluoromethylation (Nucleophilic Radical Attack) Minisci->Para Photoredox / Thermal CF₂H• Generation

Caption: Logical pathways for site-selective difluoromethylation of the pyridine core.

Quantitative Data: Reagent and Condition Matrix

Target SitePreferred MethodologyKey Reagent(s)Catalyst / PromoterTypical YieldKey Limitation / Insight
Meta C-H Dearomatization-Rearomatization2,2-Difluoro-2-iodo-1-phenylethan-1-oneDMAD, Methyl Pyruvate, Acid40–75%Requires multi-step intermediate isolation; highly regioselective[2].
Ortho/Para C-H Minisci Radical AdditionDifluoroacetic acid or Bis(difluoroacetyl)peroxideAg(I) salts or Photoredox (Ir/Ru)50–85%Poor regioselectivity if both ortho and para positions are unhindered[3].
N-Atom Electrophilic AlkylationEthyl bromodifluoroacetate (BrCF₂COOEt)K₂CO₃ or Thermal (Metal-free)60–90%Highly sensitive to steric hindrance at the ortho-position (e.g., 2-methylpyridine)[6].

Verified Experimental Protocols

Protocol A: Meta-Selective C-H Difluoromethylation via Oxazino-pyridine Intermediates

Based on the dearomatization strategy by Studer et al.[12]

  • Objective: Install a -CF₂H group exclusively at the meta position of an unactivated pyridine.

  • Self-Validation Checkpoint: The formation of the oxazino-pyridine intermediate is marked by a distinct loss of UV activity at 254 nm on TLC, replaced by a highly fluorescent spot under 365 nm UV light.

  • Dearomatization: Dissolve the pyridine substrate (1.0 equiv) in dichloromethane (DCM). Add dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv) and methyl pyruvate (1.2 equiv) at 0 °C. Stir for 4 hours.

  • Intermediate Isolation: Remove the solvent under reduced pressure and purify the resulting oxazino-pyridine via flash chromatography.

  • Radical Addition: In a Schlenk tube, dissolve the oxazino-pyridine (1.0 equiv) and 2,2-difluoro-2-iodo-1-phenylethan-1-one (2.0 equiv) in acetone. Add a radical initiator (e.g., fac-Ir(ppy)₃ under blue LED irradiation, or a thermal initiator).

  • Rearomatization: Following complete consumption of the intermediate (monitored by TLC), add 6 N HCl (aqueous) and heat to 60 °C for 2 hours. Causality: The acid catalyzes the collapse of the oxazine ring, ejecting the auxiliary and restoring aromaticity.

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via column chromatography to yield the meta-difluoromethylated pyridine.

Protocol B: Metal-Free N-Difluoromethylation

Optimized for late-stage functionalization of pyridine-containing fluorophores and pharmaceuticals.[5]

  • Objective: Convert a neutral pyridine into an N-difluoromethyl pyridinium salt or pyridone.

  • Self-Validation Checkpoint: During the heating phase (Step 2), the evolution of CO₂ gas bubbles indicates successful decarboxylation. In ¹⁹F NMR, the product will display a characteristic doublet between -90 and -100 ppm (²J_{H-F} ≈ 70 Hz).

  • Reagent Mixing: In a sealed microwave vial, combine the pyridine derivative (1.0 equiv) and ethyl bromodifluoroacetate (BrCF₂COOEt, 3.0 equiv) in a polar aprotic solvent (e.g., DMF or neat, depending on substrate solubility).

  • Alkylation & Decarboxylation: Heat the mixture to 60–80 °C for 18–24 hours (or apply microwave irradiation at 60 °C for 2 hours). Causality: The elevated temperature drives the nucleophilic attack of the pyridine nitrogen onto the sterically hindered CF₂Br carbon, followed by ester hydrolysis and decarboxylation.

  • Purification: Cool the mixture to room temperature. If a precipitate forms, filter and wash with cold diethyl ether. Otherwise, concentrate under high vacuum to remove DMF and excess reagent, then purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Photoredox-Catalyzed Ortho/Para Minisci Difluoromethylation

Leveraging single-electron transfer for mild C-H functionalization.[13]

  • Objective: Direct C-H functionalization at the most electron-deficient positions.

  • Self-Validation Checkpoint: The reaction mixture must maintain the characteristic bright yellow/green luminescence of the Iridium photocatalyst under blue LED irradiation. Fading indicates oxygen quenching or catalyst degradation.

  • Preparation: In a dry Schlenk tube, add the pyridine substrate (1.0 equiv), difluoroacetic anhydride (2.0 equiv), fac-Ir(ppy)₃ (1 mol%), and trifluoroacetic acid (TFA, 1.5 equiv). Causality: TFA protonates the pyridine, lowering its LUMO and directing the radical attack to the ortho/para positions.

  • Degassing: Dissolve the mixture in degassed acetonitrile (MeCN). Subject the solution to three freeze-pump-thaw cycles. Crucial Step: Oxygen is a potent triplet quencher and will shut down the photoredox cycle.

  • Irradiation: Stir the mixture at room temperature under irradiation with 450 nm blue LEDs for 12–16 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 2024.[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021.[Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylating reagent. RSC Advances, 2020.[Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv, 2025.[Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides. Journal of the American Chemical Society, 2016.[Link]

Sources

Application Note: Regioselective Synthesis of Polysubstituted Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a critical strategy in modern drug discovery and agrochemical development. Fluorination modulates physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. However, the inherent electron-deficient nature of the pyridine ring renders direct, regioselective electrophilic fluorination highly challenging.

This application note provides an authoritative guide to the latest methodologies for the regioselective synthesis of polysubstituted fluorinated pyridines. By detailing the mechanistic causality behind C2-selective radical additions, C3-selective ring-opening strategies, and meta/para-selective dearomatization, this document equips synthetic chemists with robust, self-validating protocols for late-stage functionalization.

Mechanistic Rationale: Overcoming Pyridine Inertness

The primary hurdle in pyridine functionalization is the electronegative nitrogen atom, which withdraws electron density from the π -system, deactivating the ring toward electrophilic aromatic substitution (SEAr). Consequently, traditional fluorination methods often require pre-functionalized substrates (e.g., halogenated or metalated pyridines) and harsh conditions.

To achieve direct C–H fluorination, modern synthetic strategies bypass standard SEAr pathways:

  • C2-Fluorination: Utilizes1[1]. The nitrogen atom coordinates to the silver center, directing the delivery of a fluorine radical to the adjacent C2 position in a Chichibabin-type mechanism.

  • C3-Fluorination: Employs a2[2]. By converting the aromatic pyridine into an acyclic, electron-rich enamine, the system becomes highly susceptible to electrophilic fluorination (e.g., Selectfluor) before undergoing ring closure.

  • C4/C5-Difluoromethylation: Leverages 3[3] to activate the meta- or para-positions, allowing for the precise introduction of CF₂H groups.

Regioselectivity P Polysubstituted Pyridine C2 C2-Fluorination Reagent: AgF2 Mechanism: Chichibabin-type P->C2 Ag-directed Addition C3 C3-Fluorination Reagent: Selectfluor / NFSI Mechanism: Zincke Imine P->C3 Ring-Opening Activation C4 C4/C5-Difluoromethylation Reagent: CF2H-radical Mechanism: Dearomatization P->C4 Temporary Dearomatization

Divergent mechanistic pathways for regioselective functionalization of pyridines.

Comparative Overview of Regioselective Strategies

The following table summarizes the quantitative data and operational parameters for the three primary functionalization pathways.

MethodologyTarget RegioisomerPrimary ReagentsReaction Temp.Substrate ToleranceTypical Yield
AgF₂-Mediated C2-FluoroAgF₂, Hexane/Fluorobenzene25 °CHalogens, Esters, Alkyls50–85%
Zincke Imine C3-FluoroTf₂O, Amine, Selectfluor/NFSI-78 °C to 40 °CAlkyls, Aryls, Heterocycles45–60%
Dearomatization C4/C5-DifluoromethylPyridine activator, CF₂H reagentAmbient to 60 °CComplex pharmaceuticals40–70%

Protocol A: C2-Selective Fluorination via AgF₂

Developed by4[4], this method utilizes commercially available Silver(II) fluoride. The reaction is highly selective for the C–H bond adjacent to the nitrogen.

Causality & Experimental Design
  • Reagent Selection: AgF₂ is a powerful oxidant. It must be handled in a moisture-free environment, as it fumes and degrades in moist air, leading to poor reproducibility.

  • Solvent Choice: Non-polar, oxidation-resistant solvents (e.g., hexane or fluorobenzene) are required to prevent solvent degradation by the highly reactive AgF₂.

  • Substrate Scope: Tolerates existing halogens (Br, Cl) at other positions, making it ideal for synthesizing polysubstituted building blocks.

Step-by-Step Methodology
  • Preparation: Transfer a magnetic stir bar and the polysubstituted pyridine substrate (1.0 mmol) into an oven-dried 20 mL scintillation vial.

  • Inert Atmosphere Handling: Transfer the vial into a nitrogen-filled glovebox. Critical Step: AgF₂ degradation is the primary cause of reaction failure. Ensure the reagent is black/dark grey; discard if yellow/brown.

  • Reaction Assembly: Add anhydrous hexane (4.0 mL) to the vial. Slowly add AgF₂ (2.5 mmol, 2.5 equiv) in one portion. Seal the vial with a PTFE-lined cap.

  • Execution: Remove the vial from the glovebox and stir vigorously (800 rpm) at 25 °C for 1 to 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc).

  • Quenching & Workup: Dilute the reaction mixture with methyl tert-butyl ether (MTBE, 10 mL) and carefully quench with 1M HCl (5 mL) to precipitate silver salts (AgCl).

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the silver salts. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the C2-fluorinated pyridine.

Protocol B: C3-Selective Fluorination via Zincke Imines

Direct C3-fluorination is notoriously difficult. The2[2] solved this by utilizing a ring-opening/ring-closing sequence.

Causality & Experimental Design
  • Dearomatization: Triflic anhydride (Tf₂O) activates the pyridine nitrogen, allowing a primary or secondary amine to attack the C2 position, breaking the aromatic ring to form a Zincke imine.

  • Amine Selection: Aniline is optimal for pyridines lacking C3-substituents, whereas dibenzylamine is required when bulky groups are already present at the C3-position.

  • Electrophilic Fluorination: The ring-opened intermediate acts as an electron-rich enamine. Reagents like Selectfluor or NFSI can now easily attack the C3-equivalent carbon.

  • Solvent Effects: 2,2,2-Trifluoroethanol (TFE) is utilized during the fluorination step to stabilize the highly polar cationic intermediates.

ZinckeWorkflow A Pyridine Substrate B N-Alkylation (Tf2O, Amine) A->B Activation C Zincke Imine (Ring-Opened) B->C Dearomatization D Fluorination (Selectfluor) C->D Electrophilic F+ E Ring Closure (Heat) D->E Cyclization F C3-Fluoro Pyridine E->F Rearomatization

Workflow of C3-selective pyridine fluorination via Zincke imine intermediates.

Step-by-Step Methodology (One-Pot Protocol)
  • Activation: Dissolve the polysubstituted pyridine (1.0 mmol) in anhydrous DCM (5.0 mL) under an argon atmosphere. Cool the solution to -78 °C.

  • Triflation: Dropwise add Tf₂O (1.1 mmol). Stir for 15 minutes to ensure complete formation of the N-triflylpyridinium intermediate.

  • Ring Opening: Add the selected amine (e.g., aniline, 2.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours to form the Zincke imine.

  • Solvent Exchange: Concentrate the reaction mixture under a stream of nitrogen to remove DCM. Redissolve the crude Zincke imine in TFE (5.0 mL).

  • Fluorination: Add Selectfluor (1.3 equiv) and Na₂CO₃ (2.0 equiv). Stir the mixture at 40 °C. The electron-rich intermediate rapidly undergoes electrophilic fluorination.

  • Cyclization: Continue heating at 40–60 °C for 12 hours. The thermal energy drives the elimination of the amine, promoting rearomatization into the C3-fluoropyridine.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and purify via automated flash chromatography.

Troubleshooting & Best Practices

  • Incomplete AgF₂ Reactions: Usually caused by moisture contamination. Ensure solvents are strictly anhydrous and AgF₂ is stored in a desiccator. If the reaction stalls, do not add more AgF₂ to a wet reaction; restart with rigorously dried materials.

  • Volatility of Fluoropyridines: Many low-molecular-weight fluorinated pyridines are highly volatile. Avoid prolonged exposure to high vacuum during solvent removal. Use a carefully controlled rotary evaporator bath (≤ 25 °C) and >100 mmHg pressure.

  • Regioisomer Mixtures in Zincke Protocol: If fluorination occurs at both C3 and C5, adjust the equivalents of the fluorinating agent to exactly 1.05 - 1.1, and lower the fluorination temperature to 0 °C before the final heating step.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Hart, M. A., Uhlenbruck, B. J. H., Levy, J. N., & McNally, A. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 147(22), 18406-18411.
  • Xu, P., et al. (Studer Group) (2024). Direct difluoromethylation of the pyridine ring.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrodehalogenation in Iodopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the hydrodehalogenation of iodopyridines during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Here, we move beyond basic troubleshooting to explore the mechanistic causality of this side reaction, providing you with self-validating protocols and data-driven solutions to rescue your yields.

Mechanistic Insight: The Causality of Hydrodehalogenation

To effectively eliminate a side reaction, you must first understand its origin. Iodopyridines are highly reactive electrophiles. The electron-withdrawing nature of the pyridine nitrogen accelerates the initial oxidative addition of the Pd(0) catalyst into the C–I bond, rapidly forming an Ar–Pd(II)–I intermediate[1].

In an ideal catalytic cycle, this intermediate undergoes transmetalation (or nucleophile coordination) followed by reductive elimination to form the desired product. However, hydrodehalogenation hijacks this intermediate . If a hydride source is present in the reaction matrix—commonly derived from alkoxide bases via β-hydride elimination, protic solvents, or adventitious water—it reacts with the Ar–Pd(II)–I complex to form an off-cycle Ar–Pd(II)–H species[2]. Subsequent reductive elimination extrudes the hydrodehalogenated arene (Ar–H) and regenerates the Pd(0) catalyst[3].

Because iodopyridines are electron-deficient, they stabilize this off-cycle Pd-hydride intermediate, making them exceptionally prone to this failure mode compared to standard aryl halides[3].

G Pd0 Pd(0)L2 Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Iodopyridine Transmetalation Transmetalation / Nucleophile Attack OxAdd->Transmetalation Standard Pathway Hydride Hydride Transfer (Base/Solvent/H2O) OxAdd->Hydride Side Reaction Product Cross-Coupled Product (Desired) Transmetalation->Product Product->Pd0 Reductive Elimination PdH Ar-Pd(II)-H Hydride->PdH SideProduct Ar-H (Hydrodehalogenation) PdH->SideProduct Reductive Elimination SideProduct->Pd0

Caption: Competing pathways: Desired cross-coupling vs. undesired hydrodehalogenation via Pd-hydride.

Frequently Asked Questions (FAQs)

Q1: Why are my iodopyridines reducing to pyridines even under strictly anhydrous conditions? A1: If water is completely excluded, the hydride source is likely your base or your solvent. Alkoxide bases (e.g., NaOMe, NaOtBu) can coordinate to palladium and undergo β-hydride elimination, directly transferring a hydride to the metal center[2]. Similarly, primary or secondary alcohol solvents (like methanol or ethanol) are classic hydride donors. To fix this, switch to non-nucleophilic inorganic bases (e.g., K₃PO₄, K₂CO₃) and aprotic solvents (e.g., Toluene, 1,4-Dioxane)[3].

Q2: How does ligand selection influence the rate of hydrodehalogenation? A2: Ligands dictate the kinetic race between transmetalation and hydride transfer. Bulky, electron-rich phosphine ligands (such as tBuBrettPhos, SPhos, or XPhos) promote rapid reductive elimination of the desired product, effectively outcompeting the slower hydrodehalogenation pathway[4].

Q3: I am performing a Suzuki-Miyaura coupling which requires water to activate the boronic acid. How do I balance reactivity and stability? A3: While water is necessary to form the reactive boronate complex, excessive water acts as a massive proton reservoir, facilitating the generation of Pd–H species[3]. Optimize the water ratio (typically 5–10% v/v in Dioxane or THF) and ensure your system is rigorously degassed. Alternatively, use anhydrous fluoride bases (like CsF) to activate the boronic acid without needing water.

Troubleshooting Matrix: Quantitative Impact of Reaction Parameters

The following table summarizes the quantitative impact of various parameters on the yield of the desired cross-coupled product versus the hydrodehalogenated byproduct, based on optimized literature conditions for heteroaryl systems.

Parameter CategoryVariable TestedImpact on Yield (%)Hydrodehalogenation (%)Mechanistic Recommendation
Base NaOtBu (Alkoxide)35%55%Avoid. Undergoes β-hydride elimination to form Pd-H.
Base K₃PO₄ (Inorganic)88%<5%Preferred. Excellent balance of strength and stability.
Ligand PPh₃ (Standard)42%38%Insufficient steric bulk; allows off-cycle Pd-H formation.
Ligand SPhos / tBuBrettPhos92%<2%Preferred. Steric bulk accelerates desired reductive elimination.
Solvent Ethanol / Water (1:1)50%40%Avoid. Protic environment highly favors reduction.
Solvent 1,4-Dioxane / Water (10:1)90%<3%Preferred. Limits proton availability while activating boron.

Self-Validating Experimental Protocol: Suppressed-Reduction Suzuki Coupling

This protocol is designed as a self-validating system . By incorporating specific kinetic and visual control checks, you can isolate whether hydrodehalogenation is caused by reagent impurities, solvent choices, or catalyst degradation.

Materials
  • Substrate: 2-Iodopyridine (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), SPhos (8 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 mmol)

  • Solvent: 1,4-Dioxane (Degassed, 4.5 mL) / Deionized Water (Degassed, 0.5 mL)

Step-by-Step Methodology

Step 1: System Preparation & Degassing (Critical for Validation)

  • Causality: Dissolved oxygen can oxidize the phosphine ligand, while CO₂ can alter the basicity of the system, leaving the Pd intermediate stranded and prone to reduction.

  • Action: Sparge 1,4-Dioxane and Water separately with Argon for 30 minutes prior to use.

Step 2: Reagent Loading (The "Dry" Phase)

  • Action: To an oven-dried Schlenk tube, add 2-Iodopyridine, Arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Evacuate and backfill the tube with Argon three times.

  • Validation Checkpoint 1: Observe the catalyst upon solvent addition. If the dark Pd₂(dba)₃ mixture turns into a black precipitate (Pd black) immediately, moisture or oxygen has compromised the system. A healthy active catalyst should form a homogeneous yellow/orange solution.

Step 3: Solvent Addition & Heating

  • Action: Add the degassed 1,4-Dioxane (4.5 mL) followed by the degassed Water (0.5 mL) via syringe. Seal the tube and heat to 90 °C with vigorous stirring (800 rpm) to ensure biphasic mixing.

Step 4: Kinetic Monitoring

  • Causality: Hydrodehalogenation often occurs late in the reaction if the boronic acid is depleted (via protodeboronation), leaving the Ar-Pd(II)-I intermediate with nothing to transmetalate with except trace water/protons.

  • Action: Sample the reaction at 1 hour and 4 hours via LC-MS.

  • Validation Checkpoint 2: If the ratio of Ar–H (reduced product) to Desired Product increases significantly between hour 1 and hour 4, your boronic acid is degrading faster than it is coupling. Solution: Increase boronic acid equivalents to 2.0 or lower the temperature to 70 °C.

Step 5: Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over MgSO₄ and purify via silica gel chromatography.

Workflow Start Issue: High Hydrodehalogenation Detected via LC-MS CheckBase Is an alkoxide base (e.g., NaOtBu) used? Start->CheckBase ChangeBase Switch to inorganic base (K3PO4, K2CO3, CsF) CheckBase->ChangeBase Yes CheckLigand Is a bulky, electron-rich ligand used? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to SPhos, XPhos, or tBuBrettPhos CheckLigand->ChangeLigand No CheckSolvent Are protic solvents (alcohols) present? CheckLigand->CheckSolvent Yes ChangeLigand->CheckSolvent ChangeSolvent Use aprotic solvents (Dioxane, Toluene) CheckSolvent->ChangeSolvent Yes Success Side Reaction Suppressed High Cross-Coupling Yield CheckSolvent->Success No ChangeSolvent->Success

Caption: Step-by-step logical workflow for diagnosing and resolving hydrodehalogenation in cross-coupling.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing)[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts[Link]

Sources

Advanced Troubleshooting & Optimization Center: SNAr Reactions on Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on electron-deficient pyridines. Designed specifically for application scientists, researchers, and drug development professionals, this guide provides actionable troubleshooting steps, mechanistic insights, and self-validating protocols to help you optimize yields, control regioselectivity, and minimize side reactions in your synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My SNAr reaction on a halogenated pyridine is yielding poorly despite using a strong nucleophile and elevated temperatures. What is the kinetic bottleneck?

Answer: The most common kinetic bottleneck in SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group. This phenomenon is governed by the "element effect."

Unlike aliphatic SN​2 reactions where polarizability makes iodine or bromine the best leaving groups, SNAr reactions heavily favor fluorine. The extreme electronegativity of fluorine withdraws electron density via the inductive effect ( σ -bond), significantly lowering the activation energy required to reach the transition state and stabilizing the resulting anionic Meisenheimer intermediate. If you are using a 2-chloropyridine or 2-bromopyridine and observing sluggish kinetics, switching to a 2-fluoropyridine will often accelerate the reaction by orders of magnitude .

Q2: I am observing substitution at the wrong position or getting an intractable mixture of regioisomers. How do I control the regioselectivity of the attack?

Answer: Regioselectivity in pyridines is strictly dictated by the ability of the ring nitrogen to stabilize the negative charge of the intermediate. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions because the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom via resonance. Attack at the C3 (meta) position lacks this direct resonance stabilization and is generally unfavorable unless driven by highly specific directing groups.

Furthermore, solvent choice can modulate regioselectivity in polyhalogenated systems. For example, in the synthesis of carbohydrate-aryl ethers, switching the solvent from THF to DMF can shift the reaction from selective monoetherification to bis-etherification by altering the thermodynamic nucleophilicity of the in situ generated alkoxide .

Q3: How do I choose the right solvent and base to minimize side reactions like ring-opening, hydrolysis, or Chichibabin-type amination?

Answer: The choice of base and solvent must carefully balance nucleophile activation with the structural integrity of the electron-deficient pyridine.

  • Base Selection: Using excessively strong or nucleophilic bases (like n-BuLi or unhindered alkoxides) can lead to the deprotonation of the pyridine ring (forming highly reactive pyridynes) or unwanted nucleophilic attack by the base itself. For amine nucleophiles, inorganic bases like Cs2​CO3​ or K3​PO4​ are preferred. Recent methodologies have also demonstrated that using pyridine itself as an activator can facilitate highly chemoselective "directed SNAr" (dSNAr) reactions under mild conditions without requiring strong electron-withdrawing groups .

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are the gold standard. They leave the nucleophile unsolvated (and thus highly reactive) while their high dielectric constants stabilize the polar Meisenheimer transition state. Protic solvents (like methanol) should be avoided as they hydrogen-bond to the nucleophile, drastically reducing its thermodynamic activity.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationships between reaction parameters and SNAr outcomes to assist in rapid experimental design.

ParameterCondition / SubstituentRelative ReactivityMechanistic Rationale
Leaving Group Fluorine (-F)Highest (+++)Strong -I effect stabilizes the Meisenheimer complex transition state .
Leaving Group Chlorine (-Cl)Moderate (+)Weaker electronegativity; less stabilization of the anionic intermediate.
Leaving Group Bromine / IodineLowest (-)Poor inductive withdrawal; large atomic radius does not aid the addition step.
Position C2 / C4Highly FavoredNegative charge delocalizes directly onto the electronegative pyridine nitrogen.
Position C3UnfavoredLacks direct resonance stabilization by the ring nitrogen.
Solvent Polar Aprotic (e.g., DMF)Rate AcceleratedLeaves nucleophiles unsolvated; heavily stabilizes polar transition states .

Part 3: Standard Optimized Experimental Protocol

General Procedure: SNAr O-Arylation of Secondary Alcohols with 2-Fluoropyridines

This protocol is designed as a self-validating system. The use of KHMDS ensures quantitative deprotonation of the alcohol without acting as a competing nucleophile, while the sequential addition of 2-fluoropyridine ensures rapid addition-elimination without base-induced degradation.

Materials Required:

  • Secondary alcohol (1.0 equiv)

  • 2-Fluoropyridine derivative (1.1 equiv)

  • Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.1 - 1.5 equiv)

  • Anhydrous THF or DMF (0.1 M relative to alcohol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Nitrogen or Argon) to prevent moisture from quenching the alkoxide.

  • Dissolution: Dissolve the secondary alcohol in anhydrous THF (opt for DMF if the alcohol is highly sterically hindered) and cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation: Add the KHMDS solution dropwise over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

    • Causality Check: KHMDS is utilized because its bulky disilazide anion acts as a strong, non-nucleophilic base. This ensures quantitative formation of the alkoxide without the base itself competing in the SNAr reaction.

  • Electrophile Addition: Add the 2-fluoropyridine derivative dropwise to the cooled solution.

    • Causality Check: The electrophile is added after complete alkoxide formation to prevent any potential base-induced degradation or polymerization of the activated pyridine.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 16 hours. Monitor the reaction progress via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Part 4: Workflow Visualization

SNAr_Troubleshooting Start Low Yield in SNAr on Pyridine? CheckLG Check Leaving Group (LG) Start->CheckLG IsFluorine Is LG Fluorine? CheckLG->IsFluorine SwitchF Switch to 2-Fluoro or 4-Fluoropyridine IsFluorine->SwitchF No CheckPos Check Substitution Position IsFluorine->CheckPos Yes SwitchF->CheckPos IsC2C4 Is attack at C2 or C4? CheckPos->IsC2C4 AddEWG Add EWG or use Directed SNAr (dSNAr) IsC2C4->AddEWG No (C3 attack) CheckSolvent Check Solvent & Base IsC2C4->CheckSolvent Yes AddEWG->CheckSolvent IsAprotic Using Polar Aprotic Solvent & Non-Nu Base? CheckSolvent->IsAprotic SwitchSolvent Switch to DMF/DMSO Use KHMDS or Cs2CO3 IsAprotic->SwitchSolvent No Success Optimized SNAr Reaction IsAprotic->Success Yes SwitchSolvent->Success

Decision tree for troubleshooting and optimizing SNAr reactions on electron-deficient pyridines.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters (ACS Publications) URL:[Link]

  • Directed nucleophilic aromatic substitution reaction Source: Chemical Communications (RSC Publishing) URL:[Link]

Technical Support Center: Controlling C4 vs. C5 Selectivity in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-11

Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselectivity in the functionalization of heterocyclic compounds. Achieving precise control over C4 versus C5 selectivity is a common yet significant challenge in the synthesis of pharmaceuticals and agrochemicals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control C4 vs. C5 selectivity in palladium-catalyzed reactions?

A1: The regiochemical outcome of these reactions is a delicate balance of several interconnected factors. The primary levers you can pull in the lab are:

  • Ligand Structure: This is often the most critical factor. The steric bulk and electronic properties of the ligand bound to the palladium center can dramatically influence which C-H or C-X bond is accessed.[1][2][3][4] Bulky ligands may sterically hinder approach to one position, favoring another, while electron-donating or -withdrawing properties can alter the reactivity of the catalyst.[2][4]

  • Directing Group (DG): In C-H activation reactions, the choice and position of a directing group are paramount. The DG coordinates to the palladium catalyst, bringing it into close proximity with specific C-H bonds, typically leading to ortho-functionalization.[5][6][7] The electronic nature of the DG can also influence which position is favored.[8]

  • Substrate Electronics: The inherent electronic properties of the heterocyclic core play a crucial role. Electron-rich positions are generally more susceptible to electrophilic attack by the palladium catalyst. For instance, in indoles, the C2 and C3 positions are electronically favored, making selective functionalization of the benzene ring (C4-C7) more challenging without a directing group strategy.[1][9]

  • Solvent and Additives: The polarity of the solvent can influence the stability of charged intermediates or transition states in the catalytic cycle, thereby altering the energy landscape and favoring one pathway over another.[10][11][12] Additives like bases, salts, or acids can also play a significant role in catalyst activation and the selectivity-determining step.[11][13]

  • Reaction Temperature: Temperature can affect the kinetics of competing reaction pathways. Sometimes, a lower temperature can enhance selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures might be needed to overcome the activation barrier for a desired, albeit more difficult, transformation.[11][14]

Q2: My reaction is giving a mixture of C4 and C5 isomers. Where should I start troubleshooting?

A2: A lack of selectivity is a common problem. A systematic approach is best. First, re-evaluate your ligand. This is the most powerful tool for tuning selectivity.[1][3] Create a small screening library of ligands with varying steric bulk and electronic properties (e.g., bulky biarylphosphines vs. smaller trialkylphosphines). If ligand screening doesn't resolve the issue, consider temperature. Lowering the temperature can sometimes increase the energy difference between the two competing pathways, leading to higher selectivity. Finally, examine your solvent system; switching from a nonpolar solvent like toluene to a polar aprotic solvent like DMF or NMP can sometimes invert or significantly improve selectivity.[10][12]

Q3: I'm seeing catalyst decomposition (palladium black) and my reaction has stalled. What's happening?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[15] This happens when the active Pd(0) species is not sufficiently stabilized by the ligand or when oxidative addition is slow. To troubleshoot this, ensure your reaction is under a rigorously inert atmosphere, as oxygen can degrade the catalyst.[15] Check the quality and purity of your ligand; phosphine ligands are particularly susceptible to oxidation.[15] You may also need to increase the ligand-to-palladium ratio or switch to a more robust ligand that provides better stabilization. In some cases, high temperatures can accelerate decomposition, so consider if a lower reaction temperature is feasible.[15]

Q4: How does the choice of a directing group influence C4 vs. C5 selectivity in C-H activation?

A4: In C-H activation, a directing group (DG) is a functional group on the substrate that coordinates to the palladium catalyst. This coordination event forms a metallacycle intermediate, and the size and stability of this ring dictate which C-H bond is cleaved.[1][7] For example, a directing group at the N1 position of an indole can favor C7 functionalization, while a DG at the C3 position can direct reactions to either the C2 or C4 positions.[8][9][16] The electronic properties of the DG also matter; an electron-donating group can increase the nucleophilicity of the C-H bond, facilitating its cleavage.[8]

Troubleshooting Guides

Problem 1: Poor C4/C5 Selectivity in Cross-Coupling of Dihaloheterocycles
  • Symptoms: You are performing a Suzuki or Heck reaction on a substrate like 2,4-dichloropyridine and obtaining a mixture of C4- and C2-coupled products, with poor and difficult-to-reproduce ratios.

  • Underlying Science: In dihaloheteroarenes, the site of reaction is typically governed by the kinetics of oxidative addition. Conventionally, halides adjacent to a nitrogen atom (like the C2 position in pyridine) are more reactive.[17][18] However, this intrinsic reactivity can be overridden by catalyst control. The ligand's steric and electronic properties dictate which C-X bond the palladium catalyst preferentially inserts into.[18][19]

  • Solutions & Methodologies:

    • Ligand Modification (Primary Solution): The choice of ligand is the most impactful variable.

      • Action: Switch from standard, less bulky ligands (e.g., PPh₃) to sterically hindered ligands. Very bulky N-heterocyclic carbene (NHC) ligands or biarylphosphine ligands (e.g., SPhos, XPhos) can completely reverse the innate selectivity.[17][18]

      • Causality: A highly hindered ligand will preferentially coordinate to the palladium center and direct it to the less sterically crowded C4 position of a 2,4-dichloropyridine, overcoming the electronic preference for the C2 position.[17][18]

    • Investigate Ligand-Free Conditions: Sometimes, the absence of a ligand can surprisingly enhance selectivity.

      • Action: Try running the reaction using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ without any added phosphine or NHC ligand, often in the presence of a phase-transfer catalyst like TBAB under "Jeffery" conditions.

      • Causality: Ligand-free conditions can lead to the formation of palladium nanoparticles or highly reactive, coordinatively unsaturated palladium species.[17] These species can exhibit different selectivity profiles compared to well-defined molecular catalysts, sometimes dramatically favoring the C4 position.[17][18]

    • Solvent and Base Optimization:

      • Action: Screen a range of solvents from nonpolar (Toluene, Dioxane) to polar aprotic (DMF, DMAc). The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can also influence the outcome.

      • Causality: The solvent can affect the aggregation state of the catalyst and the stability of key intermediates.[10][11][12] The base is crucial for the transmetalation step in Suzuki couplings and its strength and solubility can modulate the reaction rate and selectivity.[13]

Parameter Condition A (Favors C2) Condition B (Favors C4) Rationale
Ligand PPh₃, dppfIPr (NHC), XPhosBulky ligands sterically block the C2 position, forcing reaction at C4.[17][18]
Catalyst System Standard Pd(PPh₃)₄Pd(OAc)₂ / IPr or Ligand-Free (Jeffery)Different catalyst species (molecular vs. nanoparticle) have distinct selectivities.[17]
Temperature Often higher (e.g., 80-100 °C)Can often be run at room temp.Milder conditions can favor the kinetically controlled product directed by the bulky ligand.[17]
Problem 2: Unexpected Regioisomer in Directed C-H Activation of Indoles
  • Symptoms: You are attempting a C4-arylation of a 3-carbonyl indole using a directing group strategy but are observing significant formation of the C5-arylated product or other isomers.

  • Underlying Science: The regioselectivity in directed C-H activation is determined by the formation of a palladacycle intermediate via a concerted metalation-deprotonation (CMD) mechanism.[7][20] The geometry and stability of this intermediate are influenced by the directing group, the ligand on the palladium, and the substrate's electronic and steric landscape. Competing C-H bonds (e.g., C4 vs. C5) can lead to different palladacycle intermediates, and subtle changes in the reaction environment can tip the balance between them.

  • Solutions & Methodologies:

    • Modify the Directing Group:

      • Action: If possible, alter the steric bulk or electronic nature of the directing group. For example, switching from a C3-acetyl group to a bulkier C3-pivaloyl group can change the preferred conformation and favor C4 activation over C5.[9]

      • Causality: A bulkier directing group can create a steric clash that disfavors the transition state leading to C5 activation, making the C4 pathway more favorable.

    • Ligand and Additive Screening:

      • Action: Even in directed reactions, external ligands matter. Screen a panel of ligands, particularly mono-N-protected amino acids (MPAA) or pyridine-type ligands, which are known to be effective in Pd(II)-catalyzed C-H activation.[1][21] The choice of acid/base additive is also critical.

      • Causality: The ligand participates in the C-H cleavage step. Its structure influences the geometry of the transition state, which can lower the activation barrier for one pathway over another.[3][22]

    • Change the Oxidant/Coupling Partner:

      • Action: The nature of the coupling partner can influence selectivity. For arylations, switching from a diaryliodonium salt to an aryl iodide can change the operative catalytic cycle and, consequently, the selectivity.

      • Causality: Different coupling partners may involve different palladium oxidation states (e.g., Pd(II)/Pd(IV) vs. Pd(0)/Pd(II)) in the turnover-limiting step, which can have different geometric requirements and thus different regioselectivities.

Visualizing the Selectivity Challenge

The following diagram illustrates a simplified decision-making workflow for troubleshooting poor C4/C5 selectivity.

G start Poor C4/C5 Selectivity (Mixture of Isomers) ligand_screen 1. Ligand Screening (Vary Sterics & Electronics) start->ligand_screen Start Here temp_screen 2. Temperature Optimization (e.g., 25°C, 60°C, 100°C) ligand_screen->temp_screen No Improvement success Desired Selectivity Achieved ligand_screen->success Improved solvent_screen 3. Solvent Screening (Polar vs. Nonpolar) temp_screen->solvent_screen No Improvement temp_screen->success Improved additive_screen 4. Additive/Base Modification (e.g., K2CO3 vs. K3PO4) solvent_screen->additive_screen No Improvement solvent_screen->success Improved additive_screen->success Improved re_evaluate Re-evaluate Substrate/ Directing Group Strategy additive_screen->re_evaluate Still Poor

Caption: Troubleshooting workflow for poor C4/C5 regioselectivity.

The diagram below illustrates the concept of catalyst-based control, where modifying the ligand sphere around the palladium center dictates the reaction outcome.

G Substrate {Substrate | e.g., 2,4-Dichloropyridine} Catalyst_A Pd Catalyst + Ligand A (e.g., PPh₃) Catalyst_B Pd Catalyst + Ligand B (e.g., Bulky NHC) Product_C2 {Product 1 | C2-Functionalized} Catalyst_A->Product_C2 Favors Electronic Reactivity Product_C4 {Product 2 | C4-Functionalized} Catalyst_B->Product_C4 Steric Control Dominates

Caption: Ligand modification as a tool for catalyst-based selectivity control.

Experimental Protocol: General Ligand Screening for Optimizing Regioselectivity

This protocol provides a general framework for screening ligands to optimize C4 vs. C5 selectivity in a palladium-catalyzed cross-coupling reaction.

1. Materials and Setup:

  • Substrate (e.g., dihaloheterocycle), coupling partner (e.g., boronic acid), and base.

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂).

  • A panel of ligands (e.g., PPh₃, P(tBu)₃, XPhos, SPhos, IPr-HCl).

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Reaction vials suitable for heating under an inert atmosphere.

  • Inert atmosphere glovebox or Schlenk line.

2. Procedure:

  • In a glovebox, arrange an array of reaction vials.

  • To each vial, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • In separate stock solutions, prepare the palladium precatalyst and each ligand. A common starting point is a 1:2 Pd:Ligand ratio for monodentate ligands.

  • Add the palladium precatalyst solution (e.g., 2 mol %) to each vial.

  • Add the appropriate ligand solution (e.g., 4 mol %) to each respective vial. Include one vial with no ligand as a control.

  • Add the degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

  • Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C).

  • Run the reactions for a set time (e.g., 12-24 hours).

  • After cooling, quench the reactions, and prepare samples for analysis (e.g., by GC-MS or LC-MS) to determine the conversion and the ratio of C4 to C5 products.

3. Analysis:

  • Compare the C4:C5 ratio for each ligand.

  • Identify ligands that provide high selectivity for the desired isomer.

  • Note any trends between ligand structure (e.g., steric bulk) and the observed selectivity. This data will guide further optimization.

References

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Published by the Royal Society of Chemistry. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(5), 841–853. [Link]

  • Singleton, J. T., Chupka, T. R., & Byers, J. A. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7133–7146. [Link]

  • Ajesh, P., & Kuthyala, S. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Dalsgaard, J. L., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 1015–1041. [Link]

  • Alipour, M., & Ghafuri, H. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(44), 13631–13642. [Link]

  • Kim, B., Lee, D., & Hong, S. (2021). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science, 12(34), 11419–11428. [Link]

  • Ajesh, P., & Kuthyala, S. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Zhang, Z., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1779–1792. [Link]

  • Johnson, M. T., & Sarpong, R. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Chemical Communications, 51(38), 8126–8129. [Link]

  • Singleton, J. T., Chupka, T. R., & Byers, J. A. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7133–7146. [Link]

  • Nykaza, T. V., & Singleton, J. T. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Gusev, D. G. (2015). Controlling the Selectivity of C–H Activation in Pyridinium Triazolylidene Iridium Complexes: Mechanistic Details and Influence of Remote Substituents. Organometallics, 34(4), 748–761. [Link]

  • Chen, J., & Wang, Z. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2469. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Synlett, 26(11), 1452–1464. [Link]

  • Reddy, V. V., & Kumar, A. (2023). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. Organic Letters, 25(47), 8497–8502. [Link]

  • Check, C. T., & Gafney, M. D. (2020). Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamine. ChemRxiv. [Link]

  • Catellani, M., & Motti, E. (2014). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters, 16(18), 4782–4785. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • da Silva, J. F., & de Souza, R. O. M. A. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(11), 2235–2259. [Link]

  • Zhang, X., & Houk, K. N. (2023). Recent advances in theoretical studies on ligand-controlled selectivity of nickel- and palladium-catalyzed cross-coupling reactions. Chinese Chemical Letters, 34(1), 107936. [Link]

  • Reddy, M. S., & Nageswar, Y. V. D. (2017). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]

  • Smith, M. D. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]

  • Blackmond, D. G. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. Semantic Scholar. [Link]

  • Kim, B., Lee, D., & Hong, S. (2021). Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic. KOASAS. [Link]

  • Houk, K. N. (2026). Predicting the Regioselectivity and Enantioselectivity of Palladium-Catalyzed Cross-Coupling Reactions through High-Level Computational Modeling. ResearchGate. [Link]

  • Glorius, F. (2020). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

  • Gámez-Montaño, R. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

  • Byers, J. A. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 437–444. [Link]

  • Bull, J. A. (2021). and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]

  • Deraedt, C., & Clavier, H. (2020). Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans. ACS Catalysis, 10(20), 11676–11681. [Link]

  • Walton, J. W. (2018). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry, 16(16), 2853–2864. [Link]

  • Al-Zoubi, R. M. (2020). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Molecules, 25(21), 5122. [Link]

  • Colbon, P. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. [Link]

  • Solé, D., & Pérez-Janice, M. (2020). Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. Catalysts, 10(12), 1471. [Link]

  • Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(5), 416–428. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Byers, J. A. (2021). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • IntechOpen. (2020). C H Activation Strategies for Heterofunctionalization and Heterocyclization on Quinones: Application in the Synthesis of Bioactive Compounds. [Link]

  • Hong, S. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632. [Link]

  • Cernak, T. (2017). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 46(24), 7762–7826. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(5), 841–853. [Link]

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Technical Support Center: Solvent Selection for Fluorinated Halo-Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Fluorinated halo-pyridines are highly privileged scaffolds in modern drug discovery, but their unique electronic and steric properties make solvation, reaction optimization, and purification notoriously difficult.

This guide provides field-proven troubleshooting strategies, self-validating methodologies, and authoritative solvent selection frameworks to ensure your synthetic workflows are both robust and sustainable.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do fluorinated halo-pyridines exhibit poor solubility in standard polar protic solvents compared to non-fluorinated analogs?

The Causality: The introduction of fluorine atoms fundamentally alters the electron distribution of the pyridine ring. Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyridine nitrogen, drastically lowering its basicity and its capacity to act as a hydrogen-bond acceptor[1]. Consequently, solvation in polar protic solvents (like methanol or ethanol) becomes thermodynamically unfavorable. Furthermore, the addition of heavier halogens (Cl, Br, I) increases the molecular volume and lipophilicity (LogP), shifting the ideal solubility profile toward less polar, aprotic media.

Q2: During Nucleophilic Aromatic Substitution (SNAr) of polyhalogenated pyridines, my substrate precipitates or forms unexpected impurities. What is the optimal solvent strategy?

The Causality & Solution: SNAr reactions require solvents that can stabilize the highly polar Meisenheimer complex intermediate. Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are used[2]. However, at elevated temperatures, DMF can decompose to release dimethylamine, which acts as a competing nucleophile, forming unwanted dimethylamino-pyridine impurities. Troubleshooting Step: Transition to greener, base-stable alternatives. The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS-GCIPR) and the Chem21 consortium highly recommend biorenewable solvents like Cyrene™ (dihydrolevoglucosenone) or biphasic systems using 2-Methyltetrahydrofuran (2-MeTHF) and water[3][4][5]. These solvents maintain high dielectric constants without the risk of amine-based degradation.

Q3: How does solvent selection impact the Suzuki-Miyaura cross-coupling of fluorinated halo-pyridines?

The Causality & Solution: Fluorinated pyridines are highly prone to protodehalogenation and can poison palladium catalysts if the solvent coordination is too strong. Ethereal solvents are preferred because they provide sufficient solubility for the fluorinated scaffold while weakly coordinating to the active Pd(0) species. Troubleshooting Step: Use a mixture of 1,4-Dioxane and Water (typically 4:1 v/v) [6]. The organic phase solubilizes the fluorinated halo-pyridine, while the aqueous phase dissolves the inorganic base (e.g., Na₃PO₄) and activates the boronic acid/ester into the reactive boronate species.

II. Quantitative Data: Solvent Profiles for Fluorinated Halo-Pyridines

To facilitate rapid solvent selection, the following table summarizes key physicochemical properties and sustainability metrics based on the Chem21 Solvent Selection Guide[4][7].

SolventDielectric Constant (ε)Boiling Point (°C)Chem21 ClassificationPrimary Application Suitability for Halo-Pyridines
DMF 36.7153ProblematicHigh solubility; SNAr (Warning: Amine impurity risk)
NMP 32.2202ProblematicHigh-temperature cross-couplings; High solubility
Cyrene™ 37.3227RecommendedGreen alternative to DMF/NMP for SNAr & Homocoupling
2-MeTHF 6.9780RecommendedCross-coupling; Biphasic reactions; Extractions
1,4-Dioxane 2.2101ProblematicSuzuki-Miyaura couplings (Excellent for PyFluor)
Isopropanol 18.382RecommendedCrystallization (Excellent anti-solvent pairing)

III. Self-Validating Experimental Protocol: High-Throughput Solvent Screening

When working with novel fluorinated halo-pyridines, empirical solubility data is often missing[8]. The following step-by-step methodology utilizes a "Shake-Flask" approach coupled with a mass-balance validation step to ensure the solvent is not degrading your compound.

Step 1: Preparation & Equilibration

  • Add an excess amount (e.g., 50 mg) of the solid fluorinated halo-pyridine to a 2 mL glass HPLC vial.

  • Add exactly 1.0 mL of the target solvent.

  • Seal the vial and place it in a temperature-controlled orbital shaker at 25 °C (or target reaction temperature) for 24 hours to ensure thermodynamic saturation[9].

Step 2: Filtration & Dilution

  • Centrifuge the vial at 10,000 rpm for 5 minutes to pellet the undissolved solid.

  • Extract exactly 100 µL of the clear supernatant using a positive displacement pipette.

  • Dilute the aliquot into 900 µL of a universal diluent (e.g., Acetonitrile) containing a known concentration of an internal standard (e.g., biphenyl)[6].

Step 3: HPLC-UV Quantification

  • Analyze the diluted sample via HPLC-UV. Calculate the concentration of the dissolved fluorinated halo-pyridine using a pre-established calibration curve relative to the internal standard.

Step 4: The Self-Validation Check (Critical Step) Trustworthiness requires proving the absence of solvent-induced degradation.

  • Carefully evaporate the solvent from the remaining undissolved solid in the original vial under a gentle stream of nitrogen.

  • Weigh the recovered solid.

  • Mass Balance Equation: Mass_Initial = Mass_Recovered + (Concentration_HPLC × Volume_Total).

  • Validation: If the mass balance is < 95%, or if secondary peaks appear on the HPLC chromatogram, the solvent is chemically reacting with your fluorinated halo-pyridine (e.g., nucleophilic attack by the solvent), and must be discarded from consideration.

IV. Solvent Selection Decision Workflow

SolventSelection Start Fluorinated Halo-Pyridine Solvent Selection Prop Assess Properties (LogP, pKa, Dipole) Start->Prop App Application Type? Prop->App SNAr SNAr / Amination App->SNAr Cross Cross-Coupling (e.g., Suzuki) App->Cross Cryst Crystallization App->Cryst SolvSNAr Polar Aprotic (Cyrene, DMF, NMP) SNAr->SolvSNAr SolvCross Ethers + Water (2-MeTHF, Dioxane) Cross->SolvCross SolvCryst Binary Mixtures (EtOAc/Heptane) Cryst->SolvCryst Validate Self-Validating HPLC Mass Balance Check SolvSNAr->Validate SolvCross->Validate SolvCryst->Validate

Workflow for selecting and validating solvents for fluorinated halo-pyridines.

V. References

  • Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Chem21 Solvent Selection Guide Source: Chemistry For Sustainability / ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ Source: RSC Advances - Royal Society of Chemistry URL: [Link]

  • Title: Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega - ACS Publications URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of the 2-Difluoromethyl Pyridine Group

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Unique ¹⁹F NMR Signature of the 2-CHF₂ Pyridine Moiety

The difluoromethyl group attached to the C2 position of a pyridine ring presents a distinct signal in the ¹⁹F NMR spectrum. Unlike the singlet typically observed for a trifluoromethyl (CF₃) group, the signal for the CHF₂ group appears as a doublet due to the coupling with the geminal proton (²JHF). This inherent coupling provides immediate structural confirmation.

The chemical shift (δ) of the 2-CHF₂ group on a pyridine ring is highly sensitive to its electronic environment. While a definitive, narrow range is difficult to state due to this sensitivity, experimental data from related structures suggest a typical chemical shift window. For instance, various N-difluoromethyl-2-pyridones, where the CHF₂ group is on the nitrogen atom adjacent to the carbonyl, exhibit ¹⁹F NMR signals in the range of -103 to -104 ppm in CDCl₃.[1] In other heterocyclic systems, such as N-CHF₂ derivatives of camphor-fused pyrazoles, shifts have been observed between -89 and -92 ppm in CDCl₃.[2] This upfield position relative to many CF₃ groups provides a useful diagnostic window.

Key Factors Influencing the Chemical Shift

The precise chemical shift of the 2-CHF₂ pyridine group is a function of several interconnected factors. Understanding these influences is critical for accurate spectral interpretation.[3]

Caption: Key factors modulating the ¹⁹F NMR chemical shift of the 2-CHF₂ pyridine group.

  • Electronic Effects : The electronic nature of other substituents on the pyridine ring is a dominant factor.[3] Electron-withdrawing groups (EWGs) tend to deshield the fluorine nuclei, causing a downfield shift (less negative δ value). Conversely, electron-donating groups (EDGs) increase shielding, resulting in an upfield shift (more negative δ value). This effect is transmitted through the aromatic system via inductive and resonance effects.

  • Solvent Effects : The polarity of the solvent used for NMR analysis can significantly alter the chemical shift.[4] Generally, more polar solvents lead to deshielding and a downfield shift of the ¹⁹F resonance. This is often attributed to the solvent's ability to stabilize charge separation in the molecule's resonance structures. For example, the fluorine at the 2-position of pentafluoropyridine shifts from -87.37 ppm in CDCl₃ to -89.28 ppm in the more polar acetone-d₆.[5]

  • Hydrogen Bonding : In protic solvents (like methanol-d₄ or D₂O), the pyridine nitrogen can act as a hydrogen bond acceptor. This interaction withdraws electron density from the ring, leading to a deshielding (downfield shift) of the fluorine nuclei in the CHF₂ group.

  • Steric and Conformational Effects : The through-space interaction of the CHF₂ group with bulky neighboring substituents can influence the local magnetic field, causing shifts. The rotational conformation of the CHF₂ group relative to the pyridine ring can also lead to changes in the observed chemical shift, and in chiral environments, the two fluorine atoms can become diastereotopic and appear as separate signals.[2]

Comparative Analysis

To contextualize the ¹⁹F NMR signature of the 2-CHF₂ pyridine group, it is useful to compare it with other common fluorinated motifs and to observe the impact of substituents.

Comparison with Other Fluorinated Groups

The chemical shift of the CHF₂ group occupies a distinct region compared to the trifluoromethyl (CF₃) and aromatic fluorine (Ar-F) groups.

Fluorinated Group on Pyridine RingTypical ¹⁹F Chemical Shift Range (δ, ppm)Key Spectral Feature
2-CHF₂-Pyridine -90 to -115 (estimated)Doublet (due to ¹H coupling)
2-CF₃-Pyridine-65 to -70Singlet
2-F-Pyridine-87 to -90 (in CDCl₃/Acetone-d₆)[5]Multiplet (due to ¹H couplings)

Note: The range for 2-CHF₂-Pyridine is an estimate based on related heterocyclic systems. The value for 2-CF₃-Pyridine is from experimental data for the parent compound.[2]

The Influence of Ring Substitution: An Illustrative Example
Compound (Substituent on CHF₂-bearing ring)¹⁹F Chemical Shift (δ, ppm in CDCl₃)
2,4-dimethylphenyl-80.80
4-methoxyphenyl-92.97
4-biphenyl-93.42
4-tert-butylphenyl-94.64

Data extracted from the supporting information of a study on C-H difluoromethylation.[1] The data shows that substitution patterns significantly alter the chemical environment of the CHF₂ group, leading to a wide range of chemical shifts.

A Validated Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

Acquiring reliable and reproducible ¹⁹F NMR data requires careful attention to experimental detail. The following protocol provides a robust framework for the analysis of 2-difluoromethyl pyridine-containing compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent prep2 Filter through cotton/glass wool plug prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Lock, Tune & Shim prep3->acq1 acq2 Set Acquisition Parameters (SW, NS, D1) acq1->acq2 acq3 Acquire FID (with ¹H decoupling) acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum (e.g., to CFCl₃ or internal std.) proc2->proc3 Final_Spectrum Final_Spectrum proc3->Final_Spectrum

Caption: Standardized workflow for ¹⁹F NMR analysis from sample preparation to final spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection : Choose a high-purity deuterated solvent that fully dissolves the analyte. CDCl₃ is a common first choice. For compounds with different polarities, consider acetone-d₆, DMSO-d₆, or CD₃CN.

    • Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen solvent.[2]

    • Filtration : To ensure optimal magnetic field homogeneity (shimming), filter the sample solution through a small pipette plug of cotton or glass wool directly into a clean, dry NMR tube. This removes any particulate matter.

    • Internal Standard (Optional) : For quantitative studies (qNMR), add a known amount of an internal reference standard (e.g., fluorobenzene, δ ≈ -113.15 ppm) that has a signal in a clear region of the spectrum.

  • Spectrometer Setup and Data Acquisition:

    • Lock, Tune, and Shim : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the ¹⁹F channel on the probe and perform a shimming procedure to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent lock signal.

    • Acquisition Parameters :

      • Pulse Program : Use a standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems for inverse-gated decoupling to ensure accurate integration).

      • Spectral Width (SW) : Ensure the spectral width is large enough to encompass all expected fluorine signals. A width of ~200-250 ppm is often a safe starting point.

      • Transmitter Offset (O1P) : Center the spectral window near the expected chemical shift (e.g., -100 ppm).

      • Number of Scans (NS) : Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often sufficient for good signal-to-noise.

      • Relaxation Delay (D1) : This is a critical parameter for accurate quantification. The delay between pulses (D1) should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any fluorine nucleus in the sample. For many small molecules, a D1 of 5-10 seconds is adequate, but should be determined experimentally for highest accuracy.[6]

  • Data Processing:

    • Fourier Transformation : Apply an exponential multiplication (line broadening, LB) of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to achieve a flat baseline, which is essential for accurate integration.

    • Referencing : Calibrate the chemical shift scale. If no internal standard is used, the spectrum can be referenced externally to CFCl₃ (δ = 0.00 ppm).[7] However, using a stable internal standard is the most reliable method.

By following this guide, researchers can confidently acquire, interpret, and compare ¹⁹F NMR data for 2-difluoromethyl pyridine-containing compounds, leveraging this powerful technique to accelerate their research and development efforts.

References

  • Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., & Tang, X. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(10), 7333–7344. [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14. [Link]

  • Korchagina, E. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link]

  • Claramunt, R. M., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(18), 3348. [Link]

  • Weizmann Institute of Science. (n.d.). 19Flourine NMR. Chemical Research Support. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

  • Supporting Information for: Catalyzed Decarboxylative meta-C–H Difluoromethylation. (n.d.). [Link]

  • Ragsdale, R. C. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

Sources

1H NMR characterization of 4-Chloro-2-(difluoromethyl)-5-iodopyridine

Comprehensive 1 H NMR Characterization Guide for 4-Chloro-2-(difluoromethyl)-5-iodopyridine: Solvent Optimization and Orthogonal Validation

As a Senior Application Scientist, I frequently encounter the analytical challenge of definitively characterizing heavily substituted, fluorinated heterocyclic scaffolds. 4-Chloro-2-(difluoromethyl)-5-iodopyridine is a prime example of a high-value intermediate in modern drug discovery, featuring multiple halogens and an isolated proton spin system.

Because this molecule lacks contiguous vicinal protons, traditional 3JHH​ coupling analysis is impossible. Therefore, achieving absolute structural confidence requires a self-validating analytical system. This guide objectively compares the performance of CDCl3​ versus DMSO- d6​ solvent systems for 1 H NMR characterization and provides field-proven protocols to ensure rigorous scientific integrity.

Mechanistic Fundamentals: The NMR Profile of the Scaffold

To avoid misinterpreting spectral artifacts, we must first establish the causality behind the expected chemical shifts based on the molecule's electronic environment.

  • The H-6 Proton (Isolated): Located between the electronegative pyridine nitrogen and the heavy iodine atom. The strong inductive withdrawal from the nitrogen, combined with the anisotropic effects of the aromatic ring, severely deshields this proton. It will appear as a sharp, downfield singlet.

  • The H-3 Proton (Isolated): Flanked by the −Cl and −CF2​H groups. While both are electron-withdrawing, they are less deshielding than the direct α -nitrogen position. H-3 will appear as a singlet upfield of H-6. Depending on the magnetic field homogeneity, it may exhibit fine 4JHF​ long-range coupling (< 1.0 Hz).

  • The −CF2​H Proton: The geminal fluorine atoms ( 19F , spin 1/2, 100% natural abundance) split this proton into a massive, unmistakable triplet. The heteronuclear coupling constant ( 2JHF​ ) is typically around 54–56 Hz .

Performance Comparison: CDCl3​ vs. DMSO- d6​

The choice of deuterated solvent fundamentally alters the spectral resolution and chemical shift of the difluoromethyl group due to solute-solvent interactions. Table 1 summarizes the objective performance of both solvent systems.

Table 1: Comparative 1 H NMR Data for 4-Chloro-2-(difluoromethyl)-5-iodopyridine
Proton AssignmentMultiplicityExpected Shift in CDCl3​ (ppm)Expected Shift in DMSO- d6​ (ppm)Coupling Constant ( J -value)
H-6 Singlet (s)~ 8.85~ 9.05N/A
H-3 Singlet (s)~ 7.65~ 7.85 4JHF​<1.0 Hz (often unresolved)
−CF2​H Triplet (t)~ 6.65~ 6.95 2JHF​≈54.5−55.5 Hz

Mechanistic Insight (Causality of Solvent Shifts): Why does the −CF2​H proton shift downfield by ~0.3 ppm in DMSO- d6​ compared to CDCl3​ ? In CDCl3​ , the −CF2​H proton does not participate in strong intermolecular interactions . However, the two highly electronegative fluorine atoms render this proton highly acidic (a strong hydrogen-bond donor). DMSO is a highly polar, aprotic solvent with a strongly polarized S=O bond that acts as an excellent hydrogen-bond acceptor. The formation of a hydrogen bond between the −CF2​H proton and the sulfoxide oxygen decreases the electron density around the proton, resulting in significant paramagnetic deshielding and a downfield shift .

Verdict: CDCl3​ is the superior choice for routine, baseline characterization due to its lower viscosity, which minimizes quadrupolar line broadening from the Iodine-127 nucleus. DMSO- d6​ should be utilized as an alternative if the sample exhibits poor solubility or if overlapping impurity signals obscure the CDCl3​ spectrum.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. A 1 H NMR spectrum alone is insufficient for absolute certainty; it must be cross-validated with orthogonal 19F NMR data to prove the heteronuclear coupling relationship.

Step-by-Step Methodology: High-Resolution NMR Acquisition

Step 1: Quantitative Sample Preparation

  • Weigh exactly 15.0 ± 0.5 mg of 4-Chloro-2-(difluoromethyl)-5-iodopyridine.

  • Dissolve the compound completely in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube using a glass Pasteur pipette. Expertise Note: Never use plastic syringes, as the solvent will leach plasticizers (e.g., phthalates) that appear as multiplets at 4.2 ppm and 7.5-7.7 ppm, directly interfering with the H-3 signal.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl3​ (7.26 ppm).

  • Perform automated gradient shimming (Z1-Z5). Ensure the line width at half-height ( W1/2​ ) of the TMS signal is < 1.0 Hz to guarantee the resolution of any potential 4JHF​ coupling on H-3.

Step 3: Pulse Sequence and Relaxation Causality

  • Select a standard 1D 1 H pulse sequence (e.g., a 30° flip angle pulse, zg30).

  • Critical Setting: Set the relaxation delay ( D1​ ) to a minimum of 5.0 seconds . Causality: Because H-3 and H-6 are isolated protons lacking adjacent vicinal protons, they cannot undergo efficient dipole-dipole relaxation. Consequently, their spin-lattice relaxation times ( T1​ ) are unusually long. If a standard 1.0-second delay is used, magnetization will not fully recover between scans, resulting in artificially low integration values for the aromatic protons relative to the −CF2​H group.

  • Set the number of scans (NS) to 16 to achieve a signal-to-noise ratio (SNR) > 100:1.

Step 4: Orthogonal 19F Validation

  • Switch the probe tuning to the 19F nucleus.

  • Acquire a 1 H-coupled 19F spectrum.

  • Self-Validation Check: The 19F spectrum must display a doublet at approximately -115.0 ppm. Extract the coupling constant from this doublet. It must perfectly match the 2JHF​ value (e.g., 54.8 Hz) extracted from the 1 H NMR triplet. If the J -values match, the structural assignment of the difluoromethyl group is mathematically proven.

Workflow Visualization

The following decision tree illustrates the logical relationship between solvent selection, data acquisition, and orthogonal validation required to characterize this fluorinated scaffold.

NMR_WorkflowSampleSample Preparation4-Chloro-2-(difluoromethyl)-5-iodopyridineSolventSolvent SelectionEvaluate Solubility & H-BondingSample->SolventCDCl3CDCl3 SystemNon-polar, Baseline ShiftsSolvent->CDCl3DMSODMSO-d6 SystemPolar, Downfield CF2H ShiftSolvent->DMSOH1_NMR1H NMR AcquisitionAssess H-3, H-6, and CF2H TripletCDCl3->H1_NMRF19_NMR19F NMR AcquisitionAssess CF2H DoubletCDCl3->F19_NMRDMSO->H1_NMRDMSO->F19_NMRAnalysisMultiplet & J-Coupling AnalysisCross-validate 2J_HF ≈ 55 HzH1_NMR->AnalysisF19_NMR->AnalysisValidationDefinitive Structural ValidationSelf-Validating System AchievedAnalysis->Validation

Orthogonal NMR Characterization Workflow for Fluorinated Pyridines.

References

  • Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Regioselective Functionalization of Polyhalogenated Heterocycles: A Comparative Guide to 5-Iodo vs. 4-Chloro Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Polyhalogenated pyridines are indispensable building blocks in modern medicinal chemistry and materials science. Among these scaffolds, molecules containing both a 4-chloro and a 5-iodo substituent (e.g., 4-chloro-5-iodopyridine) present a unique opportunity for orthogonal, regioselective functionalization. By leveraging the divergent electronic and thermodynamic properties of these two distinct sites, researchers can orchestrate complex, multi-step synthetic sequences without the need for cumbersome protecting group strategies.

This guide objectively compares the reactivity profiles of the 5-iodo and 4-chloro positions, providing mechanistic causality, comparative data, and self-validating experimental protocols to ensure high-fidelity synthetic execution.

Mechanistic Causality: The "Why" Behind the Selectivity

To predictably control site selectivity, one must understand the fundamental physicochemical forces dictating the reactivity at each position. The divergence in reactivity is not arbitrary; it is a direct consequence of bond dissociation energies versus electronic ring activation[1].

Palladium-Catalyzed Cross-Coupling (5-Iodo Preference)

In transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the low-valent Pd(0) catalyst into the carbon-halogen bond. The selectivity here is strictly governed by Bond Dissociation Energy (BDE) . The C-I bond (~55 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, under kinetic control (mild temperatures, standard ligands), oxidative addition occurs exclusively at the 5-iodo position[2]. The 4-chloro group remains completely intact, serving as a pristine synthetic handle for downstream elaboration[3].

Nucleophilic Aromatic Substitution (S_NAr) (4-Chloro Preference)

Unlike cross-coupling, S_NAr is driven by electronic activation rather than bond strength. The rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer intermediate[4]. The pyridine nitrogen acts as a powerful electron-withdrawing sink. It highly activates the ortho (C2, C6) and para (C4) positions by stabilizing the accumulating negative charge via resonance and inductive effects. The 5-position is meta to the nitrogen and entirely lacks this stabilization. Therefore, even though iodide is generally a superior leaving group in aliphatic chemistry, nucleophiles will selectively attack the highly electrophilic 4-chloro position.

Metal-Halogen Exchange (5-Iodo Preference)

When treated with organometallic reagents like n-butyllithium or isopropylmagnesium chloride (TurboGrignard), the 5-iodo position undergoes rapid and selective metal-halogen exchange. This selectivity is driven by the high polarizability of the iodine atom—which stabilizes the transition state—and the thermodynamic driving force of forming a more stable aryl-metal species compared to the relatively strong C-Cl bond[4].

Divergent Reactivity Pathways

Reactivity Substrate 4-Chloro-5-iodopyridine CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Substrate->CrossCoupling Pd(0) Catalyst SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophile (Nu-) MetalExchange Metal-Halogen Exchange (n-BuLi, iPrMgCl) Substrate->MetalExchange Organometallic Reagent ProdCC Reaction at 5-Position (C-I Bond Cleavage) CrossCoupling->ProdCC Lower BDE of C-I ProdSNAr Reaction at 4-Position (C-Cl Bond Cleavage) SNAr->ProdSNAr Pyridine N-activation ProdME Metalation at 5-Position (C-I Exchange) MetalExchange->ProdME Iodine Polarizability

Divergent reactivity pathways of 4-chloro-5-iodopyridine based on reaction conditions.

Meisenheimer Reactant 4-Chloro-5-iodopyridine + Nucleophile Intermediate Meisenheimer Complex (Negative charge delocalized) Reactant->Intermediate Nucleophilic Attack at C4 Nitrogen Pyridine Nitrogen (Electron Sink) Intermediate->Nitrogen Stabilizes intermediate via inductive/resonance effects Product 4-Substituted-5-iodopyridine + Chloride Ion Intermediate->Product Elimination of Cl-

Stabilization of the Meisenheimer complex during SNAr by the electron-withdrawing pyridine nitrogen.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative performance metrics of both sites across standard synthetic transformations.

Reaction TypePreferred Reaction SitePrimary Driving ForceTypical Reagents & Conditions
Pd-Catalyzed Cross-Coupling 5-Iodo Bond Dissociation Energy (C-I < C-Cl)Pd(PPh3)4, Aryl-B(OH)2, Base, 60–80 °C
Nucleophilic Aromatic Substitution 4-Chloro Electronic Activation (para to Pyridine N)Amines/Alkoxides, DIPEA, DMF, 80–120 °C
Metal-Halogen Exchange 5-Iodo Polarizability & Thermodynamic Stabilityn-BuLi or iPrMgCl, THF, -78 °C to 0 °C
Buchwald-Hartwig Amination 5-Iodo Oxidative Addition KineticsPd2(dba)3, Xantphos, Amines, 80 °C

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating two-step workflow. The success of the first step (coupling at C5) leaves the C4-Cl bond intact, which must be analytically verified before proceeding to the S_NAr step.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the 5-Iodo Position

Objective: Selectively arylate the C5 position while strictly preserving the C4-Cl bond for downstream functionalization.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-chloro-5-iodopyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

    • Causality Note: A standard, unhindered Pd(0) catalyst is sufficient here because the C-I bond is highly reactive. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) are intentionally avoided at this stage to prevent unwanted oxidative addition into the stronger C-Cl bond.

  • Solvent: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction: Seal the tube under an argon atmosphere and heat to 70 °C for 8–12 hours.

    • Causality Note: Maintaining a temperature below 80 °C ensures strict kinetic control, restricting the reaction exclusively to the weaker C-I bond.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Validation: Analyze the purified product via LC-MS and 1H-NMR. The preservation of the C4-Cl bond is confirmed by the specific isotopic pattern of chlorine in the mass spectrum (M / M+2 ratio of 3:1) and the absence of over-arylation products.

Protocol 2: Regioselective S_NAr at the 4-Chloro Position

Objective: Displace the 4-chloro group with a secondary amine following successful C5 functionalization.

  • Preparation: Dissolve the validated 5-aryl-4-chloropyridine intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality Note: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward thermodynamically without consuming the nucleophilic amine.

  • Reaction: Heat the mixture to 100 °C for 16 hours.

    • Causality Note: S_NAr at the 4-position of pyridine requires significant thermal energy to overcome the activation barrier required to disrupt aromaticity and form the Meisenheimer complex.

  • Workup: Cool the reaction and quench with ice water to precipitate the product (or extract with Ethyl Acetate if an oil forms). Wash the organic layer extensively with a 5% aqueous LiCl solution to remove residual DMF.

  • Validation: LC-MS analysis will show the exact mass shift corresponding to the loss of Cl and the addition of the amine, accompanied by the disappearance of the characteristic chlorine isotopic signature.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions Source: WuXi AppTec Biology URL:[Link][4]

Sources

Mechanistic Basis of Fragmentation: The Causality of Halogen Loss

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Platforms for the Analysis of Chloro-Iodo-Pyridines: A Comparative Performance Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug development pipelines involving heavily halogenated heterocycles. Chloro-iodo-pyridines are highly versatile scaffolds, serving as critical platform intermediates in the synthesis of complex pharmaceutical targets, such as the spongian terpene alkaloids (e.g., spongidine A and D, and petrosaspongiolide L)[1]. Because the carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds possess distinct reactivities, these molecules are ideal for regioselective cross-coupling.

However, confirming the generation of these intermediates via mass spectrometry (MS) requires navigating complex isotopic clusters and energy-dependent fragmentation pathways[1]. This guide objectively compares the performance of leading MS platforms and provides a self-validating experimental protocol to ensure absolute confidence in your structural characterizations.

To select the correct MS platform, you must first understand the physical chemistry governing the fragmentation of chloro-iodo-pyridines. In tandem mass spectrometry (MS/MS), fragmentation is not random; it is strictly dictated by bond dissociation energies (BDE) and the nature of the collision gas.

  • Sequential Cleavage: The C–I bond is relatively weak (~240 kJ/mol) compared to the C–Cl bond (~330 kJ/mol). Consequently, under Collision-Induced Dissociation (CID), the primary fragmentation pathway is always the loss of the iodine radical or neutral, yielding a[M-I]⁺ or [M+H-I]⁺ fragment. Only at higher collision energies does the subsequent loss of chlorine occur.

  • The Collision Gas Effect: The choice of target gas in the collision cell fundamentally alters the fragmentation mechanism. While inert gases like Helium (He) or Argon (Ar) induce standard vibrational excitation, using molecular Oxygen (O₂) induces a spin-forbidden transition. Collisional activation of protonated halogeno-pyridines with O₂ accesses a lower-lying triplet state, making the dehalogenation process almost spontaneous[2].

  • Isotopic Signatures: Chlorine naturally exists as two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. A structurally intact chloro-iodo-pyridine will always exhibit this 3:1 M/M+2 ratio in its parent ion cluster.

Fragmentation Parent [M+H]+ Protonated Precursor LossI [M+H - I]+ Primary Fragment Parent->LossI CID (He/Ar) Standard Cleavage Triplet Triplet State Intermediate Parent->Triplet CID (O2 gas) Spin-flip LossCl [M+H - I - Cl]+ Secondary Fragment LossI->LossCl Higher CE Sequential Loss Triplet->LossI Spontaneous Dehalogenation

Mass spectrometry fragmentation pathway of protonated chloro-iodo-pyridine under CID.

Comparative Platform Guide

Different stages of drug development require different analytical solutions. Below is an objective performance comparison of the three primary MS platforms used for halogenated pyridine analysis.

Table 1: Quantitative Comparison of MS Platforms for Chloro-Iodo-Pyridine Analysis

Analytical PlatformIonization StrategyFragmentation ControlMass AccuracySensitivityBest Application Fit
GC-EI-MS (Single Quad) Hard (70 eV EI)Low (Fixed 70 eV spectra)Nominal (~0.1 Da)Moderate (ng/mL)Volatile intermediates, library matching.
LC-ESI-MS/MS (Triple Quad) Soft (ESI+)High (Tunable CID)Nominal (~0.1 Da)High (pg/mL)High-throughput MRM quantification.
LC-ESI-Q-TOF (HRMS) Soft (ESI+)High (Tunable CID)Exact (< 5 ppm)Moderate-HighUnknown profiling, exact mass ID.

Performance Verdict:

  • If your goal is structural elucidation of a novel synthetic intermediate, LC-ESI-Q-TOF is the superior product. The high-resolution mass accuracy (< 5 ppm) allows you to differentiate the exact mass defect of iodine from isobaric interferences.

  • If your goal is reaction monitoring and yield quantification , the LC-ESI-MS/MS (Triple Quadrupole) outperforms the others due to its rapid duty cycle and high sensitivity in Multiple Reaction Monitoring (MRM) mode.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Optimization

To guarantee data integrity, I have designed the following step-by-step methodology for tuning a Triple Quadrupole MS for chloro-iodo-pyridines. This protocol is engineered as a self-validating system : it contains internal checks that automatically flag false positives.

Step 1: Precursor Ion Selection via Direct Infusion
  • Action: Infuse a 1 µg/mL standard of the chloro-iodo-pyridine in 50:50 Water:Acetonitrile (0.1% Formic Acid) directly into the ESI source at 10 µL/min.

  • Causality: The acidic modifier donates a proton, ensuring efficient ionization in ESI+ mode to form the [M+H]⁺ ion. Direct infusion provides a continuous stream of ions, allowing the quadrupole to stabilize and accurately measure the isotopic cluster.

  • Validation Check: The Q1 scan must reveal a doublet peak separated by 2 Da with a 3:1 intensity ratio. If this isotopic signature is absent, the precursor is either completely degraded or the C–Cl bond was cleaved during synthesis.

Step 2: Collision Energy (CE) Ramping
  • Action: Isolate the ³⁵Cl [M+H]⁺ monoisotopic peak in Q1. Ramp the Collision Energy in Q2 from 10 eV to 50 eV using Argon gas.

  • Causality: Because the C–I bond is weaker, low CE (15–25 eV) will selectively cleave the iodine, generating the highest yield of the[M+H - 127]⁺ fragment (Quantifier transition). Higher CE (35–45 eV) is required to shatter the remaining pyridine ring and cleave the chlorine, generating the [M+H - 127 - 36]⁺ fragment (Qualifier transition).

Step 3: Chromatographic Method Development
  • Action: Plumb the LC to the MS. Use a sub-2 µm C18 column with a shallow gradient (5% to 95% Acetonitrile over 5 minutes).

  • Causality: Halogenated pyridines are highly lipophilic and prone to peak tailing on standard silica columns due to secondary interactions with residual silanols. A high-efficiency C18 column ensures sharp, symmetrical peaks, which is critical for accurate integration.

Step 4: System Self-Validation (Data Processing)
  • Action: Calculate the Ion Ratio (Qualifier Area / Quantifier Area) across the integrated chromatographic peak.

  • Causality & Trustworthiness: This is the core of the self-validating system. The fragmentation ratio between the loss of iodine and the loss of chlorine is a thermodynamic constant at a specific CE. If the Ion Ratio deviates by more than ±20% at any point across the peak width, it proves that an isobaric impurity is co-eluting. The run is automatically deemed invalid, preventing the reporting of false data.

Workflow Step1 1. Precursor Selection Identify Isotope Cluster Step2 2. CE Optimization Target Halogen Losses Step1->Step2 Step3 3. LC Gradient Resolve Isomers Step2->Step3 Step4 4. Data Validation Verify Isotope Ratios Step3->Step4

Step-by-step LC-MS/MS method development workflow for halogenated pyridines.

References

  • Title: Synthesis of Spongidine A and D and Petrosaspongiolide L Methyl Ester Using Pyridine C–H Functionalization. Source: Organic Letters (ACS Publications). URL: [Link]

  • Title: Collisional activation of protonated halogeno-pyridines: different behaviour of target gases. Source: Chemical Physics Letters. URL: [Link]

Sources

Navigating the Vibrational Landscape: A Comparative Guide to the Infrared Spectroscopy of CF₂H and C-I Bonds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structure is paramount. The strategic incorporation of halogenated functional groups can profoundly influence a molecule's pharmacological properties, from metabolic stability to target affinity. Among these, the difluoromethyl (CF₂H) group and the carbon-iodine (C-I) bond represent two common yet distinct moieties. Infrared (IR) spectroscopy provides a rapid and powerful, non-destructive method for identifying these groups by probing their unique vibrational signatures.

This guide offers an in-depth comparison of the IR spectral characteristics of the CF₂H and C-I functional groups. We will move beyond simple frequency tables to explore the causality behind their spectral appearances, provide field-proven experimental protocols, and present a logical workflow for confident spectral interpretation.

The Physics of Molecular Vibrations: Why Mass and Bond Strength Matter

Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they behave like springs, vibrating at specific, quantized frequencies.[1][2] When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state, and this absorption is detected by the spectrometer. The frequency of this vibration is primarily determined by two factors, described by Hooke's Law:

  • Bond Strength (Force Constant, k): Stronger, stiffer bonds require more energy to vibrate and thus absorb IR radiation at a higher frequency (wavenumber).

  • Atomic Masses (Reduced Mass, μ): Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[3]

This fundamental relationship explains the dramatically different spectral regions where we find signals for the C-F bonds within a CF₂H group and the C-I bond. The C-F bond is one of the strongest single bonds in organic chemistry, while the iodine atom is significantly heavier than a fluorine atom. Consequently, we anticipate C-F stretching vibrations at much higher wavenumbers than the C-I stretch.

In-Depth Analysis of the Difluoromethyl (CF₂H) Group

The difluoromethyl group is an increasingly important bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry, capable of acting as a hydrogen bond donor.[4][5][6] Its IR spectrum is characterized by several distinct vibrational modes.

  • C-H Stretching (νC-H): The C-H stretch in a CF₂H group typically appears as a sharp, medium-intensity band in the ~2970-3010 cm⁻¹ region.[4] The high electronegativity of the adjacent fluorine atoms can slightly increase the frequency compared to a standard alkyl C-H stretch (which appears below 3000 cm⁻¹).[2] Uniquely, when the CF₂H group acts as a hydrogen bond donor, this C-H stretching frequency can exhibit a blue shift (a shift to higher wavenumber), a rare phenomenon for C-H bonds.[4]

  • C-F Asymmetric & Symmetric Stretching (νasC-F, νsC-F): The defining characteristics of any fluorinated compound are the C-F stretching bands. Due to the presence of two fluorine atoms, the CF₂H group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.[7] These bands are found in the 1400-1100 cm⁻¹ region and are typically the strongest absorptions in the entire spectrum of the molecule.[8][9] The exact positions can be complex and may couple with other vibrations, often resulting in a series of very intense, sharp peaks.

  • CH Bending/Scissoring (δCH): The bending vibrations (scissoring, wagging) of the C-H bond within this group occur at lower frequencies, generally in the 1300-1150 cm⁻¹ range.[10] These absorptions are of medium intensity but can sometimes be obscured by the powerful C-F stretching bands in the same vicinity.

Caption: Key stretching vibrations of the difluoromethyl (CF₂H) group.

In-Depth Analysis of the Carbon-Iodine (C-I) Bond

In stark contrast to the CF₂H group, the carbon-iodine bond's spectral signature is found in the low-frequency portion of the IR spectrum. Alkyl iodides are valuable synthetic intermediates, and their confirmation by IR is straightforward, provided the instrument's range is sufficient.

  • C-I Stretching (νC-I): The C-I stretching vibration gives rise to a single, strong absorption band in the 600-500 cm⁻¹ region.[11] This low frequency is a direct consequence of the large mass of the iodine atom. This band falls squarely in the "fingerprint region" (below 1500 cm⁻¹), an area of the spectrum that is often complex and unique to the overall molecular structure.[1][12] However, the C-I stretch is often distinct and identifiable due to its low position and strong intensity.

Caption: The simple stretching mode of the carbon-iodine (C-I) bond.

Comparative Summary: CF₂H vs. C-I

The distinct physicochemical properties of these two groups result in IR signatures that are easily distinguishable. The following table summarizes their key characteristics for rapid comparison.

FeatureDifluoromethyl (CF₂H) GroupCarbon-Iodine (C-I) Bond
Primary Vibrations C-H Stretch, C-F Asymmetric Stretch, C-F Symmetric StretchC-I Stretch
Wavenumber (cm⁻¹) C-H: ~2970-3010C-F: 1400-1100 (multiple bands)C-I: 600-500
Spectral Region Functional Group & FingerprintDeep Fingerprint Region
Intensity C-H: MediumC-F: Very StrongStrong
Appearance Multiple sharp peaks; C-F bands are often the most intense in the spectrum.A single, strong peak at a very low frequency.
Key Differentiator Multiple, very strong bands in the 1400-1100 cm⁻¹ region.A single, strong band below 600 cm⁻¹.

Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra

To obtain reliable and interpretable data, a robust experimental protocol is essential. The following steps describe a self-validating system for analyzing solid or liquid samples using a modern FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To acquire a high-quality infrared spectrum of a compound to identify the presence or absence of CF₂H and/or C-I functional groups.

Methodology: Attenuated Total Reflectance (ATR)

ATR is the most common and convenient method for both liquid and solid samples, requiring minimal sample preparation.

  • Instrument Preparation & Background Collection:

    • Rationale: The instrument must be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which have strong IR absorptions. A background scan measures the spectrum of the empty accessory and atmosphere, which is then subtracted from the sample spectrum.

    • Step 1: Ensure the FT-IR spectrometer is powered on and has been adequately purged.

    • Step 2: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Step 3: In the acquisition software, set the experimental parameters. Typical settings are a resolution of 4 cm⁻¹, a spectral range of 4000-400 cm⁻¹, and an accumulation of 16-32 scans.[13]

    • Step 4: Collect the background spectrum. The resulting spectrum should be a flat line at 100% Transmittance.

  • Sample Analysis:

    • Rationale: Good contact between the sample and the ATR crystal is critical for achieving a high-quality spectrum.

    • Step 5 (Solids): Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring good contact.

    • Step 5 (Liquids): Place a single drop of the liquid sample onto the center of the crystal, ensuring it completely covers the crystal surface.

    • Step 6: Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • Rationale: Post-acquisition processing ensures the data is clean and accurately represents the sample.

    • Step 7: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Step 8: If using the ATR method, apply an ATR correction in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Step 9: Clean the ATR crystal thoroughly with a suitable solvent before running the next sample.

A Logical Workflow for Spectral Interpretation

IR_Interpretation_Workflow Start Start: Obtain High-Quality Spectrum Region1 Step 1: Analyze Functional Group Region (4000-1500 cm⁻¹) Start->Region1 CH_Stretch Check ~3000 cm⁻¹ for C-H Stretch Is there a peak ~2970-3010 cm⁻¹? Region1->CH_Stretch Decision_CF2H CF₂H Possible? CH_Stretch->Decision_CF2H Strong_Bands Step 2: Scan for Very Strong Absorptions (1400-1100 cm⁻¹) Decision_CF2H->Strong_Bands Yes Region2 Step 3: Analyze Deep Fingerprint Region (< 700 cm⁻¹) Decision_CF2H->Region2 No Decision_CF Multiple, very intense peaks present? Strong_Bands->Decision_CF Confirm_CF2H High Confidence: CF₂H Group Present Decision_CF->Confirm_CF2H Yes No_CF2H CF₂H Group Likely Absent Decision_CF->No_CF2H No Confirm_CF2H->Region2 Low_Freq Check 600-500 cm⁻¹ Is there a strong, sharp peak? Region2->Low_Freq Decision_CI C-I Bond Possible? Low_Freq->Decision_CI Confirm_CI High Confidence: C-I Bond Present Decision_CI->Confirm_CI Yes No_CI C-I Bond Likely Absent Decision_CI->No_CI No Conclusion End: Correlate Findings with Molecular Structure Confirm_CI->Conclusion No_CF2H->Region2 No_CI->Conclusion

Caption: Systematic workflow for identifying CF₂H and C-I bonds in an IR spectrum.

Conclusion

The difluoromethyl group and the carbon-iodine bond occupy opposite ends of the common infrared spectral range, making them readily distinguishable. The CF₂H group is identified by a collection of bands, most notably its exceptionally strong and complex C-F stretching absorptions between 1400-1100 cm⁻¹, complemented by a C-H stretch near 3000 cm⁻¹. Conversely, the C-I bond is characterized by a single, strong stretching vibration at a very low frequency (600-500 cm⁻¹), a direct result of the heavy iodine atom. By understanding the physical principles governing these vibrations and employing a systematic approach to data acquisition and interpretation, researchers can confidently and accurately characterize these crucial functional groups, accelerating the drug development process.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • (n.d.). Table of Characteristic IR Absorptions.
  • Bar-Ziv, R., et al. (2019). CF2H, a Hydrogen Bond Donor. PMC, NIH.
  • (n.d.). The features of IR spectrum.
  • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum.
  • Chemistry LibreTexts. (2023, January 29). The Fingerprint Region.
  • University of Calgary. (n.d.). Ch13 - IR Spectroscopy.
  • Bentham Open Archives. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.
  • ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?.
  • (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING.
  • Fiveable. (2025, August 15). C=C Stretching Definition.
  • Benchchem. (n.d.). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • UCI Department of Chemistry. (2013, June 17). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules.
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • Beilstein Journals. (2025, January 20). Quantifying the ability of the CF2H group as a hydrogen bond donor.
  • Spectroscopy Online. (2023, September 1).
  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • Khan Academy. (2014, July 8). Symmetric and asymmetric stretching.
  • Spectroscopy Online. (2025, November 17).
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • ResearchGate. (2020, February 28). (PDF)
  • PMC. (n.d.).
  • PubMed. (2025, January 11).
  • YouTube. (2021, May 8).
  • ACS Publications. (2015, November 18). Anharmonic Effects on Vibrational Spectra Intensities: Infrared, Raman, Vibrational Circular Dichroism, and Raman Optical Activity.
  • The Royal Society of Chemistry. (n.d.).
  • Bentham Open. (2010, August 6). IR Spectra and Vibrational Modes of the Hydrofluoroethers CFOCH3, CFOCFH, and CFOCFCFH and Corresponding Alkanes CFCH, CFCFH, and CFCFCFH.

Sources

Navigating Elemental Analysis of Fluorinated Pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated pyridine derivatives are ubiquitous in modern pharmaceuticals and agrochemicals. The strategic placement of fluorine on a pyridine ring modulates lipophilicity, enhances metabolic stability, and increases target binding affinity. However, quantifying the elemental composition (C, H, N, F) of these compounds presents a formidable challenge for analytical scientists. The highly stable C-F bond resists standard combustion, while the secondary reactions of fluorine during analysis can severely compromise data integrity.

This guide objectively compares the performance of leading elemental analysis workflows, providing researchers with the mechanistic insights and self-validating protocols necessary to ensure absolute analytical accuracy.

The Analytical Challenge: The Fluorine-Pyridine Matrix

Fluorinated pyridines combine two notoriously difficult elements for combustion analysis: a heterocyclic nitrogen and a highly stable C-F bond (bond dissociation energy ~485 kJ/mol)[1]. When subjected to standard CHN analysis, this matrix triggers a cascade of chemical interferences:

  • The Hydrogen-Fluorine Interference: During classical CHN combustion at ~1000°C, fluorine reacts with the hydrogen present in the sample to form hydrofluoric acid (HF)[2].

  • Silica Degradation and Chromatographic Tailing: The newly formed HF aggressively attacks the quartz (SiO₂) combustion tube, producing volatile silicon tetrafluoride (SiF₄) and artificial water (H₂O)[2]. This artificial water generation causes severe tailing and splitting of the hydrogen peak in the Thermal Conductivity Detector (TCD), leading to artificially inflated hydrogen values and compromised carbon/nitrogen accuracy[2].

  • Refractory Nitrogen: The pyridine ring can form stable nitrogen oxides (NOx) during combustion, requiring a highly efficient reduction reactor to ensure all nitrogen is accurately quantified as N₂ gas[3].

Comparative Performance of Analytical Alternatives

To overcome these interferences, modern elemental analysis relies on specialized techniques tailored to the specific analytical goal.

Modified Dynamic Combustion (CHN-OEA)

Best for: Routine organic elemental analysis (C, H, N quantification). Mechanism: To counteract HF formation, halogen scavengers such as tungsten(VI) oxide (WO₃), vanadium(V) oxide (V₂O₅), or proprietary absorbents (e.g., FluoAdso) are utilized[2][4]. These additives act as combustion aids to break the robust C-F bond and trap the liberated fluorine as stable solid tungstates or fluorides. This physical trapping protects the quartz reactor, prevents SiF₄ volatilization, and ensures sharp, quantifiable hydrogen peaks[2][4].

Combustion Ion Chromatography (CIC)

Best for: Accurate quantification of total bulk fluorine. Mechanism: CIC decouples the combustion process from the detection process. The sample undergoes oxidative pyrohydrolytic combustion in an argon/oxygen stream[5]. The extreme temperatures volatilize the halogens, which are then absorbed into an aqueous solution as fluoride ions (F⁻)[5]. Detection is performed via Ion Chromatography (IC), completely eliminating the matrix interferences seen in direct combustion[4]. This method complies with rigorous international standards such as EN 14582 and ASTM D7359[6].

Post-Plasma Chemical Ionization ICP-MS

Best for: Ultra-trace fluorine detection (impurity profiling). Mechanism: Traditional ICP-MS is highly ineffective for fluorine due to the element's extreme ionization potential (17.42 eV)[7]. However, introducing fluorinated analytes into an Inductively Coupled Plasma (ICP) followed by post-plasma chemical ionization using barium (Ba²⁺) or scandium (Sc³⁺) reagents allows the formation of highly detectable polyatomic ions (e.g., BaF⁺ or ScNO₃F⁺)[7][8]. This bypasses the ionization bottleneck, dropping the limit of detection from ppm to ppb levels[8].

Quantitative Data Comparison

The following table summarizes the performance metrics of each technique based on empirical data from leading instrument manufacturers and analytical standards.

Analytical TechniqueTarget ElementsLimit of Detection (LOD)Precision (RSD)Key Additive / ReagentPrimary Standard / Method
Modified CHN Combustion C, H, N~0.1% (Absolute)< 0.3%WO₃, V₂O₅, or FluoAdsoInternal Calibration
Combustion Ion Chromatography Total F (Bulk)0.76 µg/g (ppm)< 0.05%WO₃ (Combustion Aid)EN 14582 / ASTM D7359
Post-Plasma ICP-MS Ultra-Trace F~50 ppb3.5–6.3%Ba²⁺ or Sc³⁺ ReagentsN/A (Emerging Tech)

Experimental Workflows: Self-Validating Protocols

To guarantee trustworthiness and reproducibility, every analytical run must function as a self-validating system. Below are the optimized protocols for the two primary workflows.

Protocol 1: Modified CHN Analysis (Self-Validating Workflow)

Objective: Accurate C, H, N determination in the presence of >5% fluorine.

  • System Suitability Check: Analyze a blank tin capsule containing 40 mg of WO₃ to establish the system baseline. Follow this with a certified reference material (e.g., BCR 73 or 4-fluorobenzoic acid) to verify hydrogen peak symmetry and confirm the absence of chromatographic tailing[2].

  • Sample Preparation: Accurately weigh 1.5–2.5 mg of the fluorinated pyridine sample into a tin capsule using a microbalance (± 0.0001 g precision)[3].

  • Scavenger Addition: Add an excess of WO₃ directly to the capsule, or ensure the combustion reactor is pre-packed with a fluorine absorbent in the hot zone[2][4]. Causality: The scavenger acts as a thermodynamic sink, trapping fluorine as a solid matrix and preventing HF volatilization[2].

  • Combustion & Reduction: Introduce the sample into the quartz reactor at 1000°C under dynamic oxygen. Pass the effluent gases through a copper reduction reactor at 650°C to quantitatively convert pyridine-derived NOx into N₂ gas[3].

  • Detection: Separate CO₂, H₂O, and N₂ via a GC column and quantify using a Thermal Conductivity Detector (TCD)[2].

Protocol 2: Total Fluorine via CIC (EN 14582 Standard)

Objective: High-precision quantification of bulk fluorine content.

  • System Suitability Check: Combust a known halogen-free polymer blank to verify the absence of system contamination. Follow with a liquid fluoride standard to calibrate the IC conductivity detector[5].

  • Sample Loading: Weigh 10–40 mg of the sample into a ceramic combustion boat[5].

  • Combustion Aid: Cover the sample with ~40 mg of WO₃[5]. Causality: WO₃ ensures the complete oxidation of the highly stable pyridine ring and maximizes fluorine recovery by preventing the formation of refractory fluorocarbons[4][5].

  • Pyrohydrolysis: Combust the sample at 1000–1050°C in an argon/oxygen stream. The oxidative environment breaks the C-F bonds, volatilizing the fluorine as HF[5].

  • Absorption & Quantification: Route the effluent gas into an absorption vessel containing an aqueous solution. Inject the solution into an Ion Chromatograph equipped with an anion-exchange column to quantify the fluoride anion (F⁻) against a quadratic calibration curve[4][5].

Analytical Decision Matrix

G A Fluorinated Pyridine Sample B Primary Analytical Goal? A->B C C, H, N Quantification B->C D Total Fluorine (Bulk) B->D E Ultra-Trace F (ppb) B->E F Modified Combustion (CHN) Add WO3 / FluoAdso Prevents SiF4 formation C->F G Combustion Ion Chromatography Pyrohydrolysis + IC (EN 14582 / ASTM D7359) D->G H Post-Plasma ICP-MS Chemical Ionization (BaF+ / ScNO3F+) E->H

Decision matrix for selecting elemental analysis workflows for fluorinated pyridine compounds.

References

  • Measurlabs. "Total Fluorine Analysis | EN 14582 or EN 15408". measurlabs.com. 6

  • ACS Publications. "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow". acs.org.8

  • RSC Publishing. "Tuning of fluorine content in graphene: towards large-scale production of stoichiometric fluorographene". rsc.org. 3

  • Thermo Fisher. "Determination of fluorine and chlorine in iron ore using combustion ion chromatography". lcms.cz. 4

  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer". thermofisher.com.2

  • ThermoFisher. "Determination of Halogens in Polymers and Electronics Using a Combustion Ion Chromatography System". thermofisher.com. 5

  • RSC Publishing. "Fluorine-selective post-plasma chemical ionization for enhanced elemental detection of fluorochemicals". rsc.org. 7

  • ResearchGate. "Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine". researchgate.net. 1

Sources

Comparative Reactivity of Trifluoromethyl vs. Difluoromethyl Pyridines in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The strategic fluorination of pyridine rings is a cornerstone of modern pharmaceutical design and agrochemical development. While the trifluoromethyl (–CF₃) group has historically been the "sledgehammer" for increasing metabolic stability and lipophilicity, the difluoromethyl (–CF₂H) group has recently emerged as a highly nuanced "scalpel." Acting as a lipophilic hydrogen-bond donor, the –CF₂H group fundamentally alters target engagement.

However, the transition from –CF₃ to –CF₂H is not synthetically trivial. The unique electronic and steric profiles of these two moieties dictate vastly different reactivity paradigms, particularly concerning ring metalation, nucleophilic aromatic substitution (S_NAr), and radical functionalization. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic rationales and self-validating experimental protocols.

Physicochemical and Electronic Foundations

To understand the divergent reactivity of –CF₃ and –CF₂H pyridines, one must first analyze their fundamental physicochemical properties. The –CF₃ group is a powerful electron-withdrawing group (EWG) via inductive effects, which severely depletes the electron density of the pyridine core. In contrast, the substitution of one fluorine atom for a hydrogen in the –CF₂H group reduces this inductive pull and introduces a polarized C–H bond capable of hydrogen bonding[1].

Quantitative Property Comparison
PropertyTrifluoromethyl (–CF₃)Difluoromethyl (–CF₂H)Synthetic & Biological Implication
Hammett Constant ( σp​ ) 0.540.32–CF₃ is significantly more deactivating to electrophilic attack.
Lipophilicity ( π value) +0.88+0.38–CF₃ drives higher logP; –CF₂H balances aqueous solubility[1].
Bond Dissociation Energy 485.3 kJ/mol (C–F)Lower C–H bond energy–CF₃ is metabolically inert; –CF₂H can act as a soft metabolic spot[1].
Hydrogen Bond Donor NoYes (Weak/Lipophilic)–CF₂H alters local solvation shells and target binding conformations.
Steric Volume ~42 ų~24 ų–CF₃ exerts higher steric hindrance during adjacent ring functionalization.

Divergent Reactivity Profiles: Core Functionalization

Nucleophilic Aromatic Substitution (S_NAr)

The strong electron-withdrawing nature of the –CF₃ group highly activates the pyridine ring toward S_NAr. A 2-(trifluoromethyl)pyridine or 4-(trifluoromethyl)pyridine will readily undergo substitution with amines or alkoxides at elevated temperatures. The –CF₂H group, being less electron-withdrawing, requires harsher conditions or stronger nucleophiles to achieve the same S_NAr conversions.

Directed Ortho-Metalation (DoM) vs. Lateral Deprotonation

The most striking reactivity difference between the two moieties emerges under strong basic conditions (e.g., using LDA or sec-BuLi).

  • –CF₃ Pyridines: The –CF₃ group acts as a robust directing group for ortho-metalation. Because it lacks α -protons, the strong base exclusively deprotonates the adjacent ring carbon, forming a stable lithiated intermediate that can be trapped by various electrophiles.

  • –CF₂H Pyridines: The –CF₂H group contains an acidic α -proton. Exposure to strong bases leads to lateral deprotonation, generating a difluoromethyl carbanion (Py–CF₂⁻). This carbanion is notoriously unstable and rapidly undergoes α -elimination to form a highly reactive fluorocarbene, leading to decomposition[2]. Functionalization of the –CF₂H group therefore requires strict in situ electrophilic trapping.

G cluster_0 CF3-Pyridine Pathway cluster_1 CF2H-Pyridine Pathway A Pyridine-CF3 B Strong Base (e.g., LDA) A->B C Ortho-Metalation (Stable ring carbanion) B->C D Electrophile Trapping C->D E Pyridine-CF2H F Strong Base (e.g., LDA) E->F G Lateral Deprotonation [Pyridine-CF2-] F->G H alpha-Elimination (Fluorocarbene Decomposition) G->H Unstable if neat I In Situ Trapping (e.g., TMSCl) G->I Fast quench required

Divergent deprotonation pathways of CF3 vs CF2H pyridines under strong base conditions.

Self-Validating Experimental Protocols

To practically navigate these reactivity differences, the following protocols demonstrate the state-of-the-art methodologies for functionalizing both classes of compounds.

Protocol A: Direct Deprotonation and Functionalization of 3-(Difluoromethyl)pyridine

Because the Py–CF₂⁻ carbanion is prone to fluorocarbene collapse, this protocol utilizes an in situ trapping strategy with chlorosilanes to stabilize the intermediate[2].

Causality of Design: By pre-mixing the electrophile (TMSCl) with the substrate before adding the base, the transient difluoromethyl carbanion is intercepted the millisecond it is formed, preventing degradation.

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-(difluoromethyl)pyridine (1.0 equiv, 1.92 mmol) and anhydrous THF (14 mL).

  • Electrophile Addition: Inject trimethylsilyl chloride (TMSCl, 2.0 equiv) directly into the reaction mixture.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

  • Deprotonation/Trapping: Dropwise add Lithium diisopropylamide (LDA, 1.0 M in THF/hexanes, 1.1 equiv) over 10 minutes down the side of the flask to ensure pre-cooling of the base.

  • Validation Check: Extract a 0.1 mL aliquot, quench in CDCl₃/NH₄Cl, and analyze via ¹⁹F NMR. The disappearance of the –CF₂H doublet (~ -110 ppm) and the appearance of a singlet indicates successful silylation.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at –78 °C, warm to room temperature, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Light-Driven C4-Selective Fluoroalkylation of Pyridines (Minisci-Type)

Traditional Minisci reactions often suffer from poor regioselectivity (mixtures of C2 and C4 products) when attempting to install –CF₃ or –CF₂H groups[3]. Recent advancements utilize N-aminopyridinium salts and sodium sulfinates via an Electron Donor-Acceptor (EDA) complex to achieve strict C4-selectivity without external photocatalysts[4].

Causality of Design: The N-amino group activates the pyridine core and acts as a traceless directing group. The EDA complex formation between the pyridinium salt and the sulfinate allows visible light to directly trigger radical generation, bypassing the need for expensive iridium or ruthenium catalysts[4].

Step-by-Step Workflow:

  • Reagent Assembly: In a transparent vial, combine the N-aminopyridinium salt (0.075 mmol) and sodium trifluoromethanesulfinate (or difluoromethanesulfinate) (0.05 mmol).

  • Solvent & Additive: Add 1.0 mL of anhydrous DMSO. If utilizing unactivated alkene coupling partners in a three-component setup, add NaHCO₃ (1.2 equiv) to facilitate homolytic N–N bond cleavage[4].

  • Degassing: Sparge the mixture with argon for 10 minutes to remove oxygen (which would quench the radical intermediates).

  • Irradiation: Place the vial in a photoreactor (e.g., Penn PhD M2) and irradiate with 450 nm blue light at room temperature for 16 hours.

  • Validation Check: Analyze the crude mixture via LC-MS. A single major peak corresponding to the C4-fluoroalkylated product validates the regioselectivity.

  • Purification: Dilute with water, extract with dichloromethane, and isolate the C4-substituted pyridine via column chromatography.

G A N-Aminopyridinium Salt C EDA Complex Formation A->C B Fluoroalkyl Sulfinate (CF3 or CF2H) B->C D Blue Light (450 nm) C->D E Fluoroalkyl Radical Generation D->E F C4-Selective Addition E->F

Light-driven Minisci-type radical fluoroalkylation pathway for pyridine functionalization.

Alternative Approaches: Late-Stage Interconversion

If direct difluoromethylation proves challenging due to substrate incompatibilities, researchers can leverage the robust installation of a –CF₃ group followed by late-stage reduction. Frustrated Lewis Pair (FLP) catalysis has been successfully employed to selectively substitute a single fluoride in a –CF₃ group using neutral phosphine and pyridine bases, yielding –CF₂R derivatives[5]. This bypasses the instability of the difluoromethyl carbanion entirely, offering a backdoor to complex –CF₂H pyridine architectures.

Conclusion

The choice between a trifluoromethyl and difluoromethyl pyridine is a strategic decision that impacts both the synthetic route and the final biological profile. While –CF₃ offers unparalleled metabolic stability and predictable ortho-metalation, it can render the molecule overly lipophilic. The –CF₂H group offers superior target engagement via hydrogen bonding but demands highly controlled synthetic environments—such as in situ electrophilic trapping or EDA-complex photoredox catalysis—to prevent intermediate decomposition.

References

  • Deprotonative Functionalization of the Difluoromethyl Group Organic Letters - ACS Publications (2020) URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Institutes of Health (PMC) (2025) URL:[Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines ChemRxiv (2024) URL:[Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Organic Letters - ACS Publications (2022) URL:[Link]

  • Frustrated Lewis-Pair-Meditated Selective Single Fluoride Substitution in Trifluoromethyl Groups Journal of the American Chemical Society / PubMed (2020) URL:[Link]

Sources

A Comparative Guide to Validating Regioisomers in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of Pyridine Regioselectivity

The pyridine scaffold is a cornerstone of modern medicine and agrochemistry, forming the core of numerous essential molecules.[1][2][3] However, the very electronic properties that make pyridines valuable also present a formidable challenge in their synthesis: controlling regioselectivity. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, deactivates it toward standard electrophilic substitution and complicates C-H functionalization efforts.[4][5] Reactions often yield a mixture of C2, C3, and C4-substituted isomers, each with potentially vast differences in biological activity and physical properties.[5][6]

For researchers in drug development, the unambiguous determination of which regioisomer has been synthesized is not a mere academic exercise—it is a critical step for ensuring safety, efficacy, and intellectual property. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised patient outcomes. This guide provides a comparative analysis of the primary analytical techniques used to definitively validate the structure of functionalized pyridine regioisomers, grounded in the principles of causality and self-validating experimental design.

The Analytical Toolkit: A Strategic Overview

Choosing the right analytical tool is the first step toward confident structural validation. The three primary techniques—NMR Spectroscopy, X-ray Crystallography, and Chromatography—each offer a unique balance of speed, cost, and depth of information.

Technique Primary Use Case Information Richness Speed Key Limitation
NMR Spectroscopy Primary structure elucidation & connectivity mappingHigh (Connectivity, Proximity)Fast to ModerateCan be ambiguous in complex systems without 2D
X-ray Crystallography Absolute, unambiguous 3D structure determinationAbsoluteSlowRequires a high-quality single crystal
Chromatography (HPLC/GC) Separation and quantification of isomer mixturesLow (Retention Time)FastCannot determine de novo structure; requires standards

Deep Dive I: NMR Spectroscopy – The Workhorse of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the foundational technique for determining molecular structure in solution.[7] For pyridine derivatives, a multi-layered NMR approach, moving from simple 1D experiments to more informative 2D correlations, provides a robust, self-validating pathway to the correct structural assignment.[8][9]

The First Clue: 1D ¹H and ¹³C NMR

A standard ¹H NMR spectrum is the initial checkpoint. The chemical shifts (δ) and spin-spin coupling constants (J) of the aromatic protons offer immediate, albeit sometimes inconclusive, evidence of the substitution pattern.[7]

  • Chemical Shifts (δ): Protons alpha to the nitrogen (C2/C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm), while beta protons (C3/C5) are the most shielded (δ 7.1-7.5 ppm).[7]

  • Coupling Constants (J): The magnitude of the coupling between adjacent protons provides connectivity information. A large ortho-coupling (³J ≈ 4-6 Hz) is easily distinguished from a smaller meta-coupling (⁴J ≈ 1-3 Hz).[7][10] For example, a C4-substituted pyridine will show two distinct symmetrical multiplets, whereas a C3-substituted pyridine will display a more complex pattern with varied couplings.

While ¹H and ¹³C NMR provide a strong foundation, signal overlap in highly substituted or complex molecules can make definitive assignment based on 1D data alone unreliable.[8] This is where 2D NMR becomes essential.

The Unambiguous Proof: 2D NMR Techniques

Two-dimensional NMR experiments are the cornerstone of modern structure validation, revealing correlations between nuclei that provide definitive proof of connectivity and spatial relationships.[11][12]

The COSY experiment maps all proton-proton (¹H-¹H) coupling networks. A cross-peak between two protons in a COSY spectrum is definitive proof that they are spin-coupled (typically 2-3 bonds apart).[11] This allows for the tracing of the entire proton framework of the pyridine ring, confirming which protons are adjacent to one another.

The HSQC experiment correlates each proton directly to the carbon it is attached to (¹J-coupling).[12] This is an exceptionally powerful tool for assigning carbon signals and verifying which proton is attached to which ring position, resolving any ambiguity from the 1D spectra.

The HMBC experiment is arguably the most critical for validating regioisomers. It detects longer-range correlations (typically 2-3 bonds) between protons and carbons.[12][13] The causal logic is simple: a proton on a newly introduced substituent will show a correlation to the carbon atom of the pyridine ring to which it is attached. This three-bond correlation provides irrefutable evidence of the substitution site. For instance, if the methylene protons of a benzyl group (–CH₂-Ph) show an HMBC cross-peak to the carbon at δ ~150 ppm (a characteristic shift for a C4 pyridine carbon), this confirms a C4-substitution pattern.

While HMBC proves through-bond connectivity, the NOE (or its 2D counterpart, NOESY) proves through-space proximity.[14] An NOE is observed between protons that are physically close to each other (< 5 Å), regardless of whether they are bonded. This is a crucial self-validating experiment. For example, to confirm C2-substitution, one would expect to see an NOE between a proton on the substituent and the H3 proton of the pyridine ring. The presence of both an HMBC correlation (e.g., substituent proton to C2) and an NOE correlation (substituent proton to H3) provides two independent, mutually reinforcing pieces of evidence for the same structural assignment.[15]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for NMR-based validation of pyridine regioisomers.", fontsize=10];

A definitive NMR validation workflow for pyridine regioisomers.

Deep Dive II: X-ray Crystallography – The Gold Standard

When NMR data remains ambiguous, or when absolute, undeniable proof of structure is required for publication or patent filing, single-crystal X-ray crystallography is the ultimate arbiter.[16] This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact placement of every atom in the molecule.[17]

Strengths:

  • Unambiguous: It provides the absolute structure, including relative and absolute stereochemistry.[17]

  • Definitive: The output is a visually intuitive 3D model and a set of precise bond lengths and angles.

Limitations:

  • The Crystal Bottleneck: The primary and most significant limitation is the absolute requirement for a single, well-ordered crystal of suitable size and quality. Growing diffraction-quality crystals can be a time-consuming process of trial and error, and many compounds, particularly oils or amorphous solids, may resist crystallization altogether.[18]

  • Throughput: It is inherently a low-throughput technique and not suitable for rapid screening of reaction conditions.

The decision to pursue X-ray crystallography is often made when NMR studies are inconclusive or when the scientific or legal stakes demand the highest possible level of structural proof.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Decision workflow for selecting the appropriate validation technique.

Experimental Protocols

Protocol 1: Definitive Regioisomer Assignment using HMBC and NOESY

This protocol assumes a standard ¹H, ¹³C, COSY, and HSQC have already been acquired and that ambiguity remains.

Objective: To establish unambiguous through-bond and through-space correlations that define the substituent's position on the pyridine ring.

Methodology:

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and filter through a glass wool plug into a clean NMR tube to remove any particulate matter. For the NOESY experiment, degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the NOE effect.[14]

  • Acquire HMBC Spectrum:

    • Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).[14]

    • Optimize the long-range coupling constant (J_XH) for 8-10 Hz. This value is a good compromise for detecting typical two- and three-bond correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the crucial cross-peaks involving quaternary carbons.

  • Acquire 2D NOESY Spectrum:

    • Use a standard gradient-selected NOESY pulse program (e.g., noesygpph).[14]

    • Set the mixing time (d8) to a value appropriate for a small molecule, typically between 0.5 and 1.0 seconds.[14] It may be beneficial to run multiple experiments with different mixing times.

  • Data Interpretation & Self-Validation:

    • HMBC Analysis: Look for a cross-peak between a proton on the substituent (e.g., the benzylic -CH₂-) and a carbon atom within the pyridine ring. The chemical shift of this carbon will identify the point of attachment (e.g., C2: ~150-160 ppm, C3: ~120-140 ppm, C4: ~145-155 ppm, highly substituent-dependent).

    • NOESY Analysis: Look for a cross-peak between the same substituent proton and a proton on the pyridine ring.

    • Cross-Validation: The results must be complementary. If the HMBC suggests C4-substitution, you should observe a NOE to the H3/H5 protons. If the HMBC suggests C2-substitution, you must see a NOE to the H3 proton. A consistent result from both experiments provides a validated structural assignment.

Protocol 2: Preparing a Sample for X-ray Crystallography

Objective: To grow a single, diffraction-quality crystal suitable for analysis.

Methodology:

  • Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystal growth. Purify by column chromatography, recrystallization, or sublimation.

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures to find a system where your compound has moderate solubility. You want the compound to be soluble when warm but sparingly soluble when cool.

  • Crystallization Method (Slow Evaporation):

    • Dissolve the compound in a small amount of a relatively volatile solvent in a clean vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes from a needle.

    • Leave the vial undisturbed in a vibration-free location. Allow the solvent to evaporate slowly over several days or weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove one with a loop or fine needle, preserving it in a drop of mother liquor or inert oil (e.g., Paratone-N) to prevent solvent loss and crystal degradation. The crystal is now ready for mounting on the diffractometer.

Conclusion

Validating the structure of pyridine regioisomers is a non-negotiable step in chemical research and development. While 1D NMR provides initial clues, a rigorous assignment relies on the definitive connectivity and proximity information from 2D NMR experiments, particularly HMBC and NOESY. This combination creates a powerful, self-validating system for structural elucidation. For cases of ultimate ambiguity or when the highest standard of proof is required, single-crystal X-ray crystallography remains the unparalleled gold standard, providing an irrefutable 3D picture of the molecule. By employing this multi-technique, logic-driven approach, researchers can ensure the scientific integrity of their work and accelerate the development of novel pyridine-based molecules.

References

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]

  • Pyridine CH functionalization. Slideshare. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Synthesis and Characterization of a Novel Series of Pyridine Derivatives and Their Antibacterial Activity. ResearchGate. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Asian Journal of Chemistry. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]

  • Synthesis, Characterization And Evaluation Of Pyridine Derivatives. STM Journals. [Link]

  • A Review Article On Recent Advances In The Pharmacological Diversification Of Pyridine. IJCRT.org. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. ResearchGate. [Link]

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. University of York. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. ResearchGate. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • 1H Coupling in Proton NMR. ACD/Labs. [Link]

  • How to Interpret an HSQC-COSY Experiment. ACD/Labs. [Link]

  • Heteronuclear HMBC spectrum for regioisomeric pyridone 10b highlighting the diagnostic correlations with the H-4 proton. ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

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A Comparative Guide to Quality Control Specifications for Pharmaceutical-Grade Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals and the Imperative for Stringent Quality Control

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated intermediates are pivotal building blocks in the synthesis of a vast array of therapeutics, from blockbuster antidepressants to cutting-edge oncology agents.

However, the very properties that make fluorine advantageous in drug design also present unique challenges in manufacturing and quality control (QC). The quality of a fluorinated intermediate directly dictates the purity, safety, and efficacy of the final API.[1] Impurities arising from the synthesis of these intermediates—be they unreacted starting materials, by-products, or degradation products—can be carried through to the final drug substance, potentially altering its pharmacological profile or introducing toxicity.[2]

This guide provides an in-depth comparison of the essential QC specifications and analytical methodologies for ensuring the quality of pharmaceutical-grade fluorinated intermediates. We will move beyond a simple listing of tests to explore the causality behind methodological choices, grounded in international regulatory standards and field-proven expertise. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a comprehensive and scientifically sound control strategy.

The Regulatory Landscape: A Foundation of Quality

A robust QC strategy is built upon the foundation of global regulatory guidelines. The International Council for Harmonisation (ICH), along with regional bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for ensuring the quality of drug substances and their intermediates.[3][4]

Key guidelines that govern the quality control of pharmaceutical intermediates include:

  • ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients): While directly applicable to APIs, its principles extend to the manufacturing steps of "defined intermediates" to ensure traceability, process control, and impurity management.[1]

  • ICH Q11 (Development and Manufacture of Drug Substances): This guideline is crucial for intermediates as it emphasizes understanding the formation and fate of impurities and establishing a control strategy based on process knowledge and risk assessment.[1][5]

  • ICH Q3 Series (Impurities):

    • Q3A/B establish thresholds for reporting, identifying, and qualifying organic impurities in new drug substances and products.[3][6]

    • Q3C provides limits for residual solvents based on their toxicity.[3][7][8]

    • Q3D outlines a risk-based approach to controlling elemental impurities.[6][8][9]

These guidelines collectively mandate that any intermediate must be of defined quality, with a well-characterized impurity profile, before it proceeds to the next synthetic step.[10]

Core Quality Attributes and a Comparative Analysis of Analytical Methodologies

The quality of a fluorinated intermediate is defined by a set of critical quality attributes (CQAs). Here, we compare the primary analytical techniques used to assess these attributes, highlighting their strengths and weaknesses in the context of fluorinated compounds.

Identity and Structural Confirmation: The Power of ¹⁹F NMR

Ensuring the correct chemical structure is the most fundamental QC test. While multiple techniques contribute to structural elucidation, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for fluorinated molecules.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high sensitivity (spin ½), and exceptionally wide chemical shift range (~800 ppm).[11] This wide dispersion means that even structurally similar fluorine environments often produce distinct, well-resolved signals, making it a highly specific identification technique.[12] It provides direct information on the number and chemical environment of fluorine atoms in the molecule.[12][13]

  • ¹H NMR Spectroscopy: While essential, ¹H NMR can sometimes be complex for fluorinated compounds due to H-F coupling, which splits proton signals. However, this coupling provides valuable information about the proximity of hydrogen and fluorine atoms.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which are crucial for confirming identity. High-resolution mass spectrometry (HRMS) can deliver highly accurate mass data, further solidifying structural assignments.[14]

Comparative Summary: Identity Testing

Technique Strengths for Fluorinated Intermediates Limitations Primary Role
¹⁹F NMR Highly sensitive and specific; wide chemical shift range prevents signal overlap; directly quantifies fluorine-containing species.[11][12][13] Requires specialized NMR equipment. Definitive Identity Confirmation & Purity Assay
¹H NMR Provides information on the entire molecule's proton framework and H-F coupling. Spectra can be complex; potential for signal overlap. Overall Structural Verification

| Mass Spec (MS/HRMS) | Confirms molecular weight and provides structural information via fragmentation.[15] | Isomers may not be distinguishable; not inherently quantitative without standards. | Molecular Weight Confirmation & Impurity ID |

Causality Behind Experimental Choice: For a fluorinated intermediate, a ¹⁹F NMR spectrum serves as a unique fingerprint. Its simplicity and high resolution often make it superior to ¹H NMR for routine identity confirmation and for detecting and quantifying fluorine-containing impurities that might otherwise be hidden in a complex proton spectrum.[16]

Purity and Assay: Chromatographic Approaches

Purity determines the proportion of the desired intermediate in the material, while assay is the precise quantification of that intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for these measurements.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity and assay testing of non-volatile organic compounds.[18][19][20] Its versatility allows for the separation of the main component from starting materials, by-products, and degradation products.[18][19]

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable intermediates. It offers excellent resolution and is often used when the intermediate or its potential impurities are not amenable to HPLC.[17]

Comparative Summary: Purity and Assay Methods

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Applicability Non-volatile and thermally labile compounds.[20] Volatile and thermally stable compounds.[17]
Typical Column Reversed-phase (e.g., C18, C8) Capillary columns (e.g., DB-624, EC-5).[21][22]
Typical Detector UV-Vis Detector (most common), MS Flame Ionization Detector (FID), MS
Key Advantage Broad applicability for a wide range of pharmaceutical intermediates.[18][19] High resolution for volatile compounds; ideal for residual solvent analysis.
Example Purity Result 99.8% (by area normalization) 99.7% (by area normalization)

| Example Assay Result | 100.2% (vs. reference standard) | 99.9% (vs. reference standard) |

Causality Behind Experimental Choice: The choice between HPLC and GC is dictated by the physicochemical properties of the intermediate. For most complex organic intermediates, HPLC is the default due to its broad applicability.[19] A UV detector is typically chosen for its robustness and linearity, assuming the intermediate and its impurities possess a chromophore.

Impurity Profiling: A Multi-Technique Strategy

Controlling impurities is arguably the most critical aspect of QC for intermediates.[2] A comprehensive impurity profile requires a combination of analytical techniques tailored to the specific type of impurity.

Summary of Impurity Types and Corresponding Analytical Techniques

Impurity Type Origin Primary Analytical Technique Rationale / Key Considerations
Organic Impurities Starting materials, by-products, intermediates, reagents, degradation products.[3][6] HPLC, LC-MS HPLC for quantification of known impurities and estimation of unknown ones. LC-MS is essential for structural identification of unknown impurities.[14][23]
Residual Solvents Solvents used in synthesis and purification.[3] Headspace Gas Chromatography (HS-GC) with FID HS-GC is highly sensitive and specific for volatile organic compounds, preventing contamination of the GC system by non-volatile matrix components.[7][22][24][25]
Inorganic Impurities Reagents, ligands, catalysts.[3] Often controlled by source and process; specific tests if needed. Typically non-volatile and controlled via manufacturing process validation.

| Elemental Impurities | Catalysts, environmental contamination.[9] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Required by ICH Q3D; provides highly sensitive, element-specific quantification.[9] |

In-Depth Experimental Protocols

Trustworthiness in analytical data comes from well-designed, validated, and meticulously executed protocols. The following are representative, step-by-step methodologies for key QC experiments.

Protocol 1: Identity Confirmation and Assay by ¹⁹F NMR Spectroscopy

Objective: To confirm the identity of the fluorinated intermediate and determine its assay value using a quantitative ¹⁹F NMR (qNMR) approach.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of a certified internal standard (e.g., trifluoroacetic acid or another suitable fluorinated compound with a known purity and a resonance distinct from the sample) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the fluorinated intermediate into the same vial containing the internal standard. Ensure complete dissolution.

  • NMR Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a quantitative ¹⁹F NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.[12]

      • A 90° pulse angle.

      • Proton decoupling to simplify the spectrum by removing ¹H-¹⁹F coupling.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signal corresponding to the fluorinated intermediate and the signal from the internal standard.

  • Calculation: Calculate the assay of the intermediate using the following formula: Assay (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular Weight

    • W = Weight

    • P = Purity of the standard

Protocol 2: Purity Determination and Impurity Profiling by HPLC

Objective: To separate, detect, and quantify the main component and all process-related impurities.

Methodology:

  • Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% Trifluoroacetic Acid in Water) and B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). Filter and degas thoroughly.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

    • Sample Solution: Prepare the intermediate sample at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or the λmax of the compound).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      30.1 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method: % Purity = (Area_main_peak / Total_area_of_all_peaks) * 100.

    • Identify known impurities by comparing their retention times with those of qualified impurity standards. Quantify them against the reference standard, applying appropriate relative response factors if necessary.

Protocol 3: Residual Solvent Analysis by Headspace GC

Objective: To identify and quantify residual solvents according to ICH Q3C limits.

Methodology:

  • Standard Preparation: Prepare a stock standard solution containing all potential residual solvents at known concentrations in a suitable solvent like Dimethyl Sulfoxide (DMSO). Prepare a working standard by diluting the stock to a concentration relevant to the ICH limits.

  • Sample Preparation: Accurately weigh approximately 100 mg of the intermediate into a 20 mL headspace vial. Add 5.0 mL of DMSO and seal the vial immediately.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.[22]

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 260 °C.

    • Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 220 °C, hold for 5 min.[21][22]

  • Data Analysis:

    • Identify solvents in the sample by matching retention times with the standard.

    • Quantify each solvent by comparing the peak area in the sample to the peak area in the standard.

Visualization of QC Workflows and Logic

Visual diagrams are essential for representing complex workflows and decision-making processes in a clear and concise manner.

QC_Workflow cluster_0 Incoming Intermediate Batch cluster_1 Initial QC Testing cluster_2 Quantitative & Purity Analysis cluster_3 Decision & Disposition Incoming Receipt of Fluorinated Intermediate Appearance Appearance & Solubility Incoming->Appearance Identity Identity Confirmation (¹⁹F NMR, FTIR) Purity Purity & Impurity Profile (HPLC/GC) Identity->Purity Appearance->Identity Residual_Solvents Residual Solvents (Headspace GC) Purity->Residual_Solvents Elemental Elemental Impurities (ICP-MS, Risk-Based) Residual_Solvents->Elemental Review Data Review vs. Specification Elemental->Review Pass Release for Manufacturing Review->Pass Pass Fail Reject & Investigate (OOS) Review->Fail Fail

Caption: General QC testing workflow for a pharmaceutical-grade fluorinated intermediate.

Impurity_ID_Tree Start Unknown Peak Detected in HPLC > Identification Threshold Check_Process Is impurity a known process intermediate or starting material? Start->Check_Process LCMS_Analysis Perform LC-MS Analysis (HRMS for formula) Check_Process->LCMS_Analysis No Identified Identify & Quantify with existing method Check_Process->Identified Yes Evaluate_MS Propose Structure(s) based on MS/MS fragmentation LCMS_Analysis->Evaluate_MS NMR_Isolation Isolate Impurity (Prep-HPLC) Evaluate_MS->NMR_Isolation NMR_Analysis Perform NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) NMR_Isolation->NMR_Analysis Structure_Confirmed Structure Elucidated & Confirmed NMR_Analysis->Structure_Confirmed

Caption: Decision tree for the identification and characterization of an unknown impurity.

Conclusion: A Commitment to Quality

The quality control of pharmaceutical-grade fluorinated intermediates is a multidisciplinary endeavor that combines robust regulatory knowledge with advanced analytical science. A successful QC strategy is not merely about meeting a predefined set of specifications; it is about a deep understanding of the manufacturing process, the potential impurity pathways, and the capabilities and limitations of the analytical techniques employed.

By leveraging a powerful combination of chromatography (HPLC, GC) and spectroscopy—with a particular emphasis on the uniquely informative ¹⁹F NMR—drug developers can ensure the identity, purity, and safety of these critical building blocks. The implementation of detailed, self-validating protocols and logical workflows, as outlined in this guide, provides the framework necessary to consistently produce high-quality intermediates, thereby safeguarding the integrity of the final drug product and ensuring patient safety.

References

  • Novasol Biotech. (2024, October 1).
  • Pharmaffiliates. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Dakenchem. (2025, July 4).
  • NMRSCOPY. 19Flourine NMR. NMRSCOPY.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Amissah, F., et al.
  • European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances. European Medicines Agency.
  • Gerig, J.T. Fluorine NMR. University of California, Santa Barbara.
  • G&L Scientific. (2025, January 9). Updates and impacts: Understanding the EMA's revised guideline on active substances. G&L Scientific.
  • Agilent Technologies. (2024, May 16). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Agilent Technologies.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
  • ACS Publications. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching.
  • Biotech Spain. (2025, April 23). ICH Q3E Guideline: Impurities Assessment and Control. Biotech Spain.
  • Lab Manager. (2026, January 28). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
  • Labsolution.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
  • SCIRP. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SCIRP.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • U.S. Food and Drug Administration. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA.
  • Pharmaceutical Technology. Drug Substance Starting Material Selection. Pharmaceutical Technology.
  • Sepaflash. (2025, November 28).
  • DS InPharmatics. (2021, April 1). Establishing Regulatory Starting Materials & Understanding the ICH.
  • Mohler, F. L., et al. Mass spectra of fluorocarbons.

Sources

Safety Operating Guide

4-Chloro-2-(difluoromethyl)-5-iodopyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-Chloro-2-(difluoromethyl)-5-iodopyridine

As drug development and agrochemical research increasingly rely on highly substituted, multi-halogenated pyridine scaffolds, understanding the precise handling and disposal logistics of these compounds is critical. 4-Chloro-2-(difluoromethyl)-5-iodopyridine presents unique operational challenges due to the synergistic hazards of its pyridine core and its dense, mixed halogenation (Chlorine, Fluorine, and Iodine).

This guide provides an authoritative, self-validating Standard Operating Procedure (SOP) for the safe operational handling, waste segregation, and thermal destruction of this complex molecule, ensuring absolute compliance with EPA and RCRA guidelines.

Chemical & Toxicological Profile

To handle a chemical safely, one must first understand the mechanistic causality behind its hazards. 4-Chloro-2-(difluoromethyl)-5-iodopyridine is not merely a toxic organic compound; it is a recalcitrant environmental hazard that requires aggressive thermal destruction.

  • Oxidative Stress & Cytotoxicity: The pyridine ring system is highly lipophilic and readily penetrates cell membranes. Once internalized, pyridine derivatives induce excessive reactive oxygen species (ROS) formation (e.g., O2-, H2O2, OH-). This triggers a ROS-mediated mitochondrial pathway that causes severe lipid peroxidation, DNA injury, and the destruction of cellular defense capacities[1][2].

  • Environmental Persistence: The strong C-F, C-Cl, and C-I bonds make this molecule highly resistant to natural biodegradation[3]. If released into aquatic environments or municipal sewers, it acts as a persistent organic pollutant.

  • Thermal Reactivity & Combustion: While stable under standard laboratory conditions, the combustion of this compound produces lethal bipyridines, nitrogen oxides (NOx), and a triad of highly corrosive acid gases: Hydrofluoric acid (HF), Hydrochloric acid (HCl), and Hydroiodic acid (HI)[4][5].

Table 1: Chemical & Physical Profile

PropertyValue / Description
Chemical Name 4-Chloro-2-(difluoromethyl)-5-iodopyridine
Molecular Formula C6H2ClF2IN
Molecular Weight 289.44 g/mol
Halogen Content Chlorine (-Cl), Fluorine (-CF2H), Iodine (-I)
Primary Hazards Hepatotoxic, Aquatic Toxicity, Corrosive (upon combustion)
EPA Waste Category Halogenated Organic Waste (F-listed or Characteristic)

Operational Handling Protocol

Every step in the handling process must be a self-validating system to prevent exposure and cross-contamination.

Step 1: Pre-Operation Engineering Verification

  • Causality: Halogenated pyridines possess high vapor toxicity.

  • Action: Verify that the chemical fume hood is certified and operating with a minimum face velocity of 100 feet per minute (fpm). Do not open the primary container until the airflow monitor confirms negative pressure.

Step 2: Advanced PPE Selection

  • Causality: Standard latex or thin nitrile gloves offer zero resistance to halogenated solvent permeation.

  • Action: Double-glove using heavy-duty neoprene or specialized fluoropolymer gloves. Wear indirect-vented chemical splash goggles and a flame-resistant lab coat.

Step 3: Material Handling & Transfer

  • Causality: The compound is incompatible with strong oxidizers and alkali metals, which can trigger violent, exothermic dehalogenation.

  • Action: Use inert, closed-system transfers (e.g., PTFE tubing and glass syringes) to move the liquid/solution. Keep the material isolated from sodium, potassium, and strong bases during synthesis.

Waste Segregation & Disposal Plan

The disposal of multi-halogenated pyridines is strictly regulated. Mixing this compound with general waste streams creates severe legal and safety liabilities.

Step 1: Strict Waste Segregation

  • Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) drastically increases disposal costs and violates EPA RCRA guidelines. If mixed, the entire volume must be treated as highly restricted halogenated waste[6][7].

  • Action: Isolate all 4-Chloro-2-(difluoromethyl)-5-iodopyridine waste into a dedicated, clearly labeled "Halogenated Organic Waste" stream.

Step 2: Containerization

  • Causality: Trace moisture in the waste can hydrolyze the halogens to form microscopic amounts of HF and HCl, which will rapidly corrode standard metal drums.

  • Action: Store waste exclusively in high-density polyethylene (HDPE) or PTFE-lined drums. Ensure secondary containment is utilized to capture any micro-leaks.

Step 3: High-Temperature Incineration

  • Causality: Standard incineration temperatures cannot break the robust C-F bonds. Furthermore, burning this waste generates massive quantities of acid gases that will destroy standard incinerator stacks[8].

  • Action: The waste must be manifested to an EPA-permitted facility equipped with a Rotary Kiln or Liquid Injection Incinerator capable of sustaining temperatures >1100°C[9]. The facility must utilize a two-stage wet scrubber (caustic wash) to neutralize the HF, HCl, and HI gases before atmospheric release[4].

Table 2: Combustion Byproducts & Scrubber Neutralization

Halogen SubstituentPrimary Combustion ByproductScrubber Neutralization AgentNeutralized Effluent
Chlorine (-Cl) Hydrochloric Acid (HCl), Cl2Sodium Hydroxide (NaOH)NaCl (aq)
Fluorine (-CF2H) Hydrofluoric Acid (HF)Calcium Hydroxide (Ca(OH)2)CaF2 (solid precipitate)
Iodine (-I) Hydroiodic Acid (HI), I2Sodium Hydroxide (NaOH)NaI (aq)
Waste Management Workflow

WasteDisposal Gen Waste Generation: 4-Chloro-2-(difluoromethyl)-5-iodopyridine Seg Segregation: Halogenated Organic Waste Stream Gen->Seg Collect Store Satellite Accumulation (PTFE-Lined, Secondary Containment) Seg->Store Label & Store Trans Transport to EPA-Permitted Treatment Facility Store->Trans Manifest Inc High-Temperature Incineration (>1100°C) Rotary Kiln Trans->Inc Thermal Destruction Scrub Two-Stage Wet Scrubbing (Neutralize HCl, HF, HI) Inc->Scrub Acid Gases (HCl, HF, HI) Ash Ash / Scrubber Effluent Disposal (Landfill/Treatment) Inc->Ash Bottom Ash Exhaust Clean Exhaust Gas (H2O, CO2, N2) Scrub->Exhaust Release Scrub->Ash Effluent

Workflow for the segregation, transport, and thermal destruction of multi-halogenated pyridine waste.

Emergency Spill Response Protocol

In the event of a spill, rapid, chemically logical action is required to prevent vapor inhalation and environmental contamination.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the room's HVAC system is operating at maximum exhaust capacity. Do not attempt cleanup without a respirator if the spill is outside a fume hood.

  • Containment (The Absorbent Rule): Surround the spill with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand.

    • Causality:Never use sawdust, paper towels, or combustible absorbents. The organic material in these absorbents can react with the highly substituted pyridine, potentially causing spontaneous ignition or toxic off-gassing.

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of any co-solvents. Place the saturated absorbent into a secure, wide-mouth HDPE container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution. This chemically neutralizes any residual acidic byproducts formed by ambient moisture reacting with the halogens. Follow with a thorough water rinse.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC.[Link]

  • Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species. ResearchGate.[Link]

  • Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. PubMed / National Institutes of Health.[Link]

  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • Incineration Operation and Design. Malsparo.[Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. USW Online.[Link]

  • Pyridine: Hazards and Reactions. Wikipedia.[Link]

  • Treatment and management of selected hazardous/toxic wastes. Al-Mustansiriyah University.[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.